Technical Documentation Center

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride
  • CAS: 207596-59-6

Core Science & Biosynthesis

Foundational

The 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, conformational flexibility, and rich substitution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, conformational flexibility, and rich substitution potential has made it a cornerstone for the development of a vast array of therapeutic agents.[1][2][3] This bicyclic heterocyclic system, formed by the fusion of a benzene ring with a 1,4-oxazine ring, serves as a versatile template for designing molecules that can interact with a wide range of biological targets. This guide provides an in-depth exploration of the scaffold's fundamental properties, synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that drive the design of novel therapeutics. From anticancer and antimicrobial agents to compounds targeting the central nervous system, the benzoxazine scaffold continues to be a fertile ground for innovation in drug discovery.[1][4]

The Allure of the Benzoxazine Core: Structural and Physicochemical Rationale

The enduring appeal of the 3,4-dihydro-2H-1,4-benzoxazine scaffold in drug design is not accidental; it is rooted in a favorable combination of physicochemical and structural properties that make it an ideal starting point for ligand development.

  • Structural Preorganization and Flexibility: The saturated oxazine ring fused to the planar benzene ring imparts a defined, non-planar, and conformationally restrained geometry. This "pre-organization" can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity. The oxazine ring typically adopts a half-chair conformation, allowing substituents to be positioned in specific spatial orientations for optimal target engagement.

  • Hydrogen Bonding Capabilities: The scaffold contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the ether oxygen), which are crucial for establishing specific interactions within protein binding pockets.

  • Modulation of Physicochemical Properties: The scaffold's lipophilicity, solubility, and metabolic stability can be finely tuned through substitution on both the aromatic and heterocyclic rings. This allows medicinal chemists to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

  • Multiple Vectors for Diversification: The core structure offers several positions (primarily on the nitrogen and the aromatic ring) where various substituents can be introduced, allowing for the exploration of a vast chemical space to modulate potency, selectivity, and pharmacokinetic profiles.[2]

Foundational Synthetic Strategies

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-established field, with numerous methodologies developed to afford a wide range of derivatives. Most approaches involve the strategic formation of the oxazine ring onto a pre-existing benzene derivative.[5]

Classical Synthesis: Cyclization of 2-Aminophenols

One of the most direct and widely used methods involves the reaction of a 2-aminophenol with a suitable two-carbon electrophile, leading to the closure of the oxazine ring.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product aminophenol 2-Aminophenol Derivative alkylation Step 1: N- or O-Alkylation aminophenol->alkylation electrophile Two-Carbon Electrophile (e.g., α-haloketone, epoxide) electrophile->alkylation cyclization Step 2: Intramolecular Cyclization alkylation->cyclization Intermediate Formation benzoxazine 3,4-Dihydro-2H-1,4-Benzoxazine Scaffold cyclization->benzoxazine Ring Closure

Caption: A generalized workflow for the synthesis of the benzoxazine core.

Exemplary Protocol: Synthesis from 2-Aminophenol and 1,2-Dibromoethane

This protocol describes a common method for preparing the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core.

  • Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).[6]

  • Addition of Electrophile: Add 1,2-dibromoethane (1.1-1.5 equivalents) to the mixture.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically runs for 18-24 hours.[6]

    • Causality Insight: Potassium carbonate acts as a base to deprotonate both the phenolic hydroxyl and the aniline amine, facilitating nucleophilic attack on the dibromoethane. The reaction proceeds via a tandem N-alkylation and O-alkylation sequence (or vice versa), with the final step being an intramolecular Williamson ether synthesis or an intramolecular N-arylation to close the ring.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Modern Transition-Metal Catalyzed Approaches

More recent and sophisticated methods often employ transition metal catalysis (e.g., Palladium or Copper) to achieve more efficient and stereoselective syntheses.[5][7] For instance, Cu(I)-catalyzed intramolecular C-N cyclization following a Lewis acid-catalyzed ring-opening of aziridines provides an efficient route to enantiomerically pure benzoxazine derivatives.[7] Similarly, palladium-catalyzed tandem allylic substitution reactions have been developed to produce chiral vinyl-substituted benzoxazines with excellent enantioselectivity.[7] These advanced methods are crucial for creating complex and chirally-defined drug candidates.

A Scaffold of Diverse Pharmacological Activity

The true power of the 3,4-dihydro-2H-1,4-benzoxazine scaffold lies in its proven track record across a multitude of therapeutic areas.[1][4]

Anticancer Activity

Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][8]

  • Kinase Inhibition: Hybrid molecules incorporating the benzoxazine scaffold have been shown to inhibit key kinases involved in cancer cell signaling, such as HER2 and JNK1.[8]

  • Induction of Apoptosis & Cell Cycle Arrest: Many derivatives induce programmed cell death (apoptosis) in cancer cells. For example, certain 1,2,3-triazole-linked benzoxazinones trigger apoptosis through the mitochondrial pathway by modulating the Bax/Bcl-2 ratio and activating caspases.[9] Others have been found to cause cell cycle arrest, typically in the G2/M or S-phase, thereby halting proliferation.[8][9]

  • DNA Interaction: The planar aromatic portion of the scaffold allows for intercalation with DNA, while other derivatives can induce DNA damage or stabilize G-quadruplex structures in gene promoters like c-Myc, leading to downregulation of oncogene expression.[9][10]

  • Disruption of Membrane Permeability: Some substituted benzoxazines have been shown to exert their cytotoxic effects by disrupting the cancer cell membrane, triggering both inflammatory and non-inflammatory cell death pathways.[11][12]

Derivative ClassTarget Cancer Cell LinesMechanism of ActionIC₅₀ Range (µM)
Benzoxazine-Purine HybridsMCF-7 (Breast), HCT-116 (Colon)HER2/JNK1 Inhibition, Pyroptosis, Apoptosis3.39 - 13.60
1,2,3-Triazole-Linked BenzoxazinonesA549 (Lung), HepG2 (Liver)Apoptosis, G2/M Arrest, DNA Damage4.07 - 10.0
4-Aryl-Substituted BenzoxazinesPC-3 (Prostate), MDA-MB-231 (Breast)Not fully elucidated7.84 - 16.2

(Data synthesized from multiple sources, including[8],[9], and[13])

G cluster_targets Cellular Targets cluster_effects Cellular Effects BZ Benzoxazine Derivative Kinase Signaling Kinases (e.g., HER2, JNK1) BZ->Kinase Inhibition DNA DNA / Gene Promoters (e.g., c-Myc G4) BZ->DNA Binding/ Stabilization Mito Mitochondria BZ->Mito Membrane Cell Membrane BZ->Membrane Apoptosis Apoptosis Kinase->Apoptosis GeneDown Oncogene Downregulation DNA->GeneDown Mito->Apoptosis Bax/Bcl-2 Ratio↑ Caspase Activation MembraneRupture Membrane Permeability Disruption Membrane->MembraneRupture Death Cancer Cell Death Apoptosis->Death CycleArrest Cell Cycle Arrest CycleArrest->Death MembraneRupture->Death GeneDown->Death

Caption: Key anticancer mechanisms initiated by benzoxazine-based compounds.

Antimicrobial and Antifungal Activity

The benzoxazine scaffold is a component of many potent antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. For instance, certain 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives show significant activity against Pseudomonas aeruginosa.[14]

Central Nervous System (CNS) Activity

The ability of the benzoxazine scaffold to cross the blood-brain barrier has made it a valuable template for CNS-active drugs.

  • Serotonin (5-HT) Receptor Antagonism: A number of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as potent antagonists for various serotonin receptors, including 5-HT₃ and 5-HT₆.[17][18] Antagonism of these receptors is a therapeutic strategy for managing conditions like chemotherapy-induced nausea (5-HT₃) and cognitive disorders (5-HT₆).[17][18]

  • Other CNS Targets: Derivatives have also been explored as potential anxiolytics, antidepressants, and agents for modulating intracellular calcium activity.[19][20]

Other Therapeutic Areas

The versatility of the scaffold extends to other areas, including:

  • Antithrombotic Agents: By integrating pharmacophores that inhibit thrombin and antagonize the glycoprotein IIb/IIIa receptor, dual-function antithrombotic compounds based on the benzoxazine core have been developed.[21][22]

  • Anti-inflammatory and Antioxidant Activity: Many benzoxazine derivatives exhibit significant anti-inflammatory and antioxidant properties.[1][2]

  • Herbicidal Activity: Naturally occurring benzoxazinones like DIMBOA and DIBOA play a role in the defense mechanisms of plants and have inspired the development of new herbicides.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these SARs is critical for rational drug design.

  • Substitution at N-4: The nitrogen at position 4 is a key handle for modification. Attaching aryl groups via Buchwald-Hartwig coupling or linking to other heterocyclic systems (like purines) can dramatically influence activity.[8][13] For example, adding a para-amino group to an N-aryl substituent was found to significantly enhance anticancer potency.[13]

  • Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the aromatic ring (positions 5, 6, 7, and 8) are crucial. Halogen atoms (e.g., chlorine, bromine) or methyl groups at the 6-position have been shown to increase antiproliferative activity against breast cancer cells compared to substitution at the 7-position.[8]

  • Substitution on the Oxazine Ring: Modifications at the C-2 and C-3 positions of the oxazine ring can impact both potency and pharmacokinetics. For 5-HT₃ antagonists, the introduction of methyl groups at the C-2 position was found to increase receptor affinity and lead to a long-lasting antagonistic effect.[17]

Future Perspectives and Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold remains a privileged and highly fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability and proven ability to yield potent and selective ligands for a diverse range of biological targets ensure its continued relevance. Future research will likely focus on the development of more complex, stereochemically defined derivatives using modern catalytic methods.[24] The application of this scaffold in creating multi-target drugs, particularly for complex diseases like cancer and neurodegenerative disorders, represents a promising frontier.[13] By leveraging a deep understanding of its synthesis, pharmacology, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. Journal of Organic Chemistry, 83, 7907-7918.
  • Cimarelli, C. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.
  • Carrión, M. D., et al. (2025). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. MDPI.
  • Li, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][9]oxazin-3(4H)-one-Linked 1,2,3-Triazole Derivatives. Frontiers in Pharmacology. Available at:

  • Yap, K. Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. Available at: [Link]

  • Tang, Z., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. Available at: [Link]

  • Aki, E., et al. (2023). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. Available at: [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Mathew, B., et al. (2010). An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. European Journal of Medicinal Chemistry, 45(4), 1502-1507. Available at: [Link]

  • Jimenez-Martinez, Y., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Aki-Yalcin, E., et al. (2023). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. Available at: [Link]

  • Tang, Z., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Unadkat, S. S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences.
  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Macias, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. Available at: [Link]

  • Jimenez-Martinez, Y., et al. (2026). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. ResearchGate. Available at: [Link]

  • Ilaš, J., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. Journal of Medicinal Chemistry, 51(18), 5617-29. Available at: [Link]

  • Kumar, D. A., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Advanced Scientific Research.
  • Carceller, E., et al. (1994). New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry, 37(17), 2697-703. Available at: [Link]

  • G., M. P., & R., R. R. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry.
  • Adimule, V., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical and Biomedical Research.
  • Unadkat, S. S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Pham, H. N. (2017). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2007). 3,4-Dihydro-2H-benzo[7][9]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3367-71. Available at: [Link]

  • Ilaš, J., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry, 51(18), 5617-5629. Available at: [Link]

  • Bojarski, A. J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-9. Available at: [Link]

Sources

Exploratory

Pharmacological Profile of Benzoxazine-Based Compounds: A Technical Whitepaper

Executive Summary: The Benzoxazine Privileged Scaffold In the landscape of modern medicinal chemistry, the benzoxazine nucleus—specifically the 1,3-benzoxazine and 1,4-benzoxazine isomers—has emerged as a highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazine Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzoxazine nucleus—specifically the 1,3-benzoxazine and 1,4-benzoxazine isomers—has emerged as a highly versatile "privileged scaffold." Characterized by a bicyclic system containing a benzene ring fused to an oxazine ring, this structural motif provides multiple sites for functionalization. This chemical accessibility allows researchers to finely tune the electronic and steric properties of the molecule, resulting in a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties [1].

As a Senior Application Scientist, I approach the pharmacological profiling of these compounds not merely as a catalog of effects, but as a dynamic interplay between molecular architecture and cellular target engagement. This guide dissects the mechanistic pathways, quantitative efficacy, and experimental validation protocols necessary for advancing benzoxazine derivatives through the preclinical drug development pipeline.

Mechanistic Profiling: Dual-Action Cytotoxicity in Oncology

Recent breakthroughs in benzoxazine pharmacology have highlighted their potential as targeted anticancer agents. Unlike traditional chemotherapeutics that rely on generalized DNA damage, novel substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit a sophisticated, dual-action mechanism.

First, these compounds act as targeted kinase inhibitors. Molecular docking and in vitro profiling reveal that specific derivatives bind to the narrow hydrophobic pocket of the N-terminal chain in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) family, notably inhibiting HER2 and modulating JNK1 kinases [2]. Second, these same compounds act as potent inducers of membrane permeability. By disrupting cell membrane homeostasis, they trigger both inflammatory and non-inflammatory apoptotic cell death mechanisms, reducing the likelihood of acquired drug resistance [3].

G BZX Benzoxazine Derivative (e.g., 2b, 4b) HER2 HER2 Kinase Inhibition BZX->HER2 Competitive Binding JNK1 JNK1 Kinase Modulation BZX->JNK1 Allosteric Shift MEMB Membrane Permeability Disruption BZX->MEMB Lipid Bilayer Interaction APOP Apoptotic Cell Death (Tumor Clearance) HER2->APOP Downregulates Survival JNK1->APOP Stress Signaling MEMB->APOP Loss of Homeostasis

Fig 1: Dual-action signaling pathway of benzoxazine-induced apoptosis via kinase modulation.

Quantitative Pharmacological Data

To evaluate the structure-activity relationship (SAR) of these scaffolds, we must analyze their half-maximal inhibitory concentrations (IC₅₀). The table below synthesizes recent high-throughput screening data comparing the efficacy of various functionalized 1,3- and 1,4-benzoxazines against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines[2][3].

Compound ClassSubstitution / DerivativeTarget Cell LineIC₅₀ (μM)Primary Mechanism of Action
1,4-Benzoxazine Compound 2b (Substituted)MCF-7 (Breast)2.27HER2/JNK1 Inhibition & Membrane Disruption
1,4-Benzoxazine Compound 2b (Substituted)HCT-116 (Colon)4.44HER2/JNK1 Inhibition & Membrane Disruption
1,4-Benzoxazine Compound 4b (Substituted)MCF-7 (Breast)3.26HER2/JNK1 Inhibition & Membrane Disruption
1,3-Benzoxazine Chloro-derivative (3d)MCF-7 (Breast)8.03EGFR ATP-site competitive binding
1,3-Benzoxazine Methyl-derivative (3f)MCF-7 (Breast)14.30EGFR ATP-site competitive binding

Data indicates that halogenation (e.g., Chloro-derivative 3d) significantly enhances binding affinity compared to standard alkylation (Methyl-derivative 3f), likely due to favorable halogen bonding within the hydrophobic pocket of the kinase domain.

Experimental Workflow: Self-Validating Kinase & Viability Profiling

To ensure scientific integrity and prevent false positives, drug development professionals must employ orthogonal assays. The following protocol details a self-validating system designed to correlate isolated enzyme inhibition directly with phenotypic cellular responses.

Protocol: Multiplexed TR-FRET and Resazurin Reduction Assay

Objective: To quantify the target engagement of benzoxazine derivatives on HER2/EGFR kinases while simultaneously measuring their impact on cellular viability and membrane integrity.

Step 1: Compound Preparation and Solubilization

  • Action: Dissolve synthesized benzoxazine derivatives in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C in desiccated environments.

  • Causality: The oxazine ring can be susceptible to premature hydrolysis in aqueous environments over prolonged periods. Anhydrous DMSO ensures structural integrity is maintained prior to the assay, preventing the screening of degraded byproducts.

Step 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Action: Incubate recombinant HER2 enzyme with the benzoxazine compound (serial dilutions from 10 μM to 1 nM), ATP at its specific Km​ concentration, and a biotinylated peptide substrate for 60 minutes at room temperature.

  • Causality: Utilizing ATP strictly at its Km​ concentration is critical. It ensures the assay is highly sensitive to competitive inhibitors targeting the ATP-binding site—the primary binding mode for 1,3-benzoxazines. Furthermore, TR-FRET is chosen over standard colorimetric assays to eliminate false positives caused by the inherent auto-fluorescence of certain highly conjugated benzoxazine derivatives.

Step 3: Phenotypic Viability & Membrane Permeability (Multiplexed)

  • Action: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Treat with compounds for 72 hours. In the final 4 hours, add Resazurin reagent (for viability) and an LDH-release detection reagent (for membrane permeability). Measure fluorescence sequentially.

  • Causality: Resazurin is non-toxic and does not require cell lysis, allowing it to be multiplexed with an LDH-release assay in the exact same well. This directly validates the dual-mechanism hypothesis (Section 2) by proving that cell death correlates temporally with both kinase inhibition and membrane disruption.

Workflow SYN 1. Scaffold Synthesis (Anhydrous Conditions) PUR 2. Purity Validation (NMR, LC-MS >95%) SYN->PUR TRFRET 3. Target Engagement (TR-FRET Kinase Assay) PUR->TRFRET CELL 4. Phenotypic Screening (Multiplexed Viability/LDH) TRFRET->CELL LEAD 5. SAR Analysis & Lead Optimization CELL->LEAD

Fig 2: Experimental workflow for high-throughput benzoxazine screening.

Beyond Oncology: Intracellular Calcium Modulation

While the anticancer profile of benzoxazines is highly compelling, the 1,4-benzoxazine scaffold also demonstrates profound cardiovascular and smooth muscle pharmacology. Specifically, substituted 1,4-benzoxazines bearing an amino side chain at the 2-position have been identified as modulators of intracellular calcium [4].

Research demonstrates that derivatives possessing a homoveratrylamino moiety exhibit superior potency in smooth muscle relaxation. For example, the derivative 4-benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine yields a ratio of IC₅₀ values against phenylephrine (PE) and K+ of 2.1.

  • Mechanistic Causality: In this specific test condition, a PE/K+ IC₅₀ ratio near 1.0 indicates targeted activity on intracellular calcium release mechanisms, whereas a ratio >100 would indicate action primarily on extracellular calcium influx channels [4]. This precise tuning allows medicinal chemists to develop benzoxazines as highly specific vasodilators without the off-target cardiac suppression often seen with broad-spectrum calcium channel blockers.

Conclusion

The benzoxazine scaffold represents a masterclass in chemical versatility. By systematically altering the substitution patterns on the 1,3- or 1,4-oxazine ring, drug development professionals can pivot the pharmacological profile from a targeted EGFR/HER2 anticancer agent to a highly specific intracellular calcium modulator. Success in translating these compounds from bench to bedside relies entirely on rigorous, self-validating experimental designs that account for the scaffold's dual-action mechanisms and unique physicochemical properties.

References

  • Source: Current Topics in Medicinal Chemistry (PubMed / Bentham Science)
  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents Source: ResearchGate URL
  • Source: Bioorganic & Medicinal Chemistry (PubMed)
  • New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity Source: PubMed URL
Foundational

Therapeutic Horizons of Benzoxazine Analogs: A Technical Whitepaper on Synthesis, Mechanisms, and Pharmacological Efficacy

Executive Summary: The Benzoxazine Scaffold in Modern Therapeutics In the relentless pursuit of novel therapeutic agents, the bicyclic benzoxazine skeleton—comprising a benzene ring fused to an oxazine ring—has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazine Scaffold in Modern Therapeutics

In the relentless pursuit of novel therapeutic agents, the bicyclic benzoxazine skeleton—comprising a benzene ring fused to an oxazine ring—has emerged as a "privileged scaffold" in medicinal chemistry[1]. The inherent versatility of 1,3-benzoxazine and 1,4-benzoxazine derivatives allows for extensive functionalization, enabling precise modulation of pharmacokinetic and pharmacodynamic properties.

As an application scientist bridging the gap between bench chemistry and clinical translation, I have observed that the true power of benzoxazine analogs lies in their multimodal mechanisms of action. This whitepaper critically examines the synthetic pathways, mechanistic causality, and quantitative pharmacological profiles of benzoxazine derivatives, focusing on their potential as antimicrobial, anticancer, and antihyperlipidemic agents.

Mechanistic Profiling: How Benzoxazines Modulate Disease Pathways

The therapeutic efficacy of benzoxazine derivatives is not coincidental; it is rooted in their structural ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with specific biological targets.

Oncology: Dual-Targeting of c-Myc and mTOR Pathways

Recent screening of benzoxazinone derivatives has revealed profound anticancer activity, particularly against non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma. The causality behind this cytotoxicity is twofold:

  • G-Quadruplex Stabilization: Specific benzoxazine analogs intercalate into the GC-rich promoter region of the c-Myc oncogene, inducing the formation of highly stable G-quadruplex (G4-DNA) structures. This physical blockade prevents transcriptional machinery from binding, leading to a dose-dependent downregulation of c-Myc mRNA[2].

  • mTOR-Mediated Autophagy: Benzoxazine dimers, such as 6,6′-((methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) (24MD), have been shown to drastically reduce the p-mTOR/mTOR ratio. By inhibiting this critical survival pathway, these analogs trigger robust autophagic and apoptotic cell death in cancer cells[3].

  • DNA Damage Response (DDR) Inhibition: Advanced benzoxazine analogs act as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Ataxia telangiectasia mutated (ATM) kinase. By crippling the cell's ability to repair double-strand breaks, these agents act as powerful radiosensitizers[4].

MoA A Benzoxazine Analogs B c-Myc Promoter Binding A->B DNA Intercalation D mTOR Pathway Inhibition A->D Kinase Targeting C G-Quadruplex Stabilization B->C E c-Myc Downregulation C->E F Autophagic Cell Death D->F G Apoptosis D->G E->G

Fig 1: Dual-pathway anticancer mechanism of benzoxazine analogs targeting c-Myc and mTOR.

Antimicrobial Efficacy: Membrane Disruption and Enzyme Inhibition

The rise of multi-drug resistant (MDR) pathogens necessitates novel chemotypes. 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have demonstrated exceptional potency against both Gram-positive and Gram-negative bacteria. Molecular docking studies confirm that the causality of this broad-spectrum activity stems from high-affinity binding to the active site of DNA Gyrase B (GyrB), a vital bacterial enzyme responsible for DNA topological transitions during replication[5].

Antihyperlipidemic and Antioxidant Activity

Beyond infectious diseases and oncology, novel 1,4-benzoxazine derivatives have been engineered as multifunctional antiatherosclerotic agents. These compounds simultaneously inhibit squalene synthase (disrupting cholesterol biosynthesis) and block microsomal lipid peroxidation. The oxazine ring's electron-donating properties allow it to act as a potent radical scavenger, protecting low-density lipoproteins (LDL) from oxidative modification[6].

Quantitative Pharmacological Data

To facilitate comparative analysis for drug design, the following table synthesizes the in vitro efficacy of recently developed benzoxazine analogs across various therapeutic targets.

Compound Class / Specific AnalogTarget Organism / Cell LinePrimary Activity MetricReference
2H-benzo[b][1,4]oxazin-3(4H)-one (4e) E. coli / S. aureusHighest relative zone of inhibition (GyrB target)[5]
Benzoxazole-piperazine-triazole (4g) Bacillus subtilisMIC = 3.12 µg/mL[7]
Benzoxazole-piperazine-triazole (4g) MCF-7 (Breast Cancer)IC50 = 19.89 mM[7]
4H-benzoxazin-3-one (13a) Candida strainsMIC = 28.5 µg/mL[8]
4H-benzoxazin-3-one (5a, 6a, 8a) Hep-G2 (Liver Cancer)IC50 = 3.12 µg/mL[8]
2-Alkylamino-1,4-benzoxazine (1 & 3) Microsomal LipidsLipid Peroxidation IC50 = 9–12 µM[6]

Validated Experimental Protocols

As an application scientist, I emphasize that reproducible data relies on self-validating protocols. The following methodologies detail the synthesis and biological evaluation of benzoxazine analogs, highlighting the causality behind critical steps.

Protocol 1: Multicomponent Synthesis of Bio-Based 1,3-Benzoxazine Monomers

This solventless Mannich condensation utilizes renewable phenols (e.g., curcumin) to generate bioactive monomers[9].

  • Reagent Preparation: Combine the phenolic derivative (e.g., curcumin, 1 eq), a primary amine (e.g., furfurylamine, 2 eq), and paraformaldehyde (4 eq) in a reaction vessel. Causality: Excess formaldehyde is required as it acts as the bridging electrophile, facilitating both the initial iminium ion formation and the subsequent ring closure.

  • Thermal Activation: Gradually heat the mixture to 120 °C under continuous magnetic stirring for 5 hours. Causality: Gradual heating prevents the premature volatilization of formaldehyde, while 120 °C provides the optimal thermodynamic energy for the Mannich condensation without triggering premature ring-opening polymerization (ROP).

  • Precipitation & Washing: Cool the mixture to room temperature and pour it into a 1N NaOH solution. Causality: The alkaline environment neutralizes unreacted acidic byproducts and forces the precipitation of the hydrophobic benzoxazine monomer.

  • Purification: Wash the precipitate five times with deionized water to remove residual NaOH and unreacted amines, then dry at 70 °C under a vacuum.

  • Validation: Confirm the closed oxazine ring via FT-IR (characteristic O-C-N stretching at ~930 cm⁻¹) and ¹H-NMR (oxazine ring CH₂ protons appearing as two distinct singlets around 4.8 and 5.3 ppm).

Protocol 2: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

Used to determine the IC50 values of synthesized analogs against cancer cell lines (e.g., Hep-G2)[8].

  • Cell Seeding: Seed Hep-G2 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. Causality: A 24-hour incubation ensures cellular adhesion and entry into the log-phase of growth, which is highly sensitive to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine analog in DMSO. Add to the wells so the final concentration ranges from 0.1 to 100 µM. Critical Causality: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, generating false-positive efficacy data.

  • Incubation & MTT Addition: Incubate for 48 hours. Remove media, wash with PBS, and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals. Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT tetrazolium to insoluble purple formazan. The intensity of the purple color is directly proportional to the number of viable cells.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Workflow R1 Phenol + Amine + Formaldehyde S1 Mannich Condensation (120°C, 5h) R1->S1 P1 Precipitation & Filtration S1->P1 C1 NMR/FTIR Validation P1->C1 B1 In Vitro Screening (MIC / IC50) C1->B1

Fig 2: Standardized workflow for the synthesis and biological evaluation of benzoxazines.

Conclusion and Future Perspectives

The benzoxazine scaffold represents a highly tunable chemical space. By understanding the structure-activity relationships (SAR)—such as how 3,5-dichlorophenyl substitutions on a triazole-linked benzoxazine drastically increase antibacterial potency, or how specific alkynyl-benzoxazines can act as irreversible covalent kinase inhibitors—medicinal chemists can rationally design next-generation therapeutics. Future research must prioritize in vivo pharmacokinetic profiling and the mitigation of off-target toxicities to transition these promising in vitro candidates into clinical pipelines.

References

  • 10 - ikm.org.my[10]

  • 1 - nih.gov[1] 3.5 - ijpsjournal.com[5] 4.6 - acs.org[6] 5.2 - nih.gov[2] 6.7 - connectjournals.com[7]

  • 9 - mdpi.com[9] 8.3 - nih.gov[3] 9.4 - tandfonline.com[4] 10.8 - researchgate.net[8]

Sources

Exploratory

The Evolving Landscape of Benzoxazines: A Review of Chemistry and Bioactivities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzoxazines, a versatile class of bicyclic heterocyclic compounds, have emerged from their origins in polymer chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazines, a versatile class of bicyclic heterocyclic compounds, have emerged from their origins in polymer chemistry to become a scaffold of significant interest in medicinal chemistry and drug development.[1] Comprising a benzene ring fused to an oxazine ring, their unique structural and electronic properties allow for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical review of the synthesis, structural characterization, and diverse bioactivities of benzoxazine derivatives. We will explore their potent antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties, delving into the underlying mechanisms of action and structure-activity relationships. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights into the chemical logic and experimental protocols that drive progress in this dynamic area of study.

The Chemistry of Benzoxazine Derivatives: Synthesis and Characterization

The pharmacological potential of any scaffold is intrinsically linked to the accessibility and versatility of its chemical synthesis. Benzoxazine derivatives benefit from several robust synthetic methodologies, the most prominent of which is the Mannich condensation reaction.

Core Synthetic Methodology: The Mannich Condensation

The classical and most widely employed route to 1,3-benzoxazine derivatives is a three-component Mannich condensation involving a phenol, a primary amine, and formaldehyde.[3][4] This reaction offers remarkable molecular design flexibility, as a wide variety of substituted phenols and primary amines can be utilized to generate diverse derivatives.[3]

The reaction mechanism proceeds through the initial formation of an active intermediate, typically an N,N-dihydroxymethylamine or a related species, from the condensation of the primary amine and formaldehyde.[3] This electrophilic intermediate then reacts with the nucleophilic phenol at the ortho position to the hydroxyl group, followed by cyclization to form the characteristic oxazine ring.

Mannich_Condensation cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Phenol Phenol Intermediate Formation of Active Intermediate Reaction Electrophilic Attack on Phenol Phenol->Reaction Amine Primary Amine (R-NH2) Amine->Intermediate Formaldehyde Formaldehyde (CH2O) Formaldehyde->Intermediate Intermediate->Reaction Cyclization Cyclization Reaction->Cyclization Benzoxazine 1,3-Benzoxazine Derivative Cyclization->Benzoxazine c_Myc_Inhibition Compound Benzoxazinone Derivative Promoter c-Myc Gene Promoter Region Compound->Promoter binds to G4 G-Quadruplex Formation & Stabilization Promoter->G4 induced by compound Transcription c-Myc Transcription (mRNA production) G4->Transcription blocks Translation c-Myc Protein Synthesis Transcription->Translation Inhibition INHIBITION Transcription->Inhibition Proliferation Cancer Cell Proliferation & Migration Translation->Proliferation Inhibition->Proliferation results in

Mechanism of anticancer action via c-Myc G-quadruplex stabilization.

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Selected Benzoxazine Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 9MCF-7Breast4.06[5]
Compound 12MCF-7Breast3.39[5]
Compound 10HCT-116Colon4.80[5]
Compound 12HCT-116Colon5.20[5]
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are key pathological drivers of numerous diseases, including atherosclerosis and neurodegenerative disorders. [6][7]

  • Anti-inflammatory Effects: Benzoxazine derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia cells. [7]Other derivatives function by inhibiting cyclooxygenase (COX-1 and/or COX-2) enzymes, which are central to the inflammatory cascade. [8]* Antioxidant Effects: Many derivatives are potent antioxidants, capable of inhibiting microsomal lipid peroxidation and the oxidation of low-density lipoprotein (LDL). [6][9]This activity is particularly relevant for developing multifunctional agents to treat atherosclerosis, where both hyperlipidemia and oxidative stress are key factors. [6]

Antiviral Activity

The benzoxazine scaffold has also shown promise in the development of antiviral agents.

  • Herpes Simplex Virus (HSV-1): Benzoxazinone derivatives have been studied as inhibitors of the HSV-1 serine protease, an enzyme essential for viral capsid organization. [10]Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. [10]* Broad-Spectrum Activity: In a novel application, carbon dots derived from benzoxazine monomers (BZM-CDs) have demonstrated broad-spectrum antiviral activity. [11]These nanomaterials can block the infectivity of multiple viruses, including enveloped flaviviruses (like Zika and Dengue) and non-enveloped viruses. [11][12]

Structure-Activity Relationships (SAR): A Causal Analysis

Understanding the relationship between a derivative's chemical structure and its biological activity is crucial for rational drug design. Several key SAR trends have been identified for benzoxazines:

  • Impact of Heteroatoms: For antimycobacterial activity, the replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) in the benzoxazine ring significantly increases potency. [13]* Aromatic Ring Substitution: The nature and position of substituents on the benzene ring are critical. For instance, in a series of K+ channel openers with vasorelaxant activity, an electron-withdrawing group at the C6 position and a methyl or halogen group at the C7 position were found to be optimal for potency. [14]* Side Chain Modifications: In a series of antibacterial benzoxazines, increasing the alkyl chain length of the amine substituent led to a significant improvement in the minimum inhibitory concentration (MIC) against E. coli. [15]

Future Perspectives and Challenges

The benzoxazine scaffold represents a fertile ground for therapeutic innovation. The remarkable flexibility of its synthesis allows for the creation of highly diverse chemical libraries, and its derivatives have demonstrated a wide array of potent biological activities.

Key Future Directions:

  • Sustainable Synthesis: There is a growing and important trend toward using renewable, bio-based resources as starting materials. Phenolic compounds like eugenol (from cloves), curcumin (from turmeric), and cardanol (from cashew nut shell liquid) are being successfully used to create more environmentally friendly benzoxazine derivatives. [16][17][18][19]2. Multifunctional Agents: The demonstrated efficacy of benzoxazines against multiple disease targets (e.g., simultaneous antioxidant, anti-inflammatory, and antihyperlipidemic activity) makes them ideal candidates for developing single-molecule agents to treat complex, multifactorial diseases like atherosclerosis. [6][8]3. Advanced Materials: Beyond pharmaceuticals, the inherent antimicrobial properties of benzoxazines are being leveraged in materials science. Polybenzoxazines, the polymers formed from these monomers, are being developed as advanced antimicrobial and antifouling coatings for medical devices and marine applications. [15][17] The primary challenge moving forward is the translation of promising in vitro results into successful in vivo models. Comprehensive studies on the pharmacokinetics, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and long-term toxicity of lead compounds are essential next steps on the path to clinical application. [20]

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Simple and Selective Synthesis of 1,3-Benzoxazine Deriv
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. PMC.
  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Applied Pharmaceutical Science.
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.
  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.
  • Synthesis of Bio-Based and Intrinsically Flame-Retardant Benzoxazine Containing Dynamic Ester Bond that Quantitatively Satisfies All Twelve Principles of Green Chemistry.
  • Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents.
  • Benzoxazine. Wikipedia.
  • Synthesis and biological activity of novel 1,3-benzoxazine deriv
  • Broad‐Spectrum antiviral activity of benzoxazine monomer derived carbon...
  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.
  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PMC.
  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. PMC.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. PubMed.
  • Benzoxazine chemistry and catechol‐derived benzoxazine materials....
  • A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Deriv
  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis.
  • Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity. Academia.edu.
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses.
  • Some of biologically active 1,4-benzoxazine derivatives.
  • Studies on Benzoxazine Deriv
  • A New Sight into Bio-Based Polybenzoxazine: From Tunable Thermal and Mechanical Properties to Excellent Marine Antifouling Performance. PMC.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies.
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. PMC.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC.
  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI.
  • Investigation of the structural features and polymerization mechanism of a novel bio-based benzoxazine using different lewis acids.
  • Green Strategy for Preparing Multifunctional Biobased Benzoxazine Resins Derived from Renewable Phenolic Acids.
  • Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive co
  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers.
  • Thermal properties of benzoxazines based on diamines.

Sources

Foundational

The 3,4-Dihydro-2H-1,4-Benzoxazine Core: A Privileged Scaffold in Modern Drug Discovery

Abstract The 3,4-dihydro-2H-1,4-benzoxazine core is a highly versatile, bicyclic pharmacophore characterized by an oxazine ring fused to a benzene moiety. Its unique conformational flexibility and capacity to act as a pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 3,4-dihydro-2H-1,4-benzoxazine core is a highly versatile, bicyclic pharmacophore characterized by an oxazine ring fused to a benzene moiety. Its unique conformational flexibility and capacity to act as a peptidomimetic have made it a cornerstone in the development of novel therapeutics. As a Senior Application Scientist, I present this technical whitepaper to dissect the pharmacological landscape, mechanistic causality, and advanced stereoselective synthetic protocols associated with this privileged scaffold.

Pharmacological Landscape and Target Affinities

The 3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits a broad spectrum of biological activities due to its ability to project substituents into multiple binding pockets simultaneously while maintaining core hydrogen-bonding interactions. Because of receptor selectivity, the chirality of the benzoxazine core is a critical factor; different enantiomers often exhibit vastly different pharmacological profiles[1].

1.1. Epigenetic Modulation: SirT1 Inhibition

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have emerged as potent and highly selective inhibitors of Sirtuin-1 (SirT1), an NAD+-dependent deacetylase. The benzoxazine core snuggles perfectly into the binding pocket of SirT1, showing considerable structural overlap with known inhibitors like selisistat[2]. The causality behind this high affinity lies in the core's ability to form direct hydrogen bonds between its amide nitrogen and the side chain carboxyl group of D348. Furthermore, the core leverages structural water molecules (e.g., waters 702, 717, and 732) to bridge indirect hydrogen bonds to the backbone carbonyl oxygens of A262 and P271[2].

1.2. Cardiovascular Therapeutics: Dual Antithrombotic Activity

In cardiovascular drug design, the core has been ingeniously utilized to create dual-functioning antithrombotic compounds. By functionalizing the 3,4-dihydro-2H-1,4-benzoxazine nucleus, researchers have successfully combined mimetics of the d-Phe-Pro-Arg pharmacophore (targeting thrombin) and the Arg-Gly-Asp pharmacophore (targeting the GPIIb/IIIa receptor) into a single low-molecular-weight peptidomimetic[3]. The oxygen atom of the 1,4-oxazine ring acts as a critical hydrogen bond acceptor, forming a stable 2.72 Å bond with the Gly216 backbone in the thrombin active site, which anchors the scaffold in the S2 pocket[4].

1.3. Oncology and Antimicrobial Applications

Recent developments have expanded the core's utility into oncology, where substituted derivatives induce cell cycle arrest and disrupt cell membrane permeability in MCF-7 (breast) and HCT-116 (colon) cancer cell lines[5]. Additionally, 1,4-benzoxazine derivatives have demonstrated potent antimicrobial properties by acting as inhibitors of the DNA Gyrase B (GyrB) active site[6].

Table 1: Quantitative Pharmacological Profile of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Therapeutic AreaPrimary TargetMechanism of Action / Binding CausalityRepresentative Efficacy DataRef
Metabolic/Aging SirT1Direct H-bonding to D348; bridging via structural water 702Docking score: -7.8 (S-enantiomer)[2]
Thrombosis Thrombin & GPIIb/IIIaS2/S3 pocket anchoring via Gly216 H-bond; Fibrinogen blockade Ki​ (Thrombin) < 1 μM; IC50​ (GPIIb/IIIa) < 1 μM[3]
Oncology Cell MembraneDisruption of membrane permeability; kinase inhibition IC50​ : 2.27 – 3.26 μM (MCF-7)[5]
Infectious Disease DNA Gyrase BGyrB active site blockade via critical amino acid interactionsHigh potency vs E. coli & S. aureus[6]
Mechanistic Logic: Dual-Target Pathway Engineering

To understand the structural logic of dual-target drug design, we must analyze how the benzoxazine core acts as a central hub. The spatial arrangement of the N4 and C2/C3 positions allows for the independent projection of distinct pharmacophores without steric clash.

G Core 3,4-dihydro-2H-1,4-benzoxazine Core Scaffold Mimetic1 d-Phe-Pro-Arg Mimetic (Thrombin Targeting) Core->Mimetic1 N4 Functionalization Mimetic2 Arg-Gly-Asp Mimetic (GPIIb/IIIa Targeting) Core->Mimetic2 C2/C3 Functionalization Thrombin Thrombin Active Site (S2 & S3 Pockets) Mimetic1->Thrombin H-bond to Gly216 GPIIb Platelet GPIIb/IIIa Receptor (Fibrinogen Binding Blockade) Mimetic2->GPIIb Receptor Antagonism Outcome Synergistic Antithrombotic Efficacy (Submicromolar IC50) Thrombin->Outcome GPIIb->Outcome

Dual-target antithrombotic mechanism of benzoxazine derivatives.
Advanced Synthetic Methodologies

Historically, the synthesis of 1,4-benzoxazines involved the cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation[7]. However, modern drug discovery demands high enantiopurity[1]. The most robust contemporary method utilizes a Lewis acid-catalyzed SN​2 -type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C–N cyclization[8][9].

3.1. Experimental Protocol: Enantioselective Synthesis of Nonracemic Derivatives

This protocol is designed as a self-validating system , ensuring that stereochemical integrity is maintained and verified at every critical junction.

Step 1: Lewis Acid-Catalyzed Aziridine Ring Opening

  • Procedure: To a solution of N-tosylaziridine (1.0 equiv) and 2-iodophenol (1.2 equiv) in anhydrous dichloromethane at 0 °C, add a Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 10 mol%) dropwise under an argon atmosphere. Stir for 2-4 hours.

  • Causality: The Lewis acid coordinates with the sulfonyl oxygen of the aziridine, lowering the LUMO energy of the system. This highly activates the aziridine ring, forcing the oxygen nucleophile of the 2-iodophenol to attack via a strict SN​2 mechanism. This ensures absolute stereospecificity (inversion of configuration), preventing the formation of racemic mixtures.

Step 2: Cu(I)-Catalyzed Intramolecular C–N Cyclization

  • Procedure: Isolate the intermediate, then dissolve it in anhydrous DMSO. Add CuI (10 mol%), a diamine ligand (20 mol%), and Cs2​CO3​ (2.0 equiv). Heat the mixture to 90 °C for 12 hours.

  • Causality: The base ( Cs2​CO3​ ) deprotonates the secondary sulfonamide, significantly increasing its nucleophilicity. Cu(I) undergoes oxidative addition into the aryl-iodide bond. The diamine ligand is critical here; it stabilizes the Cu(I) center, preventing its disproportionation or oxidation to Cu(II), thereby accelerating the reductive elimination step that forms the final C–N bond of the morpholine-like oxazine ring[9].

Step 3: Self-Validating Quality Control (QC)

  • Validation Protocol: The system validates its own success through orthogonal analytical techniques.

    • Chiral HPLC: Run the purified product against a racemic standard. A successful reaction must yield an enantiomeric excess (ee) > 99% and diastereomeric excess (de) > 99%[8].

    • NMR Spectroscopy: 1H NMR must show the complete disappearance of the highly shielded aziridine protons (~2.0-3.0 ppm) and the emergence of characteristic oxazine ring protons (~4.0-4.5 ppm).

    • X-ray Crystallography: Required to definitively assign the absolute configuration (e.g., confirming the cis or trans relationship of substituents)[7].

G Start N-Activated Aziridine + 2-Halophenol Step1 Lewis Acid Catalysis (Activation of Aziridine) Start->Step1 Intermediate SN2 Ring-Opened Intermediate (Stereospecific) Step1->Intermediate Nucleophilic Attack Step2 Cu(I)-Catalyzed Ullmann Coupling (C-N Bond Formation) Intermediate->Step2 Base / Ligand / Heat Product Chiral 3,4-dihydro-2H-1,4-benzoxazine (ee > 99%, de > 99%) Step2->Product Intramolecular Cyclization QC Self-Validation: Chiral HPLC & NMR Product->QC Quality Control

Stepwise enantioselective synthesis and validation workflow.
Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine core represents a masterclass in pharmacophore design. By understanding the causality of its target interactions—such as its precise hydrogen-bonding capabilities and spatial adaptability—researchers can engineer highly selective therapeutics. Coupled with modern, stereospecific synthetic protocols that utilize self-validating analytical controls, this core will continue to drive breakthroughs across oncology, cardiovascular medicine, and infectious diseases.

Sources

Exploratory

Unlocking Plant Chemical Defenses: A Comprehensive Guide to the Natural Occurrence, Biosynthesis, and Extraction of Benzoxazinoids

Benzoxazinoids (BXs) represent a formidable class of indole-derived specialized metabolites, predominantly occurring in the Poaceae family—which includes critical agricultural crops like maize, wheat, and rye—and sporadi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazinoids (BXs) represent a formidable class of indole-derived specialized metabolites, predominantly occurring in the Poaceae family—which includes critical agricultural crops like maize, wheat, and rye—and sporadically in select eudicots 12. As a Senior Application Scientist who has spent years optimizing extraction and quantification workflows for these highly reactive compounds, I view BXs not merely as static secondary metabolites, but as dynamic, compartmentalized defense systems. The most prominent of these cyclic hydroxamic acids—DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)—serve as potent allelochemicals and deterrents against microbial pathogens and insect herbivores 3 [[4]]().

Understanding the natural occurrence of these compounds requires a deep dive into their biosynthetic architecture and the evolutionary pressures that shaped them. Furthermore, because of their inherent chemical instability—a feature crucial to their biological function—analyzing them in the laboratory demands rigorous, self-validating protocols to prevent artifactual degradation.

Biosynthetic Architecture and Compartmentalization

The biosynthesis of benzoxazinoids is a masterclass in metabolic engineering by plants. In maize, the pathway is encoded by a tightly clustered set of genes (Bx1 through Bx9), representing one of the best-characterized secondary metabolic gene clusters 15.

Mechanistic Causality: The pathway branches from primary metabolism at indole-3-glycerol phosphate (IGP). The enzyme BX1, a lyase located in the chloroplast, converts IGP to indole. Subsequently, four cytochrome P450 monooxygenases (BX2–BX5) sequentially oxidize the indole ring to form DIBOA [[3]]() 2.

Crucially, the DIBOA aglucone is highly reactive and inherently toxic to the plant cell itself (autotoxicity). To safely store this defense compound, the plant employs UDP-glucosyltransferases (BX8 and BX9) to convert DIBOA into DIBOA-glucoside (DIBOA-Glc), which is then actively transported into the vacuole 3. In species like maize, DIBOA-Glc is further modified by a 2-oxoglutarate-dependent dioxygenase (BX6) and an O-methyltransferase (BX7) to yield DIMBOA-Glc, an even more reactive and potent defense molecule 3.

Biosynthesis IGP Indole-3-glycerol phosphate (Chloroplast) Indole Indole IGP->Indole BX1 (Lyase) DIBOA DIBOA (Toxic Aglucone) Indole->DIBOA BX2-BX5 (P450s) DIBOAGlc DIBOA-Glc (Stable Vacuolar Storage) DIBOA->DIBOAGlc BX8/BX9 (UGTs) TRIBOAGlc TRIBOA-Glc DIBOAGlc->TRIBOAGlc BX6 (2-ODD) DIMBOAGlc DIMBOA-Glc (Primary Defense) TRIBOAGlc->DIMBOAGlc BX7 (OMT)

Biosynthetic pathway of DIMBOA-Glc highlighting enzymatic steps and compartmentalization.

Biological Activation: The "Mustard Oil Bomb" Equivalent in Grasses

The defensive efficacy of BXs relies on their physical compartmentalization. In an intact plant cell, the stable glucosides (e.g., DIMBOA-Glc) reside in the vacuole, while the activating enzymes (β-glucosidases) are localized in the plastids 3. When an herbivore or pathogen damages the tissue, the compartments rupture. The β-glucosidases rapidly cleave the glucose moiety, releasing the highly toxic aglucones (DIBOA and DIMBOA).

These aglucones act as potent enzyme inhibitors (e.g., against aphid cholinesterase and plasma membrane H+-ATPase) 3. However, in aqueous environments, DIMBOA is structurally unstable and spontaneously degrades into 6-methoxybenzoxazolin-2-one (MBOA), while DIBOA degrades into benzoxazolin-2-one (BOA) 4. This inherent instability is the primary hurdle for analytical scientists attempting to quantify in planta concentrations without introducing experimental artifacts.

Self-Validating Analytical Workflow: Extraction and LC-MS/MS

To accurately profile benzoxazinoids, we must design an extraction protocol that deliberately suppresses endogenous β-glucosidase activity and prevents the spontaneous degradation of aglucones into benzoxazolinones.

Experimental Choice Causality:

  • Lyophilization (Freeze-Drying): We immediately freeze tissues in liquid nitrogen and lyophilize them. Removing water halts all enzymatic activity and prevents the aqueous degradation of DIMBOA to MBOA during sample handling [[6]]().

  • Pressurized Liquid Extraction (PLE): Traditional extractions (like prolonged maceration) expose BXs to ambient conditions, risking oxidation and hydrolysis. PLE operates at elevated pressures, allowing for rapid, exhaustive extraction with minimal solvent and time exposure 6.

  • Acidified Solvents: Benzoxazinoid aglycones are highly unstable at neutral or alkaline pH. By using acidified extraction solvents (e.g., 1% acetic or formic acid), we stabilize the hemiacetal form of the aglucones during extraction and Solid-Phase Extraction (SPE) cleanup 76.

Step-by-Step Methodology: PLE-SPE-LC-MS/MS
  • Sample Quenching: Flash-freeze plant tissue (roots/leaves) in liquid nitrogen immediately upon harvest. Lyophilize for 24–48 hours until constant weight is achieved to remove all water content 6.

  • Homogenization: Grind the dried tissue into a fine powder using a bead mill under cryogenic conditions.

  • Pressurized Liquid Extraction: Load 100 mg of tissue into a PLE cell. Extract using acidified Methanol/Water (60:40 v/v, containing 1% acetic acid) at 40°C and 1500 psi for 2 static cycles of 5 minutes each 6.

  • SPE Cleanup: Precondition a LiChrolut RP C18 SPE cartridge with 5 mL acidified MeOH followed by 5 mL acidified H2O. Load the PLE extract. Wash with acidified water, then elute the BXs using 70% aqueous methanol 86.

  • LC-MS/MS Analysis: Inject 2 µL of the filtered eluate onto a UPLC BEH C18 column (1.7 μm). Utilize a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) 78. Detect analytes using Electrospray Ionization (ESI) in negative ion mode via Multiple Reaction Monitoring (MRM).

Workflow Lyoph 1. Cryo-Lyophilization (Halt Enzymatic Cleavage) PLE 2. PLE Extraction (Acidified MeOH/H2O) Lyoph->PLE SPE 3. C18 SPE Cleanup (Matrix Removal) PLE->SPE LCMS 4. LC-ESI-MS/MS (MRM Quantification) SPE->LCMS

Self-validating extraction and LC-MS/MS workflow for stabilizing benzoxazinoids.

Quantitative Data and Chromatographic Profiling

When optimizing the mass spectrometer, ESI-negative mode generally yields the most stable precursor ions [M-H]- for both glucosides and aglucones 78. The table below summarizes the target quantitative parameters for major benzoxazinoids to ensure precision in MRM method building.

Compound NameAbbreviationNatural StatePrecursor Ion [M-H]- (m/z)Key Product Ions (m/z)Primary Biological Role
2,4-dihydroxy-1,4-benzoxazin-3-one glucosideDIBOA-GlcVacuolar Storage342.1180.0, 162.0Stable precursor in rye/wheat
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucosideDIMBOA-GlcVacuolar Storage372.1210.0, 162.0Stable precursor in maize
2,4-dihydroxy-1,4-benzoxazin-3-oneDIBOAActive Aglucone180.0162.0, 134.0Allelopathy, Nematode deterrent
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-oneDIMBOAActive Aglucone210.0192.0, 149.0Aphid/Herbivore resistance
6-methoxybenzoxazolin-2-oneMBOADegradation Product164.0149.0, 120.0Soil allelochemical

Table 1: LC-MS/MS MRM parameters and biological roles of key benzoxazinoid derivatives.

Conclusion

The natural occurrence of benzoxazine derivatives in plants is a testament to the evolutionary arms race between flora and their predators. By understanding the compartmentalized biosynthesis of compounds like DIMBOA-Glc and the exact mechanisms of their degradation, analytical scientists can design robust, acidified extraction workflows. Employing techniques like PLE and LC-MS/MS ensures that the data we gather reflects the true in planta metabolome, rather than an artifact of poor sample handling.

References

  • Beyond Defense: Multiple Functions of Benzoxazinoids in Maize Metabolism. Plant and Cell Physiology.1

  • Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. PMC. 3

  • KEGG PATHWAY: map00402 - Benzoxazinoid biosynthesis. KEGG. 2

  • Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses. PMC.5

  • Qualitative Characterization of Benzoxazinoid Derivatives in Whole Grain Rye and Wheat by LC-MS Metabolite Profiling. Journal of Agricultural and Food Chemistry. 7

  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). PMC. 8

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. 6

  • 1,4‐Benzoxazine Derivatives in Plants. ResearchGate. 4

Sources

Foundational

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride as a building block

The Strategic Utility of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Hydrochloride in Medicinal Chemistry and Organic Synthesis As application scientists, we frequently encounter the challenge of balancing structural complexit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Hydrochloride in Medicinal Chemistry and Organic Synthesis

As application scientists, we frequently encounter the challenge of balancing structural complexity with synthetic tractability. The 1,4-benzoxazine core offers a masterclass in this balance. Specifically, 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride (CAS 207596-59-6) has emerged as a highly versatile building block[1]. By fusing a morpholine-like oxazine ring to an aniline core, this molecule provides a unique combination of conformational restriction, tunable nucleophilicity, and favorable physicochemical properties.

This whitepaper dissects the chemical logic, pharmacological utility, and practical laboratory deployment of this privileged scaffold.

Physicochemical Profile & Quantitative Data

To effectively utilize any building block, one must first understand its fundamental parameters. The data below summarizes the core properties of the hydrochloride salt.

PropertyValueCausality / Implication for Synthesis
Chemical Name 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochlorideStandard IUPAC nomenclature[1].
CAS Number 207596-59-6Unique identifier for procurement and inventory[1].
Molecular Formula C8H11ClN2OIndicates the presence of the HCl counterion[1].
Molecular Weight 186.64 g/mol Low molecular weight ensures high ligand efficiency in drug design[1].
H-Bond Donors 3 (1 secondary amine, 1 primary amine)Provides multiple vectors for target protein interaction.
H-Bond Acceptors 3 (1 oxygen, 2 nitrogen)Enhances aqueous solubility and kinase hinge-binding potential.
Physical State Off-white to pale brown powderColor shifts to dark brown if the free base oxidizes; HCl salt prevents this.

Structural Logic: Why the Hydrochloride Salt?

A common question from junior chemists is why this building block is almost exclusively supplied and stored as a hydrochloride salt rather than the free base.

The causality lies in the electron density of the aromatic ring. The 6-amino group, combined with the electron-donating oxygen at position 1 and the nitrogen at position 4, creates an exceptionally electron-rich aromatic system. In its free base form, this p-phenylenediamine-like structure is highly susceptible to auto-oxidation by atmospheric oxygen, rapidly degrading into complex, dark-colored polymeric mixtures.

By protonating the primary amine to form the anilinium hydrochloride salt, we withdraw electron density from the ring via inductive effects. This drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, rendering it bench-stable, extending its shelf life, and ensuring reproducible stoichiometry during parallel library synthesis.

Pharmacological Significance: A Privileged Scaffold

In medicinal chemistry, the 1,4-benzoxazine system is recognized as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors[2].

The strategic value of 3,4-dihydro-2H-1,4-benzoxazin-6-amine lies in its ability to mimic the widely used morpholine ring while introducing conformational restriction . The fusion of the benzene ring locks the oxazine oxygen and nitrogen into a defined spatial geometry. When designing kinase inhibitors or anti-proliferative agents, this rigidity reduces the entropic penalty upon binding to the target protein's active site, often resulting in a significant boost to target affinity[3]. Furthermore, derivatives of this scaffold have shown potent antimicrobial efficacy, effectively evading bacterial efflux mechanisms due to their optimized lipophilicity-to-polarity ratios[4].

PharmaLogic Core 1,4-Benzoxazine Scaffold Rigid Conformational Restriction Core->Rigid Fused Ring System Hbond H-Bond Network Core->Hbond N4 / O1 Heteroatoms Kinase Kinase Hinge Binding Rigid->Kinase Reduced Entropic Penalty Microbe Bacterial Efflux Evasion Rigid->Microbe Improved Permeability Hbond->Kinase Target Affinity

Fig 1: Pharmacological logic linking the benzoxazine scaffold to therapeutic outcomes.

Beyond pharmaceuticals, the electron-rich nature of this scaffold makes it a highly effective primary intermediate and coupler in the formulation of oxidative hair dyes, where it reacts with developers to form stable, wash-fast colorants[5].

Synthetic Workflows & Chemoselectivity

When utilizing 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride, chemists must navigate its dual nucleophilic centers: the primary aniline at position 6 (C6-NH2) and the secondary alkyl-aryl amine at position 4 (N4-H).

Due to steric hindrance and the inductive electron-withdrawing effect of the adjacent oxygen, the N4 secondary amine is significantly less nucleophilic than the C6 primary aniline. This allows for chemoselective functionalization . Electrophiles such as acyl chlorides, activated esters, or sulfonyl chlorides will react almost exclusively at the C6 position under kinetic control, eliminating the need for tedious protection/deprotection strategies.

Workflow A 2-Amino-4-nitrophenol B 6-Nitro-3,4-dihydro-2H -1,4-benzoxazine A->B 1,2-Dibromoethane, K2CO3 DMF, 80°C C 3,4-Dihydro-2H-1,4-benzoxazin -6-amine Hydrochloride B->C Pd/C, H2 (g) HCl / EtOH D 6-N-Acylated Library (Amide Coupling) C->D R-COOH, HATU DIPEA (3.0 eq), DMF (Chemoselective for C6-NH2) E 4-N-Alkylated Library (Reductive Amination) C->E R-CHO, NaBH(OAc)3 (Post C6-Protection)

Fig 2: Synthetic workflow and chemoselective functionalization of the benzoxazine core.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in diagnostic checks to confirm that the underlying chemical logic is functioning as intended.

Protocol A: Chemoselective Amide Coupling at C6

Objective: Synthesize a library of 6-amido-benzoxazines for biological screening.

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Causality: The high equivalent of DIPEA serves a dual purpose. It deprotonates the carboxylic acid to initiate HATU activation, and crucially, it neutralizes the HCl salt of the benzoxazine, liberating the free base aniline for nucleophilic attack.

  • Coupling: Stir for 10 minutes at room temperature, then add 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride (1.1 eq, 0.55 mmol). Stir for 3 hours.

  • Validation Check (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting benzoxazine. Expose to UV light (254 nm) and ninhydrin stain. The disappearance of the highly polar, ninhydrin-active primary amine spot, coupled with the emergence of a higher Rf UV-active spot, validates the coupling. If the starting material persists, check the reaction pH with wet indicator paper; it must be ~9 to ensure the HCl salt is fully neutralized.

  • Workup: Dilute with EtOAc (20 mL), wash sequentially with saturated NaHCO3 (2 x 10 mL), 1M HCl (10 mL) to remove unreacted amine, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling at C6

Objective: Synthesize N-aryl derivatives to explore extended hydrophobic pockets in target kinases.

  • Preparation: In a Schlenk tube, combine 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride (1.0 eq, 0.5 mmol), the target aryl bromide (1.1 eq, 0.55 mmol), Pd2(dba)3 (0.02 eq, 1.0 mol%), XPhos (0.04 eq, 2.0 mol%), and Sodium tert-butoxide (t-BuONa) (3.0 eq, 1.5 mmol).

    • Causality: 3.0 equivalents of t-BuONa are required because 1.0 equivalent is immediately consumed neutralizing the HCl salt of the building block, leaving 2.0 equivalents to drive the catalytic cycle and deprotonate the intermediate palladium-amine complex.

  • Degassing: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube and sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and auto-oxidize the liberated free base aniline.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Check (Self-Validation): Before heating, the mixture should be a heterogeneous suspension. After 1 hour of heating, observe the vial. A distinct color change to dark red/brown and the absence of a black precipitate (palladium black) validates that the catalytic cycle is active and the catalyst has not crashed out due to oxygen contamination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate the filtrate for subsequent flash chromatography.

References

  • ChemicalBook. "3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride". 1

  • PubMed (NIH). "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry".2

  • PMC (NIH). "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines".3

  • International Journal of Pharmaceutical Sciences (IJPS). "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation".4

  • Google Patents. "CA2431611A1 - Primary intermediates for oxidative coloration of hair". 5

Sources

Exploratory

Privileged Structures in Medicinal Chemistry: The Benzoxazine Example

A Senior Application Scientist's Guide to a Versatile Scaffold Introduction: The Concept of the Privileged Scaffold In the intricate world of drug discovery, identifying molecular frameworks that can serve as a foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Versatile Scaffold

Introduction: The Concept of the Privileged Scaffold

In the intricate world of drug discovery, identifying molecular frameworks that can serve as a foundation for developing multiple therapeutic agents is a significant milestone. These frameworks, known as "privileged structures," are chemical scaffolds that exhibit the ability to bind to multiple, often unrelated, biological targets. This versatility makes them invaluable starting points for designing new drugs with diverse pharmacological activities.[1][2] The benzoxazine ring system is a prominent example of such a privileged scaffold, demonstrating a remarkable range of biological effects, including anticancer, antimicrobial, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the benzoxazine core, from its fundamental chemical properties and synthesis to its diverse applications in medicinal chemistry.

The Benzoxazine Core: A Structural and Chemical Overview

Benzoxazine is a bicyclic heterocyclic compound where a benzene ring is fused to an oxazine ring.[5] The oxazine ring, a six-membered ring containing one oxygen and one nitrogen atom, can exist in different isomeric forms, with 1,3-benzoxazines and 1,4-benzoxazines being of particular interest in medicinal chemistry.[6][7] The unique structural features of the benzoxazine scaffold, including its relative chemical simplicity, conformational flexibility, and multiple sites for substitution, contribute to its status as a privileged structure.[8] These characteristics allow for the creation of large, diverse libraries of compounds for screening against various biological targets.

Synthetic Strategies: The Mannich Reaction and Beyond

The synthesis of 1,3-benzoxazine derivatives is most commonly achieved through a one-pot Mannich-type condensation reaction.[6] This versatile and efficient method involves the reaction of a phenol, a primary amine, and formaldehyde.[6][9][10] The reaction is prized for its operational simplicity, high yields, and the use of readily available starting materials.[6]

The likely reaction pathway involves the initial formation of an active intermediate from the reaction between formaldehyde and the primary amine.[6] This intermediate then reacts with the phenol to form the final benzoxazine product.[11] The diversity of commercially available phenols and primary amines allows for the generation of a vast array of substituted benzoxazine derivatives.[6]

Workflow for Benzoxazine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenol Phenol Derivative Mannich One-Pot Mannich Condensation Phenol->Mannich Amine Primary Amine Amine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Benzoxazine 1,3-Benzoxazine Derivative Mannich->Benzoxazine Ring Formation

Caption: General workflow for the synthesis of 1,3-benzoxazines.

A Spectrum of Biological Activities

The benzoxazine scaffold is a testament to the concept of privileged structures, with its derivatives exhibiting a wide array of pharmacological activities.[3]

Antimicrobial Activity

Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8] For instance, certain 1,3-benzoxazine derivatives have shown efficacy against Bacillus thuringiensis, Escherichia coli, and Fusarium oxysporum.[6] Thionated 1,3-benzoxazines have also displayed antifungal activities comparable to the commercial drug fluconazole.[6] Quantitative structure-activity relationship (QSAR) studies have revealed that different substitutions on the benzoxazine ring are required for optimal activity against fungi, Gram-positive, and Gram-negative bacteria.[12][13]

Anticancer Properties

The anticancer potential of benzoxazine derivatives is a rapidly growing area of research.[14][15] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways necessary for cancer cell proliferation.[15][16] Some derivatives have been shown to activate caspases and modulate the p53 tumor suppressor protein to trigger apoptosis.[15] Furthermore, benzoxazine-purine hybrids have been designed that exhibit potent antiproliferative activity by inhibiting kinases like HER2 and JNK1, leading to a form of inflammatory cell death.[14][17]

Antiviral Activity: The Efavirenz Story

A landmark example of a benzoxazine-based drug is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[18][19][20] Efavirenz binds directly to a hydrophobic pocket near the catalytic site of the HIV-1 reverse transcriptase enzyme.[21] This noncompetitive inhibition prevents the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[18][21][22] Efavirenz is effective against a wide range of HIV-1 isolates and can penetrate the central nervous system.[21] The development of Efavirenz analogues continues, with studies showing that substitutions on the aromatic ring can lead to compounds with activity comparable to or better than the parent drug.[23]

Mechanism of Efavirenz Action

G HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase HIV_RNA->RT Binds Viral_DNA Viral DNA RT->Viral_DNA Transcribes Efavirenz Efavirenz (Benzoxazine) Efavirenz->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Block->Viral_DNA X

Caption: Inhibition of HIV-1 replication by Efavirenz.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a benzoxazine derivative and its biological activity is crucial for designing more potent and selective drugs.[24][25][26] SAR studies involve systematically modifying the benzoxazine scaffold and evaluating the impact of these changes on a specific biological effect.

For example, in the context of antimicrobial activity, studies on 1,4-benzoxazin-3-ones have shown that:

  • Substitution at C2: Hydroxylation at the C2 position, common in natural benzoxazinones, tends to decrease antimicrobial activity.[12]

  • Substitution at N4: N-alkylation and the presence of aromatic moieties at this position can enhance antibacterial activity.[12]

  • Substitution at C6 and C7: Halogenation at C6 has a strong positive effect on antifungal activity, while halogenation at C7 has a modest positive effect against Gram-negative bacteria.[12]

The following table summarizes hypothetical SAR data for a series of benzoxazine derivatives against a bacterial strain.

CompoundR1 Substituent (at N3)R2 Substituent (at C6)MIC (µg/mL)
1 MethylHydrogen64
2 EthylHydrogen32
3 PropylHydrogen16
4 PropylChloro8
5 PropylBromo4
6 PhenylBromo>128

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

This data illustrates that increasing the alkyl chain length at the N3 position (compounds 1-3) and introducing a halogen at the C6 position (compounds 4 and 5) enhances antibacterial activity. However, a bulky aromatic substituent at N3 (compound 6) is detrimental to activity.

Experimental Protocols for Evaluation

The biological evaluation of newly synthesized benzoxazine derivatives is a critical step in the drug discovery process. This involves a combination of in vitro assays to determine activity and cytotoxicity, and in silico methods to predict binding interactions.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[29][30]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][30]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Silico Evaluation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[31][32][33] This method is instrumental in structure-based drug design, helping to elucidate binding modes and predict binding affinities.[34][35]

General Workflow:

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor Prepare Receptor (e.g., Protein PDB file) Docking Define Binding Site & Run Docking Algorithm Receptor->Docking Ligand Prepare Ligand (Benzoxazine structure) Ligand->Docking Scoring Analyze Poses & Scoring Functions Docking->Scoring Results Identify Best Binding Mode & Predict Affinity Scoring->Results

Caption: A simplified workflow for molecular docking studies.

Future Perspectives and Conclusion

The benzoxazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][2] Its synthetic accessibility and the ability to modulate its biological activity through simple chemical modifications ensure its place as a truly privileged structure in medicinal chemistry. Future research will likely focus on the development of benzoxazine derivatives with enhanced selectivity for their biological targets, thereby minimizing off-target effects and improving their therapeutic index. The integration of computational methods with traditional synthetic and biological approaches will undoubtedly accelerate the journey of new benzoxazine-based drugs from the laboratory to the clinic.

References

  • Dr.Oracle. (2025, July 18). What is the mechanism of action of efavirenz?
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (2025). PMC.
  • What is the mechanism of Efavirenz? (2024, July 17).
  • EFAVIRENZ TABLETS 50 mg, 100 mg and 200 mg Rx Only. (n.d.).
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(22), 6105-6114.
  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). UCA.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle prepar
  • Efavirenz. (2024, February 28).
  • Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • MTT assay protocol. (n.d.). Abcam.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28).
  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. (2005, January 25). Journal of Medicinal Chemistry.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (2025, September 26). PubMed.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (n.d.).
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018, December 15). PubMed.
  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. (2006, December 15). PubMed.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - ES.
  • Patel, M., et al. (1999). Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA). Bioorganic & Medicinal Chemistry Letters, 9(22), 3221-3224.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2026, March 5).
  • Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. (2014, January 8).
  • Evaluation of Anticancer Activity of Benzoxazinone Deriv
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20).
  • Benzoxazinones as inhibitors of hiv reverse transcriptase. (n.d.).
  • A note to the biological activity of benzoxazine derivatives containing the thioxo group. (2025, August 6).
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.).
  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. (n.d.). SciTePress.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Deriv
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Anti-HIV agents. New drugs, new hope, old lessons. (n.d.). PubMed.
  • Polymeric nanoparticles containing combination antiretroviral drugs for HIV type 1 tre
  • Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. (2021, October 9).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Stepwise Synthesis and Functionalization of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Mechanistic Rationale The 3,4-dihydro-2H-1,4-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Mechanistic Rationale

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous potassium channel activators, neuroprotectants, and broad-spectrum antimicrobial agents. While one-pot multicomponent reactions exist, stepwise synthesis remains the gold standard for late-stage functionalization and precision drug development.

As a Senior Application Scientist, I emphasize stepwise methodologies because they offer unparalleled control over regioselectivity and stereochemistry. By isolating stable intermediates, chemists can prevent unwanted oligomerization, precisely dictate the substitution patterns at the C2 and C3 positions, and introduce chirality without the risk of racemization.

This guide details two distinct, field-proven stepwise pathways:

  • The Classical Scalable Route: Optimized for gram-scale API intermediate synthesis via a stable lactam intermediate .

  • The Modern Asymmetric Route: Engineered for precision drug discovery, utilizing Lewis acid/Cu(I) relay catalysis to achieve >99% enantiomeric excess (ee) .

Pathway Visualization: Divergent Stepwise Strategies

G Start1 2-Aminophenol Step1A N-Acylation (Chloroacetyl chloride, TEBA) Start1->Step1A Start2 2-Halophenol + Activated Aziridine Step1B Lewis Acid Catalyzed SN2 Ring Opening Start2->Step1B Int1 2H-1,4-Benzoxazin-3(4H)-one (Stable Lactam Intermediate) Step1A->Int1 Int2 Acyclic Chiral Intermediate (High ee/de) Step1B->Int2 Step2A Reduction & Cyclization (NaBH4 / AcOH) Int1->Step2A Step2B Cu(I)-Catalyzed Intramolecular C-N Cyclization Int2->Step2B Product 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Step2A->Product Step2B->Product

Classical vs. asymmetric stepwise synthesis workflows for 3,4-dihydro-2H-1,4-benzoxazines.

Protocol A: Classical Scalable Synthesis (Gram-Scale)

This protocol leverages the initial N-acylation of 2-aminophenol followed by a controlled reduction. It is highly robust and cost-effective for synthesizing achiral building blocks .

Step 1: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one
  • Causality & Reagent Selection: Benzyltriethylammonium chloride (TEBA) is utilized as a phase-transfer catalyst. It facilitates the transport of the inorganic base (NaHCO₃) into the organic phase (chloroform), ensuring rapid and complete deprotonation of the amine, which prevents the formation of O-alkylated byproducts.

  • Procedure:

    • Suspend 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and NaHCO₃ (200 mmol) in 30 mL of anhydrous chloroform at 0°C.

    • Dissolve chloroacetyl chloride (72.2 mmol) in 5 mL of chloroform and add dropwise over 20 minutes to maintain thermal control.

    • Stir for 1 hour at 0°C, then heat to 55°C for 16 hours.

    • Concentrate the mixture under reduced pressure, dilute with distilled water, and filter the resulting precipitate.

    • Recrystallize from hot ethanol to yield the pure lactam intermediate.

Step 2: Reduction to 3,4-Dihydro-2H-1,4-benzoxazine
  • Causality & Reagent Selection: Sodium borohydride (NaBH₄) in the presence of acetic acid generates sodium triacetoxyborohydride in situ. This is a mild, chemoselective reducing agent that efficiently reduces the lactam carbonyl to a methylene group without cleaving the sensitive oxazine ether linkage.

  • Procedure:

    • Dissolve the lactam intermediate (10.0 mmol) in dry THF (40 mL) under a nitrogen atmosphere.

    • Add NaBH₄ (30.0 mmol) in small portions to prevent excessive hydrogen gas evolution.

    • Slowly add glacial acetic acid (10 mL) dissolved in THF (10 mL) dropwise via an addition funnel.

    • Stir at room temperature for 18 hours.

    • Quench with saturated NH₄Cl, extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate to yield the final product.

Protocol B: Modern Asymmetric Synthesis (Enantioselective)

For advanced drug discovery, stereocenters at the C2/C3 positions are critical. This protocol utilizes a transition-metal relay strategy to build the ring while preserving chirality .

Step 1: SN2-Type Ring Opening of Activated Aziridines
  • Causality & Reagent Selection: A Lewis acid (e.g., BF₃·OEt₂) is used to activate the aziridine ring. This lowers the LUMO of the aziridine, directing the 2-halophenol nucleophile to attack strictly via an SN2 mechanism, ensuring complete inversion of stereochemistry and >99% diastereospecificity.

  • Procedure:

    • Dissolve the chiral activated aziridine (1.0 mmol) and 2-halophenol (1.2 mmol) in anhydrous dichloromethane (10 mL) at -20°C.

    • Add BF₃·OEt₂ (10 mol%) dropwise.

    • Stir for 2-4 hours until complete consumption of the aziridine (monitor via TLC).

    • Quench with saturated NaHCO₃, extract with DCM, and purify the acyclic intermediate via flash chromatography.

Step 2: Cu(I)-Catalyzed Intramolecular C-N Cyclization
  • Causality & Reagent Selection: Copper(I) iodide, paired with a suitable diamine ligand, catalyzes an Ullmann-type cross-coupling between the aryl halide and the secondary amine. The mild conditions prevent the racemization of the newly formed chiral center, a common failure point in harsher Pd-catalyzed Buchwald-Hartwig aminations.

  • Procedure:

    • Charge a Schlenk tube with the acyclic intermediate (1.0 mmol), CuI (10 mol%), ligand (20 mol%), and Cs₂CO₃ (2.0 mmol).

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous toluene (5 mL) and heat to 90°C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics across different synthetic strategies, including a domino alkylation route for specialized carboxylate derivatives .

Synthesis StrategyStarting MaterialsKey ReagentsTypical YieldStereoselectivityPrimary Application
Classical Stepwise 2-Aminophenol + Chloroacetyl chlorideTEBA, NaHCO₃, NaBH₄, AcOH75–85%AchiralLarge-scale API intermediate synthesis
Asymmetric Stepwise 2-Halophenol + Activated AziridineBF₃·OEt₂, CuI, Ligand82–94%>99% ee, >99% dePrecision drug discovery (chiral libraries)
Domino Alkylation 2-Aminophenol + 2-Halo-1,3-dicarbonylCs₂CO₃, Aerobic O₂46–65%AchiralSynthesis of 2-hydroxy-2-carboxylates

Self-Validating Systems: In-Process Analytical Checkpoints

A protocol is only as robust as its analytical checkpoints. Do not proceed to subsequent steps without satisfying these self-validating criteria:

  • Checkpoint 1 (Classical Acylation): Perform TLC (Hexane:EtOAc 3:1). The highly polar 2-aminophenol spot must completely disappear. A positive Ferric Chloride (FeCl₃) test indicates unreacted phenol; the reaction is only complete when the test is negative.

  • Checkpoint 2 (Classical Reduction): Conduct FT-IR analysis of the crude product. Validation requires the complete disappearance of the strong amide carbonyl stretch (~1680 cm⁻¹) and the emergence of a distinct secondary amine N-H stretch (~3300 cm⁻¹).

  • Checkpoint 3 (Asymmetric Ring Opening): Analyze via ¹H NMR. The characteristic upfield aziridine protons (~2.0–2.5 ppm) must shift downfield to ~3.5–4.5 ppm, confirming the formation of the acyclic system.

  • Checkpoint 4 (Asymmetric Cyclization): Utilize Chiral HPLC against a racemic standard to validate that the enantiomeric excess (ee) remains >99%. LC-MS must confirm the exact mass corresponding to the loss of hydrogen halide (HX).

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation International Journal of Pharmaceutical Sciences URL:[Link] [1]

  • Synthesis and Reactions of 3,4-dihydro-2H-1,4-benzoxazine Derivatives Heterocycles URL:[Link] [2]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines (Mal et al., J. Org. Chem. 2018) Organic Chemistry Portal URL:[Link] [3]

  • Facile Domino Access to Unexpected Alkyl 3-Substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates Australian Journal of Chemistry URL:[Link] [4]

Application

Application Note: One-Pot Synthesis Protocols for 2H-1,4-Benzoxazin-3(4H)-one Scaffolds

Introduction & Strategic Rationale The 2H-1,4-benzoxazin-3(4H)-one framework is a privileged heterocyclic scaffold ubiquitous in modern drug discovery (acting as antibacterial, anticancer, and anti-inflammatory agents) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2H-1,4-benzoxazin-3(4H)-one framework is a privileged heterocyclic scaffold ubiquitous in modern drug discovery (acting as antibacterial, anticancer, and anti-inflammatory agents) and agrochemistry (e.g., the natural allelochemicals DIBOA and DIMBOA)[1]. Traditional multi-step syntheses of these compounds often suffer from poor atom economy, intermediate isolation bottlenecks, and excessive solvent waste.

Transitioning to a "one-pot" cascade methodology consolidates multiple bond-forming events—such as nucleophilic substitution and intramolecular cross-coupling—into a single reaction vessel. This approach not only accelerates library generation for structure-activity relationship (SAR) studies but also significantly reduces the environmental footprint of the synthesis[2].

Mechanistic Pathways & Causality

Two primary one-pot strategies dominate the robust synthesis of benzoxazinones:

A. Copper-Catalyzed Cascade (O-Alkylation / C-N Coupling): This protocol utilizes o-halophenols and 2-chloroacetamides. The reaction is initiated by a base-mediated intermolecular nucleophilic substitution (O-alkylation) to form a 2-(o-halophenoxy)acetamide intermediate. Without isolation, a Copper(I) catalyst (often CuI) drives an intramolecular Ullmann-type C-N cross-coupling to close the oxazine ring[2]. Causality: The initial O-alkylation is rapid and exothermic, setting up the spatial proximity required for the entropically favored, yet kinetically slower, intramolecular Cu-catalyzed cyclization. Recent advancements even permit ligand-free conditions, simplifying the purification process[3].

B. Reductive Cyclization Cascade: This metal-mediated approach begins with 2-nitrophenols and α -halo esters or nitriles. Following an initial O-alkylation, the addition of a reducing agent (e.g., Fe/AcOH) triggers the reduction of the nitro group to an aniline. Causality: The nascent amine immediately undergoes spontaneous intramolecular amidation/cyclization with the adjacent ester or nitrile group to form the lactam core, driven by the highly favorable thermodynamics of 6-exo-trig ring closure[4].

G cluster_Cu Strategy A: Copper-Catalyzed Cascade cluster_Fe Strategy B: Reductive Cyclization A1 o-Halophenol + 2-Chloroacetamide A2 Base-Mediated O-Alkylation A1->A2 K2CO3 A3 2-(o-Halophenoxy)acetamide A2->A3 Fast A4 CuI-Catalyzed C-N Coupling A3->A4 CuI, Heat Target 2H-1,4-Benzoxazin-3(4H)-one (Target Scaffold) A4->Target B1 2-Nitrophenol + alpha-Halo Ester B2 Base-Mediated O-Alkylation B1->B2 Base B3 2-(2-Nitrophenoxy)acetate B2->B3 Fast B4 Fe/AcOH Mediated Reduction & Amidation B3->B4 Fe, 80°C B4->Target

Parallel one-pot synthetic workflows for 2H-1,4-benzoxazin-3(4H)-one via Cu-catalyzed and reductive cascades.

Comparative Quantitative Data

To guide protocol selection, the following table summarizes the operational parameters and yields of prominent one-pot methodologies.

Synthesis StrategyReagents / Starting MaterialsCatalyst / PromoterConditionsAvg. YieldRef
Cu-Catalyzed Cascade o-Halophenols + 2-chloroacetamidesCuI (10 mol%), K₂CO₃DMF, 110 °C, 12 h75–92%[2]
Ligand-Free Cascade 2-Halophenols + chloroacetamidesCu powder / Cu saltsLigand-free, Heat80–95%[3]
Reductive Cyclization 2-Nitrophenoxy adductsFe / Acetic Acid80 °C, 2–4 h70–88%[4]
Bpin Masked Nucleophile Bpin-tethered carbamoyl chloridesCu catalyst / OxidationMild, 3-step sequence65–85%[5]

Step-by-Step Experimental Protocols

Protocol A: Copper(I)-Catalyzed Cascade Synthesis

Objective: Synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones via tandem O-alkylation and Ullmann coupling[2].

Materials:

  • o-Halophenol (e.g., 2-iodophenol or 2-bromophenol) (1.0 equiv)

  • 2-Chloroacetamide derivative (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), K₂CO₃ (2.5 mmol), and CuI (0.1 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.

    • Causality Note: An oxygen-free environment is critical to prevent the oxidative homocoupling of the phenol and the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II) species.

  • Solvent Addition: Inject anhydrous DMF (3.0 mL) via syringe under an inert atmosphere.

  • Cascade Reaction: Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

    • Causality Note: The elevated temperature is required to overcome the high activation energy barrier of the rate-limiting intramolecular C-N cross-coupling step, whereas the initial O-alkylation occurs rapidly even at lower temperatures.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and copper complexes.

  • Extraction & Purification: Wash the filtrate with brine (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Protocol B: Iron-Mediated Reductive Cyclization

Objective: Synthesis of 2H-1,4-benzoxazin-3(4H)-ones from 2-nitrophenoxy adducts[4].

Materials:

  • 2-(2-Nitrophenoxy)acetonitrile or ester adduct (1.0 equiv)

  • Iron powder (Fe, 325 mesh) (5.0 equiv)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Substrate Dissolution: Dissolve the 2-(2-nitrophenoxy) adduct (1.0 mmol) in glacial acetic acid (5.0 mL) in a round-bottom flask.

  • Reduction Initiation: Add finely powdered Iron (5.0 mmol) portion-wise to the stirring solution at room temperature.

    • Causality Note: Portion-wise addition prevents thermal runaway, as the single-electron transfer reduction of the nitro group is highly exothermic and can lead to unwanted side reactions if uncontrolled.

  • Cyclization: Heat the mixture to 80 °C for 2–4 hours.

  • Work-up: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via recrystallization.

Self-Validating Quality Control (QC)

To ensure the integrity of the one-pot protocols, implement the following self-validating checks:

  • TLC Monitoring: The disappearance of the starting phenol/nitro compound and the transient appearance of the uncyclized intermediate (detectable under UV 254 nm) confirms the sequential nature of the cascade. If the intermediate pools without converting to the product in Protocol A, catalyst deactivation has likely occurred.

  • NMR Spectroscopy: Successful cyclization is definitively confirmed by ¹H NMR. Look for the disappearance of the primary amine/aniline protons and the distinct chemical shift of the methylene protons (–O–CH₂–CO–) at approximately δ 4.5–4.7 ppm, which are highly characteristic of the rigid, closed benzoxazinone ring.

  • Mass Spectrometry (LC-MS): The molecular ion peak [M+H]⁺ should match the exact mass of the cyclized product, confirming the loss of HCl (Protocol A) or H₂O/EtOH (Protocol B).

Sources

Method

N-Alkylation of 3,4-dihydro-2H-1,4-benzoxazine Intermediates: A Detailed Guide to Synthesis and Optimization

Introduction The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] The biological activity of these molecules is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] The biological activity of these molecules is often modulated by the nature of the substituent on the nitrogen atom of the oxazine ring. Consequently, the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine intermediates is a critical transformation for the synthesis of new chemical entities in drug discovery and development.[4][5]

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of these important heterocyclic intermediates. We will delve into the underlying reaction mechanism, explore key experimental parameters, and offer robust protocols with troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize N-alkylated 1,4-benzoxazine derivatives.

Mechanism and Theoretical Considerations

The N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the benzoxazine ring acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent.

The SN2 Reaction Pathway

The reaction is initiated by the deprotonation of the secondary amine (N-H) by a suitable base to generate a more potent nucleophilic amide anion. This anion then attacks the alkylating agent (R-X, where X is a leaving group such as a halide or sulfonate), displacing the leaving group and forming the new N-C bond.

Key factors influencing the success of this reaction include:

  • Strength of the Base: The base must be strong enough to deprotonate the secondary amine but not so strong as to cause unwanted side reactions, such as elimination of the alkylating agent or reaction with other functional groups on the substrate.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is dependent on the leaving group and the steric hindrance around the electrophilic carbon.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[6]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-dihydro-2H-1,4-benzoxazine≥98%Commercially Available
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableStronger base, use with caution.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableAlternative solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
General Procedure for N-Alkylation using Potassium Carbonate

This protocol provides a general method for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine with an alkyl halide using potassium carbonate as the base.

Step-by-Step Protocol:

  • To a stirred solution of 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv.) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.

Protocol Optimization and Troubleshooting

The success of the N-alkylation reaction can be highly dependent on the specific substrate and alkylating agent used. The following table provides a starting point for optimization.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (For less reactive electrophiles)Rationale & Troubleshooting
Base K₂CO₃Cs₂CO₃NaHK₂CO₃ is a mild and inexpensive base. Cs₂CO₃ is more soluble and can accelerate the reaction.[8] NaH is a very strong, non-nucleophilic base suitable for unreactive systems but requires strictly anhydrous conditions. Troubleshooting: If the reaction is slow or incomplete, consider a stronger base. If side products are observed, a milder base may be necessary.
Solvent Acetonitrile (MeCN)DMFDMSOMeCN is a good polar aprotic solvent that is often easier to remove.[6] DMF offers excellent solubility for many substrates and salts.[6] DMSO is a highly polar solvent that can be used for challenging reactions but can be difficult to remove. Troubleshooting: Poor solubility can be addressed by switching to a more polar solvent like DMF or DMSO.
Temperature Room Temperature60-80 °C100-120 °CHigher temperatures increase the reaction rate. Troubleshooting: If the reaction is slow, increase the temperature. If decomposition or side product formation is observed, lower the temperature.
Additive NoneKI (catalytic)Tetrabutylammonium iodide (TBAI)KI can act as a catalyst in reactions with alkyl chlorides or bromides via the Finkelstein reaction. TBAI is a phase-transfer catalyst that can be beneficial in biphasic systems or when using solid bases.[9][10]

Data Analysis and Characterization

The identity and purity of the N-alkylated product should be confirmed by a combination of chromatographic and spectroscopic techniques.

  • TLC: A simple and rapid method for monitoring the reaction progress. The product should have a different Rf value compared to the starting material.

  • LC-MS: Provides information on the purity of the product and confirms its molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. For a successful N-alkylation, one would expect to see the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) can indicate a successful reaction.

Visualization of the Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Benzoxazine in Anhydrous Solvent Add_Base Add Base (e.g., K₂CO₃) Start->Add_Base Add_Alkylating_Agent Add Alkylating Agent Add_Base->Add_Alkylating_Agent Heat_Monitor Heat and Monitor (TLC/LC-MS) Add_Alkylating_Agent->Heat_Monitor Quench Quench with Water Heat_Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End Pure N-Alkylated Product Characterize->End

Caption: Experimental workflow for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.

  • Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle under an inert atmosphere and quench carefully.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine intermediates is a fundamental and versatile reaction in the synthesis of biologically active molecules. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired N-alkylated products can be achieved. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully perform and optimize this important transformation in their synthetic endeavors.

References

  • Desai, D. G., & Swami, P. D. (2012). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Mini-Reviews in Organic Chemistry, 9(4), 438-448. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(24), 5262–5267. Available at: [Link]

  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation? Available at: [Link]

  • Makosza, M., & Bialecka, E. (1977). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Tetrahedron Letters, 18(2), 183-186.
  • Khan, I., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research, 13(13), 746-760. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Britton, J., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(6), 1162-1172. Available at: [Link]

  • Balaraman, K., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094-9099. Available at: [Link]

  • An, S., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 42(15), 2842–2853. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 1,4-benzoxazine derivatives. Available at: [Link]

  • De Cointet, A., et al. (1996). New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. European Journal of Medicinal Chemistry, 31(5), 371-380. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 27-32. Available at: [Link]

  • Smist, M., & Kwiecien, H. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 10(5), 734-756.
  • Sharaby, C. M., & El-Kafrawy, A. F. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Polish Journal of Chemical Technology, 23(1), 38-55. Available at: [Link]

  • Trejo-Machin, A., et al. (2018). Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Biobased Benzoxazine Fulfilling Two Principles of Green Chemistry. ACS Sustainable Chemistry & Engineering, 6(9), 12381-12390. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]

  • Google Patents. (2012). US8288533B1 - Methods for preparing benzoxazines using aqueous solvent.
  • Fu, X., et al. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 166. Available at: [Link]

  • ResearchGate. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Available at: [Link]

  • ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available at: [Link]

  • IntechOpen. (2018). Design and Synthesis of Bio-Based Benzoxazines. Available at: [Link]

Sources

Application

Using 3,4-dihydro-2H-1,4-benzoxazin-6-amine for synthesizing novel derivatives

Application Note: Synthesis and Medicinal Chemistry Applications of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Derivatives Executive Summary & Chemical Rationale In modern drug discovery, the 3,4-dihydro-2H-1,4-benzoxazine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Medicinal Chemistry Applications of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Derivatives

Executive Summary & Chemical Rationale

In modern drug discovery, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged pharmacophore. Its structural rigidity, combined with its ability to act as a hydrogen bond donor and acceptor, makes it an ideal mimic for various biological substrates. Specifically, 3,4-dihydro-2H-1,4-benzoxazin-6-amine provides a highly versatile nucleophilic handle at the C6 position. This primary amine serves as an optimal anchor for Buchwald-Hartwig cross-couplings, amidations, and reductive aminations, enabling the rapid generation of diverse compound libraries.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical medicinal chemistry and bench-level execution. This note details the pharmacological landscape of these derivatives, provides self-validating synthetic protocols, and explains the mechanistic causality behind each experimental choice.

Pharmacological Landscape of Benzoxazine Derivatives

The derivatization of the 6-amino group on the benzoxazine core has led to significant breakthroughs across multiple therapeutic areas:

  • Oncology: Recent studies have demonstrated that substituting the benzoxazine heterocycle with purine rings yields potent antitumor agents. These derivatives exhibit profound cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines by disrupting cell membrane permeability and inducing inflammatory and non-inflammatory cell death mechanisms[1].

  • Immunology & Autoimmune Diseases: Coupling the benzoxazine core to an imidazopyrazine scaffold generates highly selective Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a critical regulator of B-cell receptor (BCR) signaling; its inhibition prevents downstream inflammatory cascades, offering a targeted approach for asthma and autoimmune disorders[2].

  • Cardiovascular Therapeutics: Peptidomimetic derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been engineered to possess dual functionality: thrombin inhibition and Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonism. This dual action makes them highly effective antithrombotic compounds[3].

Quantitative Pharmacological Profiling

To facilitate lead optimization, the quantitative efficacy of key 3,4-dihydro-2H-1,4-benzoxazine derivatives is summarized below.

Table 1: Biological Activity of Key Benzoxazine Derivatives

Derivative ClassPrimary TargetAssay / Cell LineEfficacy (IC₅₀ / Kᵢ)Mechanism of ActionRef
Benzoxazine-Purine (Cmpd 4b)MCF-7 (Breast)Cell Viability2.27 μMMembrane permeability disruption[1]
Benzoxazine-Purine (Cmpd 4b)HCT-116 (Colon)Cell Viability4.44 μMKinase inhibition (HER2/JNK1 residual)[1]
Imidazopyrazine-BenzoxazineSyk KinaseKinase AssaySub-nanomolarInhibition of BCR signaling[2]
Peptidomimetic BenzoxazineThrombinEnzyme AssaySub-micromolar (Kᵢ)Dual Thrombin/GPIIb/IIIa inhibition[3]

Validated Synthetic Protocols

The following workflows have been optimized for high yield and chemoselectivity.

SyntheticWorkflow A 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (Starting Material) B Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B Nitro Reduction C 6-Amino-2H-1,4-benzoxazin-3(4H)-one (Intermediate) B->C D Lactam Reduction (BH3-THF, 0°C to RT) C->D Carbonyl Reduction E 3,4-dihydro-2H-1,4-benzoxazin-6-amine (Core Scaffold) D->E F Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) E->F Cross-Coupling G Target Therapeutics (Syk Inhibitors, Antitumor Agents) F->G

Figure 1: Step-by-step synthetic workflow from 6-nitro-2H-1,4-benzoxazin-3(4H)-one to target therapeutics.

Protocol A: Preparation of the Core Scaffold (3,4-dihydro-2H-1,4-benzoxazin-6-amine)

This two-step protocol ensures the selective reduction of both the nitro group and the lactam carbonyl without inducing ring-opening.

Step 1: Nitro Reduction

  • Reaction: Dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous methanol (0.2 M). Add 10% Pd/C (0.1 eq by weight).

  • Causality: Catalytic hydrogenation is selected over chemical reductants (like SnCl₂) to avoid heavy metal contamination and complex workups. The Pd/C selectively reduces the nitro group to an aniline, leaving the lactam entirely intact.

  • Validation: Stir under an H₂ balloon at room temperature for 4 hours. Monitor via LC-MS. The disappearance of the nitro peak (M+H) and the emergence of the highly polar amine peak validate completion.

  • Workup: Filter the suspension through a pad of Celite. Safety Note: Do not allow the Pd/C filter cake to dry under vacuum, as it is highly pyrophoric. Concentrate the filtrate in vacuo to yield 6-amino-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Lactam Reduction

  • Reaction: Dissolve the intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the flask to 0 °C. Slowly add 1M Borane-THF (BH₃·THF) complex (3.0 eq) dropwise over 10 minutes[4].

  • Causality: Why Borane-THF instead of LiAlH₄? Lithium aluminum hydride is a harsh, nucleophilic reducing agent that can inadvertently cleave the C-O bond of the oxazine ring. Borane is an electrophilic reducing agent; it coordinates directly to the electron-rich carbonyl oxygen, facilitating a clean, chemoselective reduction of the lactam to the cyclic amine[4].

  • Validation: Warm to room temperature and stir overnight. TLC (DCM:MeOH 9:1) will show a highly UV-active spot with a higher Rf than the starting material.

  • Workup: Cool the reaction back to 0 °C and carefully quench with methanol. Causality: Methanolysis is critical here to safely decompose excess borane and to break the stable amine-borane complex that forms during the reaction, liberating the free 3,4-dihydro-2H-1,4-benzoxazin-6-amine. Concentrate, extract with EtOAc, and wash with brine.

Protocol B: Synthesis of Syk-Inhibiting Derivatives via Buchwald-Hartwig Amination
  • Reaction: In an oven-dried Schlenk flask, combine 3,4-dihydro-2H-1,4-benzoxazin-6-amine (1.1 eq), a 6-bromoimidazo[1,2-a]pyrazine derivative (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq)[2].

  • Solvent & Degassing: Suspend in anhydrous 1,4-Dioxane. Degas the mixture by sparging with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Causality of Reagents: Xantphos is chosen as the ligand due to its wide bite angle, which is highly effective for the cross-coupling of anilines with heteroaryl bromides, suppressing undesired β-hydride elimination. Cs₂CO₃ provides the necessary basicity to deprotonate the amine during the catalytic cycle without degrading the base-sensitive imidazopyrazine core[2].

  • Execution & Validation: Heat the reaction at 100 °C for 12 hours. Monitor by LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through Celite. Purify the crude product via reverse-phase preparative HPLC to isolate the final Syk inhibitor.

Mechanistic Pathway: Syk Inhibition

Understanding the biological causality of these synthesized molecules is paramount. The imidazopyrazine-benzoxazine derivatives act as competitive inhibitors at the ATP-binding site of Syk.

SykPathway BCR B-Cell Receptor (BCR) Activation SYK Syk Tyrosine Kinase (Active / Phosphorylated) BCR->SYK Phosphorylation PLCG PLC-γ2 Activation SYK->PLCG CALCIUM Intracellular Ca2+ Release PLCG->CALCIUM NFAT NFAT / NF-κB Nuclear Translocation CALCIUM->NFAT INFLAM Autoimmunity & Inflammatory Disease NFAT->INFLAM Gene Expression DRUG Benzoxazine-based Syk Inhibitor DRUG->SYK Competitive Inhibition

Figure 2: Mechanism of action of benzoxazine-derived Syk inhibitors in B-cell receptor signaling.

By effectively blocking Syk phosphorylation, the benzoxazine derivatives halt the downstream activation of PLC-γ2 and subsequent calcium release, thereby preventing the nuclear translocation of inflammatory transcription factors (NFAT/NF-κB)[2].

References

  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry - ACS Publications. 3

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry - PubMed. 1

  • US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor. Google Patents. 2

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ol from 6-HYDROXY-2H-1,4-BENZOXAZIN-3(4H)-ONE. ChemicalBook. 4

Sources

Method

Application Note: Advanced Protocols for the Synthesis of Benzoxazine Analogs

Introduction Benzoxazines are a highly versatile class of heterocyclic compounds characterized by a benzene ring fused to a six-membered oxazine ring. They serve as crucial precursors for polybenzoxazine thermosetting re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazines are a highly versatile class of heterocyclic compounds characterized by a benzene ring fused to a six-membered oxazine ring. They serve as crucial precursors for polybenzoxazine thermosetting resins—advanced materials prized in aerospace, electronics, and automotive industries for their near-zero shrinkage upon curing, exceptional thermal stability, and low water absorption. Furthermore, benzoxazine derivatives are actively explored in medicinal chemistry for their diverse pharmacological properties.

The synthesis of benzoxazine monomers typically proceeds via a multicomponent Mannich-like condensation involving a phenolic derivative, a primary amine, and formaldehyde. While traditionally performed at elevated temperatures, modern synthetic demands have driven the development of diverse methodologies, ranging from solvent-free green chemistry approaches to ambient-temperature solvent-based protocols. This guide provides detailed, self-validating protocols for both approaches, grounded in the causality of the underlying chemical mechanisms.

Mechanistic Overview & Reaction Causality

The formation of the oxazine ring is a stepwise process. Understanding this mechanism is critical for troubleshooting low yields or the formation of unwanted oligomeric side products.

  • Imine Formation: The primary amine reacts with formaldehyde to form an imine (Schiff base) or hexahydrotriazine intermediate.

  • Nucleophilic Attack: The electron-rich ortho-position of the phenol attacks the imine, generating a Mannich base intermediate.

  • Cyclization: A second molecule of formaldehyde reacts with the secondary amine of the Mannich base, followed by intramolecular cyclization and the elimination of water to yield the closed benzoxazine ring.

Expert Insight: Direct observation of reaction intermediates via Electrospray Ionization Mass Spectrometry (ESI-MS) indicates that premature addition of phenol or excessive heat can lead to competitive side reactions and premature ring-opening. Therefore, controlling the order of addition and reaction temperature is paramount for high-purity monomer synthesis [3].

G A Primary Amine + Formaldehyde B Imine Intermediate A->B Condensation C Phenol Addition B->C Nucleophilic Attack D Mannich Base C->D Rearrangement E Cyclization D->E Ring Closure (-H2O) F Benzoxazine Monomer E->F Final Product

Mechanistic pathway of benzoxazine synthesis via Mannich condensation.

Experimental Protocols

Safety Note: Formaldehyde (often utilized as paraformaldehyde) is a known carcinogen and sensitizer. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Solvent-Free (Melt) Synthesis of Allyl-Functionalized Benzoxazine

Rationale: Solvent-free synthesis is an eco-friendly approach that significantly reduces reaction time and eliminates the need for volatile organic solvents [5]. It is particularly effective for liquid or low-melting-point precursors. Here, we describe the synthesis of 3-allyl-3,4-dihydro-2H-1,3-benzoxazine (P-ala) [4].

Reagents:

  • Phenol: 1.0 equivalent

  • Allylamine: 1.0 equivalent

  • Paraformaldehyde: 2.0 equivalents

Step-by-Step Procedure:

  • Initial Mixing: In a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the phenol and allylamine.

    • Causality: Mixing the amine and phenol first in a solventless state creates a localized liquid medium, facilitating the subsequent dissolution and reaction of solid paraformaldehyde.

  • Formaldehyde Addition: Gradually add paraformaldehyde to the stirring mixture. Maintain the temperature below 50 °C during this addition.

    • Causality: Controlling the temperature prevents an exothermic runaway reaction and the premature volatilization of the low-boiling allylamine.

  • Heating & Condensation: Gradually increase the temperature to 80–100 °C. Stir the homogeneous melt continuously for 2 hours.

  • Quenching & Extraction: Cool the highly viscous crude product to room temperature. Dissolve the crude mixture in a suitable extraction solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer three times with 3N aqueous sodium hydroxide (NaOH).

    • Causality: The NaOH wash deprotonates any unreacted phenol, rendering it water-soluble (as sodium phenoxide) and effectively partitioning it into the aqueous phase. Follow this with two washes of deionized water to neutralize the pH.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure monomer as a pale yellow liquid.

Protocol B: Solvent-Based Ambient Temperature Synthesis

Rationale: High temperatures can occasionally trigger the premature ring-opening polymerization of newly formed benzoxazine monomers, resulting in oligomeric impurities. Recent advances demonstrate that using chloroform as a solvent allows for quantitative yields at room temperature, preserving absolute monomer integrity [1].

Reagents:

  • Bisphenol A (BPA): 1.0 equivalent (Note: As a bifunctional phenol, it requires 2 eq amine and 4 eq formaldehyde).

  • Hexylamine: 2.0 equivalents

  • Paraformaldehyde: 4.0 equivalents

  • Chloroform (CHCl₃): Reaction medium

Step-by-Step Procedure:

  • Suspension: In a 100 mL round-bottom flask, suspend Bisphenol A and paraformaldehyde in chloroform (approx. 75 mL for a 12.5 mmol BPA scale).

  • Amine Addition: Slowly add hexylamine to the suspension under vigorous magnetic stirring.

    • Causality: The slow addition controls the localized concentration of the amine, promoting the formation of the intermediate rather than insoluble polymeric networks.

  • Ambient Incubation: Seal the flask and stir the reaction mixture at room temperature (25 °C) for 24 to 48 hours. The suspension will gradually clarify as the reactants are consumed and the soluble monomer is formed.

  • Work-up: Once the reaction is complete, wash the organic phase sequentially with 1N NaOH and distilled water to remove unreacted precursors.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the chloroform under reduced pressure. The resulting product is a highly pure bis-benzoxazine monomer.

Data Presentation: Comparison of Synthesis Strategies

Selecting the appropriate protocol depends on the physical state of the precursors, the desired throughput, and the thermal stability of the target monomer.

Synthesis MethodTypical SolventsTemperatureReaction TimeKey AdvantagesPrimary Limitations
Solvent-Free (Melt) None80–130 °C1–4 hoursHigh throughput, environmentally friendly, no solvent removal required[5].High heat may trigger premature ring-opening polymerization; difficult stirring for solid precursors.
High-Temp Solvent 1,4-Dioxane, Toluene110–120 °C24–48 hoursExcellent for solid/rigid precursors (e.g., DDSQ, rigid bisphenols) [2].Energy-intensive; requires rigorous solvent extraction and purification.
Ambient Solvent Chloroform25 °C24–48 hoursPrevents oligomerization, yields ultra-high purity monomers [1].Requires halogenated solvents; longer reaction times compared to melt methods.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the oxazine ring has fully closed, the isolated monomer must be validated through spectroscopic techniques. A successful synthesis is self-validating when the following benchmarks are met:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the oxazine ring by identifying characteristic absorption bands at ~1220 cm⁻¹ (C-O-C asymmetric stretching) and ~940 cm⁻¹ (out-of-plane C-H bending of the benzene ring attached to the oxazine). The complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) confirms the total consumption of the starting phenol.

  • Proton Nuclear Magnetic Resonance (¹H NMR): The definitive hallmark of a successfully closed benzoxazine ring is the appearance of two distinct, equally integrated singlet peaks: one between 3.8–4.0 ppm (representing the Ar-CH₂-N protons) and another between 4.8–5.0 ppm (representing the O-CH₂-N protons).

References

  • Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer Source: PubMed Central (PMC) URL:1

  • High-Thermal Stable Epoxy Resin through Blending Nanoarchitectonics with Double-Decker-Shaped Polyhedral Silsesquioxane-Functionalized Benzoxazine Derivatives Source: MDPI URL:2

  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates Source: ACS Publications URL:3

  • Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets Source: ACS Publications URL:4

  • Effect of Reaction Medium on Benzoxazine Synthesis Yield Source: BenchChem URL:5

Sources

Application

Application Note: Preclinical Evaluation of Benzoxazine Derivatives as Targeted Anti-Inflammatory Agents

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Mechanistic Pathways, and Validated Screening Protocols Executive Summary & Mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Mechanistic Pathways, and Validated Screening Protocols

Executive Summary & Mechanistic Rationale

The benzoxazine core—comprising both 1,3-benzoxazine and 1,4-benzoxazine isomers—has emerged as a highly versatile, privileged scaffold in medicinal chemistry[1]. Historically recognized for their antimicrobial and anticancer properties, recent structural optimizations have repositioned benzoxazine derivatives as potent, multi-target anti-inflammatory agents.

The therapeutic efficacy of these compounds is primarily driven by two distinct but complementary mechanisms:

  • Selective Cyclooxygenase-2 (COX-2) Inhibition: 1,4-benzoxazine derivatives competitively bind to the hydrophobic pocket of the COX-2 enzyme (residues 530–587). The strategic placement of electron-withdrawing groups (EWGs) on the phenyl ring significantly enhances binding affinity and selectivity over COX-1, thereby reducing gastrointestinal toxicity[2].

  • Nrf2-HO-1 Pathway Activation: Novel 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole moieties have demonstrated the ability to prevent Keap1-mediated degradation of Nrf2. This stabilization upregulates Heme Oxygenase-1 (HO-1), effectively scavenging reactive oxygen species (ROS) in microglial cells[3].

G BZX Benzoxazine Derivatives COX2 COX-2 Enzyme (Hydrophobic Pocket) BZX->COX2 Competitive Inhibition NRF2 Nrf2 Stabilization (Keap1 Dissociation) BZX->NRF2 Activates PGE2 Prostaglandin E2 (PGE2) Production Inhibited COX2->PGE2 Blocks INFLAM Resolution of Inflammation (Microglia/Macrophages) PGE2->INFLAM Reduces Pain & Edema HO1 HO-1 Expression (ROS Scavenging) NRF2->HO1 Upregulates HO1->INFLAM Decreases Oxidative Stress

Fig 1. Dual anti-inflammatory signaling mechanisms of benzoxazine derivatives.

Pharmacological Profiling & Quantitative Data

To guide lead optimization, it is critical to benchmark newly synthesized benzoxazines against established non-steroidal anti-inflammatory drugs (NSAIDs). The table below synthesizes recent quantitative efficacy data across various benzoxazine sub-classes, highlighting the shift toward hybrid molecules that maximize efficacy while minimizing ulcerogenic potential.

Table 1: In Vitro and In Vivo Efficacy of Lead Benzoxazine Scaffolds

Compound Class / ScaffoldPrimary TargetKey Efficacy MetricsRef
1,4-Benzoxazine derivatives COX-2 (In vitro)IC50 = 0.57–0.72 μM; Selectivity Index (S.I.) = 186.8–242.4 (Highly selective vs COX-1).[2]
1,3-Benzoxazines (Flavan-based) COX-2 / EdemaCompound 11: 68.7% COX-2 inhibition; 62.7% in vivo edema reduction at 10 mg/kg oral dose.[4]
2H-1,4-Benzoxazin-3(4H)-ones Nrf2-HO-1 / ROSTriazole-modified variants (e.g., e16) significantly reduce LPS-induced ROS in BV-2 cells.[3]
Benzoxazinone-Diclofenac Hybrids Edema / GastricCompound 3d: 62.61% paw edema inhibition; Ulcerogenicity Index = 2.67 (Improved tolerability).[5]
1,4-Benzoxazine-Morpholines COX-1/2 / LipidsDual inhibition at 20 μM; Exhibits hypolipidemic activity in high-fat diet chronic models.[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific controls and methodological choices grounded in the physicochemical realities of benzoxazine compounds.

Workflow Syn Compound Synthesis & QC InVitro In Vitro COX-1/2 Fluorometric Assay Syn->InVitro Cell BV-2 Microglial ROS/Nrf2 Assay Syn->Cell InVivo In Vivo Paw Edema (Carrageenan Model) InVitro->InVivo Select IC50 < 1 µM Cell->InVivo Select Low Toxicity Data SAR Analysis & Lead Optimization InVivo->Data

Fig 2. Self-validating preclinical screening workflow for benzoxazine agents.

Protocol A: High-Throughput COX-1/COX-2 Fluorometric Screening

Causality Check: Many benzoxazine derivatives are highly conjugated and absorb light in the visible spectrum. Using a colorimetric assay often leads to optical quenching and false positives. A fluorometric assay (detecting the peroxidase activity of COX via ADHP oxidation to Resorufin) bypasses this interference.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Validation Controls: Celecoxib (Selective COX-2 inhibitor) and Indomethacin (Non-selective inhibitor).

Step-by-Step Methodology:

  • Preparation: Dilute benzoxazine test compounds in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well black microplate, combine 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows time for the compound to access and bind the deep hydrophobic pocket of the COX enzyme.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Detection: Immediately read fluorescence at Ex/Em = 535/587 nm for 5 minutes (kinetic mode).

  • Validation & Analysis: Calculate the Selectivity Index (S.I. = IC50 COX-1 / IC50 COX-2). The assay is validated if the Celecoxib S.I. aligns with historical baselines (typically >300).

Protocol B: In Vitro Microglial (BV-2) Neuroinflammation & ROS Assay

Causality Check: To prove that the anti-inflammatory effect is mediated via the Nrf2-HO-1 pathway rather than general cytotoxicity[3], a parallel cell viability assay (MTT or CellTiter-Glo) MUST be run alongside the ROS detection assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 immortalized murine microglial cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Treat cells with varying concentrations of benzoxazine derivatives (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Inflammatory Stimulation: Induce inflammation and ROS production by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Incubate for 24 hours.

  • ROS Detection: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Readout: Measure fluorescence at Ex/Em = 485/535 nm.

  • Validation: If a compound shows >50% ROS reduction but parallel MTT assays show <80% cell viability, the compound is flagged for cytotoxicity rather than true anti-inflammatory action.

Protocol C: In Vivo Carrageenan-Induced Paw Edema Model

Causality Check: The carrageenan model produces a biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–5 hours) is heavily driven by prostaglandin E2 (PGE2) release. Evaluating paw volume at the 4-hour mark specifically isolates the in vivo COX-2 inhibitory efficacy of the benzoxazine derivatives[5].

Step-by-Step Methodology:

  • Subject Prep: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral dose. Water is provided ad libitum.

  • Dosing: Administer the synthesized benzoxazine compounds (e.g., 10 mg/kg)[4], Vehicle (0.5% CMC), or Standard (Diclofenac, 10 mg/kg) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% w/v freshly prepared carrageenan suspension in normal saline into the subplantar region of the left hind paw.

  • Measurement: Use a calibrated Plethysmometer to measure the paw volume immediately before injection (Baseline, V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ ).

  • Calculation: Calculate the percentage of edema inhibition:

    % Inhibition=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100
  • Gastric Tolerability Validation: Post-euthanasia, extract the stomachs of the subjects, open along the greater curvature, and examine under a stereomicroscope to calculate the Ulcerogenicity Index, ensuring the COX-2 selectivity translates to in vivo gastric safety[5].

Conclusion

The structural plasticity of benzoxazines allows for precise tuning of their pharmacokinetic and pharmacodynamic profiles. By leveraging electron-withdrawing substitutions and hybridizing the core with moieties like 1,2,3-triazoles or established NSAIDs, researchers can develop dual-action agents that not only inhibit COX-2 but actively resolve oxidative stress via the Nrf2-HO-1 pathway. Utilizing the self-validating in vitro and in vivo protocols outlined above ensures that lead candidates possess true therapeutic potential with minimized off-target toxicity.

References

  • Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies. Letters in Drug Design & Discovery / Eurekaselect.4

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Institutes of Health (NIH). 2

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach Against Atherosclerosis. National Institutes of Health (NIH). 6

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Institutes of Health (NIH). 3

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. 5

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. National Institutes of Health (NIH). 1

Sources

Method

Microwave-assisted synthesis of 1,4-benzoxazine derivatives

Application Note: Microwave-Assisted Synthesis of 1,4-Benzoxazine Derivatives Executive Summary & Scientific Rationale The 1,4-benzoxazine scaffold is a privileged heterocyclic pharmacophore integral to the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1,4-Benzoxazine Derivatives

Executive Summary & Scientific Rationale

The 1,4-benzoxazine scaffold is a privileged heterocyclic pharmacophore integral to the development of numerous bioactive compounds, most notably the broad-spectrum fluoroquinolone antibiotic levofloxacin (1)[1]. Historically, traditional syntheses of these derivatives have been plagued by harsh reaction conditions, complicated multi-step procedures, and low overall yields (2)[2].

To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) provides a transformative, high-yield alternative. This application note details a one-pot regioselective protocol starting from commercially available 2-aminophenols and 2-bromoalkanoates. By coupling dielectric heating with a sterically hindered base, this method accelerates the reaction kinetics, reducing processing times from several hours to mere minutes while establishing a self-validating framework for reproducible yields (3)[3].

Mechanistic Causality & Reaction Pathway

The synthesis proceeds via a tightly controlled, two-step cascade: a base-mediated O-alkylation followed by an intramolecular amidation[3].

  • Causality of Base Selection (DBU): Achieving regioselectivity is the primary challenge when reacting 2-aminophenols with 2-bromoalkanoates. Standard bases (e.g., K₂CO₃) often result in competing N-alkylation. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because its steric bulk prevents it from acting as a nucleophile. Its strong basicity selectively deprotonates the more acidic phenolic hydroxyl group (pKa ~10) over the aniline amine (pKa ~27), strictly directing the initial nucleophilic attack through the oxygen atom[3].

  • Causality of Solvent (DMF): N,N-Dimethylformamide (DMF) is selected for its high dipole moment and excellent microwave-absorbing properties (high loss tangent, tanδ ). It rapidly converts microwave electromagnetic energy into thermal energy, providing uniform volumetric heating that eliminates localized cold spots.

  • Causality of Microwave Irradiation: The second step—intramolecular amidation—requires the weakly nucleophilic amine to attack the ester carbonyl. For substrates bearing electron-withdrawing groups, this nucleophilicity is severely diminished, creating a high activation energy barrier. Microwave irradiation rapidly overcomes this barrier, driving the annulation to completion in 10–20 minutes, a process that would otherwise stall under conventional conductive heating[4].

Pathway A 2-Aminophenol + 2-Bromoalkanoate B Acyclic Intermediate (O-Alkylated) A->B DBU, DMF MW: 100°C, 5 min Regioselective O-Alkylation C 1,4-Benzoxazine Derivative B->C MW: 150°C, 10-20 min Intramolecular Amidation

Fig 1: Microwave-assisted one-pot cascade synthesis of 1,4-benzoxazine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints dictate whether the system is thermodynamically ready to proceed to the next stage.

Workflow Step1 1. Reagent Preparation Mix Reactants + DBU in DMF Step2 2. MW O-Alkylation 100°C for 5 min Step1->Step2 QC1 QC Check: TLC Confirm Intermediate Formation Step2->QC1 QC1->Step2 Fail (Add Time) Step3 3. MW Annulation 150°C for 10-20 min QC1->Step3 Pass (Rf Shift) QC2 QC Check: LC-MS / TLC Confirm Product Mass Step3->QC2 QC2->Step3 Fail (Add Time) Step4 4. Workup & Purification Extraction & Chromatography QC2->Step4 Pass (Target Mass)

Fig 2: Self-validating experimental workflow with embedded IPQC checkpoints.

Step-by-Step Methodology

Reagents: 2-Aminophenol derivative (1.0 mmol), 2-bromoalkanoate (1.1 mmol), DBU (1.2 mmol), anhydrous DMF (3.0 mL). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the 2-aminophenol derivative in 3.0 mL of anhydrous DMF.

  • Base Addition: Add DBU (1.2 mmol) dropwise at room temperature. The solution may exhibit a slight color change, validating the initial deprotonation of the phenol.

  • Electrophile Addition: Introduce the 2-bromoalkanoate (1.1 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Stage 1 (O-Alkylation): Insert the vial into the microwave reactor. Program the system to ramp to 100°C over 1 minute and hold for 5 minutes (Max Power: 150 W).

    • Self-Validation Checkpoint 1: The microwave's IR sensor must show a smooth heating curve. Post-heating, perform a rapid TLC (Hexane/EtOAc 3:1). Complete disappearance of the starting 2-aminophenol validates successful O-alkylation.

  • Microwave Stage 2 (Intramolecular Amidation): Without isolating the intermediate, program the microwave to ramp to 150°C over 2 minutes and hold for 10–20 minutes (substrate dependent, see Table 1).

    • Self-Validation Checkpoint 2: Perform LC-MS or TLC analysis. The acyclic intermediate should be fully consumed, replaced by a single distinct product spot corresponding to the closed-ring 1,4-benzoxazine.

  • Workup & Purification: Quench the reaction mixture with distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Quantitative Data & Substrate Scope

The efficiency of the microwave-assisted amidation is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance amine nucleophilicity, while electron-withdrawing groups demand longer irradiation times to overcome the activation barrier[3].

Substrate (2-Aminophenol)Substituent Electronic EffectMW Amidation Time (min)Isolated Yield (%)Mechanistic Note
4-Methyl-2-aminophenol Electron-Donating (+I)1082%Enhanced amine nucleophilicity accelerates ring closure.
Unsubstituted Neutral1276%Standard baseline reactivity for the protocol.
4-Chloro-2-aminophenol Weakly Withdrawing (-I)1568%Inductive withdrawal slightly retards nucleophilic attack.
4-Nitro-2-aminophenol Strongly Withdrawing (-M, -I)2044%High activation barrier; MW heating is strictly required to force completion.

References

  • Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines Source: Organic Chemistry Portal (Tetrahedron, 2005) URL:3[3]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives Source: Bentham Science (Current Organic Chemistry, 2021) URL:2[2]

  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin Source: PubMed (Journal of Organic Chemistry, 2018) URL:1[1]

Sources

Application

Application Note: Solid-Phase Synthesis of Peptide Chains Incorporating Benzoxazine Analogs

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Peptidomimetics containing 3,1-benzoxazine-4-one cores are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Peptidomimetics containing 3,1-benzoxazine-4-one cores are highly valued in modern drug discovery. They serve as potent, mechanism-based inhibitors of serine proteases (such as human leukocyte elastase and thrombin) and act as rigid conformational constraints within flexible peptide backbones1.

Integrating these heterocyclic scaffolds directly into peptide chains via Solid-Phase Peptide Synthesis (SPPS) allows for the rapid generation of combinatorial libraries. However, traditional SPPS protocols must be carefully modified. The synthesis of benzoxazine analogs on a solid support requires the incorporation of an anthranilic acid (2-aminobenzoic acid) building block, followed by N-acylation and a critical on-resin dehydrative heterocyclization step.

This application note details a robust, self-validating protocol for synthesizing benzoxazine-containing peptides on a solid support. By explaining the causality behind each reagent choice—from hyper-acid-labile resins to highly reactive acid chlorides—this guide ensures high-fidelity synthesis and prevents common pitfalls like premature cleavage or incomplete cyclization 2.

Experimental Design & Reagent Selection

To guarantee high yields and purity, the experimental design relies on three mechanistic pillars:

  • Resin Selection (Causality): The final 3,1-benzoxazine-4-one ring is susceptible to acid-catalyzed hydrolysis. Therefore, standard Wang or Rink Amide resins (which require 95% TFA for cleavage) are suboptimal. Sasrin resin or 2-Chlorotrityl chloride (2-CTC) resin must be used, as they allow for product cleavage under mildly acidic conditions (1% TFA), preserving the integrity of the heterocycle.

  • Overcoming Steric Hindrance: The aromatic amine of the resin-bound anthranilamide is electronically deactivated by the adjacent carbonyl and sterically hindered. Standard coupling reagents (DIC/HOBt) fail to acylate this amine efficiently. We utilize Fmoc-amino acid chlorides in the presence of a mild base to force quantitative N-acylation.

  • Dehydrative Cyclization: The linear acylated intermediate must undergo cyclization. Reagents like Tosyl chloride/Pyridine (TsCl/Py) or Diisopropylcarbodiimide (DIC) are used to activate the amide carbonyl, facilitating the elimination of water and the closure of the benzoxazine ring.

Visualization of the Synthetic Workflow

SPPS_Benzoxazine N1 1. Resin Swelling & Deprotection (Fmoc-AA-Sasrin Resin + 20% Piperidine) N2 2. Anthranilic Acid Coupling (Anthranilic Acid + DIC/HOBt) N1->N2 Wash (DMF/DCM) N3 3. N-Acylation of Aromatic Amine (Fmoc-AA-Chloride + DIPEA) N2->N3 Chloranil Test (Validation) N4 4. Dehydrative Heterocyclization (TsCl / Pyridine or DIC) N3->N4 Micro-cleavage LC-MS N5 5. Mild Acidic Cleavage (1% TFA in DCM) N4->N5 Wash (DCM) N6 6. Final Benzoxazine-Peptide (Lyophilization & HPLC Purification) N5->N6 Filtration & Evaporation

Solid-phase synthesis workflow for 3,1-benzoxazine-4-one peptide analogs.

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate mandatory in-process analytical checks to create a self-validating system.

Step 1: Resin Preparation and Peptide Elongation
  • Swelling: Swell 0.5 mmol of Fmoc-L-Gln(Trt)-Sasrin resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Validation Check: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the deprotection effluent at 301 nm to confirm complete Fmoc removal.

Step 2: Incorporation of Anthranilic Acid
  • Coupling: Dissolve anthranilic acid (2.0 mmol, 4 equiv), DIC (2.0 mmol, 4 equiv), and HOBt (2.0 mmol, 4 equiv) in minimal DMF. Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation Check: Perform a Chloranil test . A positive result (blue/green bead color) confirms the presence of the newly coupled, free aromatic secondary amine. (Note: The standard Kaiser test is unreliable for aromatic amines).

Step 3: N-Acylation with Fmoc-Amino Acid Chloride

Caution: To prevent premature cleavage from the highly acid-labile Sasrin resin, the reaction environment must be kept strictly neutral or slightly basic.

  • Activation: Dissolve the desired Fmoc-amino acid chloride (e.g., Fmoc-L-Phe-Cl) (2.5 mmol, 5 equiv) in anhydrous DCM.

  • Acylation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 5 equiv) to the resin, followed immediately by the acid chloride solution. Agitate for 3 hours.

  • Validation Check: Repeat the Chloranil test. A negative result (colorless/yellow beads) indicates complete acylation of the aromatic amine. If positive, repeat the coupling step.

Step 4: On-Resin Dehydrative Cyclization
  • Dehydration: To the acylated resin, add a solution of Tosyl chloride (TsCl) (5.0 mmol, 10 equiv) in anhydrous Pyridine/DCM (1:1 v/v). Agitate at room temperature for 4 hours.

  • Washing: Wash extensively with DCM (5 × 2 min) to remove all traces of pyridine.

  • Validation Check: Perform a micro-cleavage on 5 mg of resin using 1% TFA in DCM. Analyze the supernatant via LC-MS. Successful cyclization is confirmed by a mass shift of -18 Da corresponding to the loss of H2​O during benzoxazine ring formation.

Step 5: Cleavage and Isolation
  • Cleavage: Treat the resin with 1% TFA in DCM (10 mL) for 15 minutes at room temperature. Filter the solution into a flask containing a neutralizing buffer (e.g., weak pyridine solution) if extreme stability issues are suspected, or simply evaporate the DCM/TFA under a stream of nitrogen.

  • Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the crude benzoxazine-peptide.

  • Validation Check: Analyze the crude solid via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) and HRMS to verify final purity and structural integrity.

Quantitative Data & Reagent Optimization

The choice of cyclization reagent drastically impacts the yield and purity of the final benzoxazine analog. The table below summarizes the optimization of the dehydrative heterocyclization step (Step 4) based on comparative yields 3.

Cyclization ReagentSolventTemp (°C)Time (h)Conversion (%)*Mechanistic Note & Causality
TsCl / Pyridine DCM254>98% Rapid tosylation of the enolized amide oxygen drives fast elimination. Highly recommended.
DIC (10 equiv) DMF2516>95% Mildest condition; standard carbodiimide activation of the amide carbonyl. Longer reaction time required.
Silica-bound PhCOCl THF658>90% Heterogeneous reagent; simplifies washing but requires careful resin swelling optimization.
Ac₂O / DIPEA DMF6012~85% Risk of competing N-acetylation of unprotected side chains; requires elevated temperatures.

*Conversion percentage determined by RP-HPLC analysis of the crude product post-micro-cleavage.

Expert Troubleshooting Insights

  • Issue: Incomplete Acylation of Anthranilic Acid.

    • Cause: Extreme steric hindrance and electronic deactivation.

    • Solution: If Fmoc-amino acid chlorides are unavailable, use symmetrical anhydrides of the Fmoc-amino acid with a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP). Alternatively, employ microwave-assisted SPPS (75°C for 15 minutes) to overcome the activation energy barrier.

  • Issue: Low Yield Upon Cleavage.

    • Cause: Premature cleavage during the N-acylation step due to the generation of HCl from the acid chloride.

    • Solution: Always ensure a stoichiometric excess of DIPEA is present before adding the acid chloride to the resin. This neutralizes the HCl in situ, protecting the acid-labile linker of the Sasrin or 2-CTC resin.

  • Issue: Degradation of the Final Product.

    • Cause: The 3,1-benzoxazine-4-one ring is a highly reactive electrophile and can undergo nucleophilic attack by water (hydrolysis) or ambient amines over time.

    • Solution: Avoid using strong nucleophiles during post-cleavage handling. Store the final lyophilized peptide in a vacuum desiccator at -20°C.

References

  • Gordeev, M. F., et al. "Combinatorial approaches to pharmacophoric heterocycles: A solid-phase synthesis of 3,1-benzoxazine-4-ones." Biotechnology and Bioengineering, 1998.
  • "Highlights in the solid-phase organic synthesis of natural products and analogues." SciELO, 2010.
  • "Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 3,4-dihydro-2H-1,4-benzoxazine synthesis

Overview & Mechanistic Pathways The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous antibacterial agents (e.g., levofloxacin precursors), neuroprotectants, and agrochemicals [1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Pathways

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore embedded in numerous antibacterial agents (e.g., levofloxacin precursors), neuroprotectants, and agrochemicals [1]. Achieving high yield and enantiomeric purity during its synthesis requires precise control over competing reaction pathways, catalyst stability, and chemoselectivity.

Below is a mechanistic workflow detailing the three primary synthetic strategies used to access this target scaffold.

G SM1 Activated Aziridines + 2-Halophenols INT1 SN2 Ring Opening Intermediate SM1->INT1 LiClO4, CH3CN, 85°C SM2 2-Aminophenols + alpha-Haloesters INT2 2H-1,4-Benzoxazin-3(4H)-ones (Lactams) SM2->INT2 Cyclocondensation SM3 2H-1,4-Benzoxazines (Cyclic Imines) TARGET 3,4-Dihydro-2H-1,4-Benzoxazines SM3->TARGET Hantzsch Ester, Diphenyl Phosphate or Imine Reductases (Biocatalysis) INT1->TARGET Cu(I), Base (C-N Cyclization) INT2->TARGET BH3·THF or LiAlH4

Synthetic pathways to 3,4-dihydro-2H-1,4-benzoxazines highlighting key reagents.

Troubleshooting Guide & FAQs

Q1: During the reduction of 2H-1,4-benzoxazin-3(4H)-ones (lactams) to 3,4-dihydro-2H-1,4-benzoxazines, I am observing incomplete conversion and low yields. Why is this happening? A1: This is a fundamental chemoselectivity issue. Lactams are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, rendering the carbonyl carbon significantly less electrophilic. Mild hydride donors like sodium borohydride (NaBH₄) lack the reactivity required to break this resonance.

  • Causality & Solution: You must use a strongly electrophilic reducing agent like Borane-THF complex (BH₃·THF) or a powerful nucleophilic reducer like Lithium Aluminum Hydride (LiAlH₄). Borane is often preferred as it coordinates directly with the carbonyl oxygen, activating it toward hydride transfer while tolerating other functional groups better than LiAlH₄.

  • Self-Validating Protocol: You can validate the completion of this reaction in real-time using IR spectroscopy. Monitor the disappearance of the strong lactam carbonyl stretch (C=O) at approximately 1680–1700 cm⁻¹. If the peak persists, the reduction is incomplete and requires further heating or additional equivalents of the reducing agent.

Q2: I am using the Lewis acid-catalyzed aziridine ring-opening method to synthesize chiral derivatives, but my enantiomeric excess (ee) is dropping significantly. What causes this loss of purity? A2: The loss of enantiopurity indicates a mechanistic deviation from the desired Sₙ2 pathway. The reaction between activated aziridines and 2-halophenols must proceed via a strict Sₙ2-type ring opening to ensure complete inversion of configuration [1].

  • Causality & Solution: If your Lewis acid is too strong or the reaction temperature is excessively high, the aziridine can undergo premature C-N bond cleavage, forming a transient carbocation (an Sₙ1-like pathway). This planar intermediate allows for non-stereoselective nucleophilic attack, leading to racemization. Switch to a milder Lewis acid, such as Lithium Perchlorate (LiClO₄), and strictly control the temperature at 85 °C. This ensures the aziridine is activated just enough to undergo backside attack by the phenol without spontaneous ring opening [1].

Q3: My copper(I)-catalyzed intramolecular C-N cyclization is stalling, leaving me with uncyclized intermediates. How do I prevent catalyst deactivation? A3: The Ullmann-type C-N coupling relies heavily on the Cu(I) oxidation state to facilitate oxidative addition into the aryl halide bond[2].

  • Causality & Solution: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of trace oxygen. Cu(II) is catalytically inactive for this specific coupling step. Ensure your solvents (e.g., DMSO or Dioxane) are strictly anhydrous and rigorously degassed (sparged with Argon).

  • Self-Validating Protocol: Observe the color of your reaction mixture. A healthy Cu(I) catalytic cycle with standard amine/amino acid ligands typically presents as pale yellow or light brown. A rapid shift to a deep blue or green hue is a visual confirmation of Cu(II) formation, indicating oxygen ingress and catalyst death.

Q4: Is there a greener, highly enantioselective alternative to transition-metal asymmetric hydrogenation for reducing 2H-1,4-benzoxazines (cyclic imines)? A4: Yes, both organocatalytic transfer hydrogenation and biocatalytic reductions offer excellent, metal-free alternatives [3].

  • Causality & Solution: For a biocatalytic approach, Imine Reductases (IREDs) utilize NADPH as a hydride source to stereoselectively reduce the cyclic imine. By coupling this with Glucose Dehydrogenase (GDH) and D-glucose, the NADPH cofactor is recycled in situ, driving the equilibrium forward to achieve >99% ee in aqueous media [3]. Alternatively, a biomimetic organocatalytic approach using Hantzsch ester and a chiral Brønsted acid (like diphenyl phosphate) can achieve similar reductions under mild conditions [3].

Quantitative Data Summary

Synthesis StrategyReagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee %)Key Advantage
Aziridine Ring Opening + C-N Cyclization LiClO₄, CuI, Base85–95%>99%Excellent enantio- and diastereospecificity [1].
Biocatalytic Imine Reduction Imine Reductase, NADPH, GDHUp to 88%>99%Mild, aqueous conditions; green chemistry [3].
Organocatalytic Transfer Hydrogenation Hantzsch Ester, Diphenyl Phosphate79–88%>90% (with chiral acids)Transition-metal-free, robust for cyclic imines [3].
One-Pot Ullmann-Type Coupling CuI, K₂CO₃, Dioxane/DMSO75–92%N/A (Racemic)Highly efficient from readily available precursors [2][4].

Standardized Experimental Protocols

Protocol A: One-Pot Synthesis via Aziridine Ring Opening and Cu(I) Cyclization

Adapted from Mal et al., for the synthesis of nonracemic derivatives [1].

  • Ring Opening: In an oven-dried, two-neck round-bottom flask, combine the activated aziridine (1.0 equiv), 2-halophenol (1.1 equiv), and LiClO₄ (0.3 equiv).

  • Solvent Addition: Add anhydrous CH₃CN (0.1 mL per mmol) to the mixture.

  • Heating: Stir the reaction mixture at 85 °C under a strict argon atmosphere. Monitor via TLC until the aziridine is completely consumed (validating the Sₙ2 intermediate formation).

  • Cyclization Setup: To the same pot, add CuI (10 mol %) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv). Note: Ensure argon flow is maintained to prevent Cu(I) oxidation.

  • Coupling: Increase the temperature to 110 °C and stir until the intramolecular C-N cyclization is complete.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Organocatalytic Transfer Hydrogenation of 2H-1,4-Benzoxazines

A metal-free biomimetic reduction yielding 3,4-dihydro-2H-1,4-benzoxazines [3].

  • Preparation: Dissolve the 2H-1,4-benzoxazine substrate (1.0 equiv, e.g., 0.70 mmol) in anhydrous dichloromethane (3 mL).

  • Reagent Addition: Add Hantzsch ester (1.4 equiv) as the biomimetic hydride source and diphenyl phosphate (5 mol %) as the Brønsted acid catalyst.

  • Reaction: Stir the mixture for 24 hours at 40 °C under an argon atmosphere.

  • Validation: Monitor the disappearance of the imine (C=N) stretch in IR (~1620 cm⁻¹) or the shift of the imine proton in ¹H NMR.

  • Purification: Evaporate the solvent in vacuo. Purify the crude residue via flash column chromatography (typically 5–20% ethyl acetate in cyclohexane) to isolate the pure 3,4-dihydro-2H-1,4-benzoxazine as a solid or oil.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry, 83(15), 7907-7918. URL:[Link]

  • Roiban, G. D., et al. (2018). Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases. The Journal of Organic Chemistry, 84(2), 473-480. URL:[Link]

  • Shen, M., et al. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(6), 2585-2588. URL:[Link]

Optimization

Technical Support Center: Troubleshooting the N-Alkylation of o-Aminophenol Derivatives

Welcome to the Application Scientist Support Hub. o-Aminophenol is a highly versatile but synthetically challenging bifunctional building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. o-Aminophenol is a highly versatile but synthetically challenging bifunctional building block. Its two adjacent nucleophilic centers (the amino and hydroxyl groups) and its extreme sensitivity to oxidation require precise control over reaction conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve perfect chemoselectivity in your drug development and synthetic workflows.

Frequently Asked Questions (FAQs): Chemoselectivity & Side Reactions

Q1: Why am I observing significant O-alkylation when attempting to N-alkylate 2-aminophenol with alkyl halides? The Causality: o-Aminophenol contains both a soft nucleophile (the neutral -NH₂ group) and a hard nucleophile (the -OH group). When you use standard basic conditions (e.g., K₂CO₃ or NaOH) to neutralize the acid generated during direct alkylation, you inadvertently deprotonate the hydroxyl group (pKa ~9.7). The resulting phenoxide anion is highly nucleophilic and rapidly attacks the alkyl halide, leading to O-alkylation or N,O-dialkylation. The Solution: To achieve selective N-alkylation, you must avoid strong bases that generate the phenoxide anion. Instead of direct alkylation, pivot to reductive amination [1], which exploits the higher nucleophilicity of the neutral amine toward carbonyls, leaving the hydroxyl group completely untouched.

Q2: How can I prevent over-alkylation (N,N-dialkylation) and stop at the secondary amine? The Causality: In direct alkylation (e.g., using methyl iodide), adding an alkyl group to the nitrogen increases its electron density via the inductive effect. This makes the newly formed secondary amine more nucleophilic than the starting primary amine, causing a runaway reaction that yields the tertiary amine. The Solution: Reductive amination acts as a self-validating system for mono-alkylation. The primary amine condenses with an aldehyde to form an imine (Schiff base). Because the imine nitrogen is double-bonded to carbon, it cannot react with a second aldehyde molecule. Subsequent reduction yields exclusively the mono-N-alkylated product[1][2].

Q3: My reaction mixture turns dark brown or black shortly after adding the base. What is happening? The Causality: o-Aminophenols are highly susceptible to aerobic oxidation, particularly in their deprotonated forms. In the presence of oxygen and base, the electron-rich aromatic ring rapidly oxidizes to form reactive quinone imines, which then dimerize or polymerize into dark-colored aminophenoxazinones[3][4]. The Solution:

  • Exclude Oxygen: Degas all solvents by sparging with Argon for 15-20 minutes prior to use. Maintain a strict Argon or Nitrogen atmosphere throughout the reaction and workup processes[3].

  • pH Control: Keep the pH as low as mechanistically permissible to avoid phenoxide formation.

Mechanistic Workflow: Navigating Alkylation Pathways

The following diagram illustrates the logical divergence of o-aminophenol reactivity based on the chosen synthetic pathway.

G Start o-Aminophenol Direct Direct Alkylation (Alkyl Halides + Base) Start->Direct Path A (Avoid) Reductive Reductive Amination (Aldehyde + NaBH4) Start->Reductive Path B (Standard) Zeolite Green Methylation (DMC + NaY Zeolite) Start->Zeolite Path C (Specialized) Mixture Non-selective Mixture: N-alkyl, O-alkyl, N,N-dialkyl Direct->Mixture Poor Chemoselectivity Imine Imine (Schiff Base) Intermediate Reductive->Imine Condensation Product2 Selective Mono-N-methyl o-Aminophenol Zeolite->Product2 Base-Free, 99% Selectivity Product1 Selective Mono-N-alkyl o-Aminophenol Imine->Product1 Hydride Reduction

Logical workflow comparing direct alkylation, reductive amination, and zeolite-catalyzed pathways.

Validated Experimental Protocols

Protocol A: One-Pot Selective N-Alkylation via Reductive Amination This is the industry-standard method for synthesizing secondary o-aminophenols without O-alkylation or over-alkylation[1][2].

  • Step 1 (Imine Formation): In an oven-dried, Argon-purged round-bottom flask, dissolve 3.0 mmol of o-aminophenol in 20 mL of anhydrous methanol.

  • Step 2: Add 3.0 mmol of the target aldehyde (e.g., benzaldehyde). Stir the solution at room temperature for 1–2 hours. The neutral amine will selectively attack the carbonyl carbon, dehydrating to form the imine intermediate. Monitor via TLC until the primary amine is consumed.

  • Step 3 (Reduction): Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Step 4: Carefully add 6.0 mmol (2 equivalents) of sodium borohydride (NaBH₄) in small portions over 15 minutes.

  • Step 5: Allow the mixture to warm to room temperature and stir for an additional hour. Quench with water, extract with ethyl acetate, and purify via column chromatography.

Protocol B: Base-Free Mono-N-Methylation using NaY Zeolite When specific N-methylation is required (where formaldehyde reductive amination can be tricky to control), dimethyl carbonate (DMC) paired with a sodium-exchanged Y-zeolite (NaY faujasite) offers an exceptionally green and chemoselective alternative[5][6].

  • Step 1: In a pressure tube or autoclave, combine o-aminophenol (1.0 equivalent) and NaY faujasite catalyst (1:1 weight ratio to the substrate).

  • Step 2: Add Dimethyl Carbonate (DMC), which acts as both the solvent and the methylating agent (approx. 0.31 M concentration of substrate).

  • Step 3: Seal the vessel and heat to 90 °C under a nitrogen atmosphere for 12–24 hours.

  • Step 4: The rigid pore structure of the NaY zeolite and the mild nature of DMC ensure complete chemoselectivity toward the amino group, preserving the hydroxyl group entirely. Filter the catalyst and evaporate the DMC to isolate the mono-N-methylated product.

Quantitative Data: Method Selectivity Comparison

To guide your experimental design, the following table summarizes the expected quantitative outcomes of various alkylation strategies based on literature precedents.

Alkylation StrategyReagents / CatalystTarget ProductN-Monoalkylation SelectivityO-Alkylation / Byproducts
Direct Alkylation Alkyl Halide, K₂CO₃, DMFN-alkyl o-aminophenol< 40%High (O-alkyl, N,N-dialkyl)
Reductive Amination Aldehyde, NaBH₄, MeOHN-alkyl o-aminophenol> 95%None (Trace unreacted SM)
Zeolite Methylation DMC, NaY FaujasiteN-methyl o-aminophenol90–99%None

References

  • Benchchem. Application Note: A Guide to the N-Alkylation of Aminophenols.1

  • Benchchem. An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol). 2

  • RSC Advances. Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity. 3

  • The Journal of Organic Chemistry (ACS). Electrochemical Dimerization of o-Aminophenols and Hydrogen Borrowing-like Cascade to Synthesize N-Monoalkylated Aminophenoxazinones via Paired Electrolysis. 4

  • CORE. Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. 5

  • The Journal of Organic Chemistry (ACS). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. 6

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazin-6-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS: 26011-57-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS: 26011-57-4). Because this compound features an electron-rich aromatic system with both a primary aniline and a secondary oxazine amine, it presents unique purification challenges, particularly regarding oxidative degradation and phase-separation behaviors.

Physicochemical Properties Guiding Purification

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the molecule. The following data dictates the phase behavior and stability of the compound during isolation.

PropertyValueRelevance to Purification Strategy
Molecular Formula C8H10N2O[1]Used for LCMS mass tracking (Exact Mass: 150.08 m/z).
Molecular Weight 150.18 g/mol [1]Essential for stoichiometric calculations during salt formation.
Nitrogen Count 2 (1° and 2° amines)Highly basic; makes the compound an ideal candidate for acid-base extraction.
Oxidation Potential High (Electron-rich)Highly susceptible to air/light oxidation. Requires inert atmosphere (Ar/N₂)[2].
Solubility (Free Base) EtOAc, DCM, AlcoholsSoluble in standard organic extraction solvents[3].
Solubility (HCl Salt) AqueousEnables phase-separation from neutral impurities (e.g., nitro-precursors).

Purification Workflow

Below is the recommended decision matrix for isolating the target compound from a crude reaction mixture.

PurificationWorkflow Start Crude 3,4-dihydro-2H- 1,4-benzoxazin-6-amine Extract Acid-Base Extraction (1M HCl then 2M NaOH) Start->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Amine HCl Salts) Extract->AqLayer Retain FreeBase Basified Extract (Free Base Amine) AqLayer->FreeBase Add NaOH, Extract with EtOAc TLC Purity Check (TLC / LCMS) FreeBase->TLC FCC Deactivated Silica FCC (Removes Regioisomers) TLC->FCC Isomeric Impurities Recryst Recrystallization + Charcoal (Removes Oligomers) TLC->Recryst Dark/Oxidized Pure Pure Target Compound (Store at -20°C under Ar) FCC->Pure Recryst->Pure

Workflow for the isolation and purification of 3,4-dihydro-2H-1,4-benzoxazin-6-amine.

Troubleshooting & FAQs

Q1: My crude reaction mixture has turned into a dark brown/black tar. How do I recover the product? A1: Causality: 3,4-dihydro-2H-1,4-benzoxazin-6-amine contains both a primary aniline and a secondary oxazine amine, making the aromatic ring highly electron-rich. Exposure to atmospheric oxygen and light triggers single-electron transfer (SET) oxidation, forming radical cations that polymerize into dark, highly conjugated2[2]. Solution: Perform a rigorous acid-base extraction to separate the amine from neutral polymeric tars. Follow this with a charcoal-assisted recrystallization[2]. Activated carbon (Darco) has a high affinity for these planar, conjugated impurities, selectively adsorbing them from the hot solvent matrix.

Q2: During silica gel flash column chromatography (FCC), my product streaks severely and degrades. What is happening? A2: Causality: Standard silica gel contains surface silanol groups that are slightly acidic (pKa ~4.5–5.5). These groups protonate the basic amines of your compound, leading to strong electrostatic retention (streaking). Furthermore, the acidic microenvironment combined with the high surface area of the silica accelerates2[2]. Solution: Neutralize the silica by pre-treating the column with 1-2% Triethylamine (TEA) in your eluting solvent. Additionally, purge all solvents with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, and run the column under positive Argon pressure.

Q3: I am trying to separate unreacted nitro-precursors from the target amine. What is the most efficient method? A3: Causality: Nitro-precursors are electronically neutral, whereas the target compound possesses two basic nitrogen centers. Solution: Exploit this basicity via a self-validating acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The target amine will protonate and partition into the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral nitro-precursors in the organic layer. Basifying the aqueous phase to pH > 10 with NaOH regenerates the free base, which can be cleanly 2 into fresh EtOAc[2].

Q4: The compound "oils out" instead of crystallizing during recrystallization. How do I induce proper crystallization? A4: Causality: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the crude mixture contains high levels of structurally similar impurities that depress the melting point[3]. Solution: Transition to a 3 like Ethanol/Water[3]. Dissolve the oil in a minimal amount of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Allow the flask to cool very slowly to room temperature to promote nucleation over phase separation, before moving it to an ice bath.

Validated Experimental Protocols

Protocol 1: Anaerobic Acid-Base Extraction

Self-Validating Mechanism: The phase transfer is visually and chemically validated by pH tracking. If the aqueous layer is not strictly pH > 10 during back-extraction, the amine will remain trapped as a salt, resulting in zero organic recovery.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1M HCl (5 mL/g of crude). Shake vigorously and vent. Allow phases to separate. The target amine is now in the lower aqueous layer. Repeat the extraction twice.

  • Organic Wash: Wash the combined aqueous layers with Dichloromethane (DCM) to remove trace neutral organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer to 0°C in an ice bath (to prevent exothermic degradation). Slowly add 2M NaOH dropwise until the pH reaches 10-12 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3x).

  • Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deoxygenated Flash Column Chromatography

Use this protocol if isomeric impurities (e.g., regioisomers from nitration/reduction) remain after extraction.

  • Solvent Preparation: Sparge the chosen eluent (e.g., Hexanes/EtOAc) with Argon for 15 minutes. Add 1% v/v Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack the silica gel using the TEA-treated solvent to neutralize acidic silanol groups.

  • Sample Loading: Dissolve the crude amine in a minimum volume of deoxygenated DCM. Apply carefully to the top of the silica bed.

  • Elution: Run the column under positive Argon pressure. Avoid exposing the top of the silica bed to air.

  • Fraction Collection: Collect fractions into test tubes that have been pre-purged with Argon. Shield the tubes from direct light using aluminum foil.

  • Isolation: Pool the product-containing fractions (verified by TLC/LCMS) and evaporate on a rotary evaporator backfilled with Argon. Store the final product at -20°C under an inert atmosphere.

References

  • Title: 6-Amino-3,4-dihydro-2H-1,4-benzoxazine - CATO Source: cato-chem.com URL: 1

  • Title: Technical Support Center: Purification of Substituted Anilines Source: benchchem.com URL: 2

  • Title: Technical Support Center: Recrystallization of Substituted Anilines Source: benchchem.com URL: 3

Sources

Optimization

Overcoming side reactions in the ring closure of N-alkylated o-aminophenols

Technical Support Center: Benzoxazine Synthesis Welcome to the Technical Support Center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazine Synthesis

Welcome to the Technical Support Center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the 1,3-benzoxazine ring from o-aminophenol precursors. Here, we address common experimental challenges, explain the underlying chemical principles, and provide robust protocols to help you overcome side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent problems encountered during the synthesis of benzoxazine monomers via the Mannich-like condensation of a phenol, a primary amine, and formaldehyde.

Issue 1: Low or No Yield of the Desired Benzoxazine Product

Potential Cause 1: Degradation of Starting Materials

  • The Problem: o-Aminophenol derivatives are highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals. This degradation leads to darkened, impure starting material that can inhibit the reaction.

  • Causality & Solution: Oxidation creates quinone-imine type impurities that can act as radical traps or participate in unwanted side reactions.

    • Purity Check: Always start with high-purity reagents. If your aminophenol is discolored (yellow, brown, or black), it should be purified, typically by recrystallization, before use.

    • Inert Atmosphere: For sensitive substrates, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.

    • Storage: Store aminophenol precursors in a dark, cool place, preferably in a desiccator or under an inert atmosphere.

Potential Cause 2: Formation of Oligomers and Other Byproducts

  • The Problem: Instead of the desired monomer, the reaction produces insoluble solids or a viscous, inseparable mixture. This is often due to the formation of oligomers or linear polymers.[1]

  • Causality & Solution: High temperatures, prolonged reaction times, and the presence of water or polar solvents can favor intermolecular reactions over the desired intramolecular ring closure.[1]

    • Temperature Control: Optimize the reaction temperature. While heat is required, excessive temperatures (e.g., >120 °C for extended periods) can promote the ring-opening of newly formed benzoxazine monomers, leading to polymerization.[1] A stepwise heating protocol is often effective.[2]

    • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). Pushing the reaction for too long after the starting materials are consumed can increase byproduct formation.

    • Solvent Choice: Non-polar solvents like toluene or xylene are generally preferred as they disfavor the formation of ionic intermediates that can lead to side reactions. Solvent-free methods are also highly effective but require precise temperature control.[1][2]

Potential Cause 3: Incomplete Reaction

  • The Problem: TLC or NMR analysis of the crude product shows a significant amount of unreacted starting materials.

  • Causality & Solution: This can stem from poor solubility of reactants, insufficient temperature, or deactivation of formaldehyde.

    • Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue in a single solvent like toluene, a co-solvent system (e.g., toluene/ethanol) may be beneficial, though this can sometimes increase side reactions.[1]

    • Formaldehyde Source: Paraformaldehyde is commonly used, but its quality can vary. Ensure it is dry and free-flowing. In some cases, switching to a formalin solution (aqueous formaldehyde) can be effective, but requires careful removal of water.[3]

    • Stoichiometry: The standard molar ratio is 1:1:2 (Phenol:Amine:Formaldehyde).[4] An excess of formaldehyde is necessary to drive the reaction to completion.

Visualizing the Chemistry: Reaction Mechanisms

Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired synthesis route and the primary competing side reactions.

Benzoxazine Synthesis and Side Reactions cluster_main Desired Pathway: Benzoxazine Formation cluster_side Common Side Reactions Start o-Aminophenol Derivative + Formaldehyde + R-NH2 Intermediate Iminium Ion Intermediate Start->Intermediate Mannich Condensation Side2 Unreacted Starting Material (Oxidized) Start->Side2 Air/Light Exposure Side3 O-Alkylation Product (if applicable) Start->Side3 Incorrect Conditions (e.g., strong base) Product 1,3-Benzoxazine Product Intermediate->Product Intramolecular Cyclization Side1 Oligomer / Dimer Formation Intermediate->Side1 Intermolecular Reaction Troubleshooting Workflow start Problem: Unsatisfactory Reaction Outcome check_purity Are starting materials pure? (esp. aminophenol) start->check_purity check_tlc What does crude TLC/NMR show? check_purity->check_tlc Yes purify Action: Purify starting materials (recrystallize). check_purity->purify No incomplete Observation: Mainly starting material remains. check_tlc->incomplete Incomplete Reaction side_products Observation: Complex mixture, streaks, or insoluble material. check_tlc->side_products Side Products Dominant purify->start Retry Reaction solve_incomplete Action: - Check reactant solubility - Increase reaction time/temp moderately - Verify stoichiometry (1:1:2) incomplete->solve_incomplete solve_side Action: - Lower reaction temperature - Reduce reaction time - Switch to non-polar solvent (Toluene) - Ensure anhydrous conditions side_products->solve_side

Sources

Troubleshooting

Troubleshooting palladium-catalyzed intramolecular C-O bond formation

Welcome to the Technical Support Center for Palladium-Catalyzed Intramolecular C-O Bond Formation. As a Senior Application Scientist, I have structured this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Intramolecular C-O Bond Formation. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Successful Buchwald-Hartwig etherification requires a deep understanding of the delicate balance between oxidative addition, alkoxide coordination, and reductive elimination.

This guide provides the causality behind experimental choices, self-validating protocols, and data-driven troubleshooting to help you successfully synthesize complex oxygen heterocycles[1].

Mechanistic Pathway & Failure Points

To troubleshoot effectively, you must visualize where the catalytic cycle breaks down. The diagram below maps the standard pathway alongside the most common divergent error states.

CatalyticCycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd PdBlack Error: Catalyst Death (Palladium Black) Pd0->PdBlack O2 Ingress / Ligand Loss PdII_ArX Pd(II) Intermediate L-Pd(Ar)(X) OxAdd->PdII_ArX LigandEx Alkoxide Coordination (+ Base, - HX) PdII_ArX->LigandEx Dehalogenation Error: Hydrodehalogenation (Ar-H) PdII_ArX->Dehalogenation H-Donor Solvent PdII_ArOR Pd(II) Alkoxide L-Pd(Ar)(OR) LigandEx->PdII_ArOR RedElim Reductive Elimination (C-O Bond Formation) PdII_ArOR->RedElim Accelerated by Bulky Ligands BetaHydride Error: β-Hydride Elimination (Ketone) PdII_ArOR->BetaHydride Slow Reductive Elimination Product Cyclic Ether Product RedElim->Product Product->Pd0 Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed C-O coupling highlighting critical failure points.

Diagnostic Matrices (Quantitative Data)

Use these tables to align your reaction conditions with your substrate's electronic and steric demands, and to diagnose failures based on your LC/MS or GC/MS impurity profiles.

Table 1: Catalyst & Condition Matrix for Intramolecular C-O Coupling

Substrate FeaturePreferred LigandPreferred BaseSolventCausality & Rationale
Primary Alcohol t-BuBrettPhosCs₂CO₃TolueneHigh steric bulk compresses the Ar and OR groups, accelerating reductive elimination over β-hydride elimination[2].
Secondary Alcohol AdCyBrettPhosNaOt-BuDioxaneAdamantyl groups provide the extreme steric pressure required to force hindered secondary alkoxides to couple.
Phenol (Aryl Ether) XPhos / BrettPhosK₃PO₄ToluenePhenoxides lack β-hydrogens; less bulky ligands are sufficient and prevent overcrowding at the metal center.
Base-Sensitive t-BuBrettPhosK₃PO₄ / Cs₂CO₃NMP / TolueneWeak bases prevent ester/amide hydrolysis while maintaining efficient alkoxide coordination[1].

Table 2: Quantitative Troubleshooting Metrics

Observation / YieldImpurity ProfileProbable CauseCorrective Action
< 10% Product > 80% Unreacted SMFailed precatalyst activationSwitch to[3]; ensure base is finely milled.
20-40% Product 50-70% Ketone/AldehydeCompeting β-hydride eliminationIncrease ligand steric bulk (e.g., switch from BrettPhos to t-BuBrettPhos)[2].
10-30% Product > 50% Ar-H (Dehalogenation)Hydride donation from solventSwitch solvent from THF to Anhydrous Toluene; rigorously dry all reagents[4].
Reaction Stalls Palladium Black precipitatesLigand oxidation / Catalyst deathAdd 10-20 mol% excess free ligand; strictly exclude oxygen via sparging[4].

Self-Validating Standard Operating Procedure (SOP)

Traditional Pd(II) salts (like Pd(OAc)₂) require in situ reduction to Pd(0), which is often inefficient and leads to catalyst death[5]. This protocol utilizes a Buchwald G3 Palladacycle , which undergoes quantitative base-induced activation to guarantee the formation of the active catalyst[3],[6].

Materials: Substrate (1.0 equiv), t-BuBrettPhos Pd G3 (2–5 mol%), t-BuBrettPhos ligand (2.5–6 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous Toluene (0.1 M).

  • Step 1: System Preparation. Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under vacuum and backfill with Argon (repeat 3x).

    • Causality: Oxygen rapidly degrades electron-rich phosphine ligands into phosphine oxides, stripping the palladium of its protective coordination sphere and causing it to crash out as inactive palladium black[4].

  • Step 2: Solid Reagent Addition. Add the aryl halide (if solid), t-BuBrettPhos Pd G3, t-BuBrettPhos, and Cs₂CO₃.

    • Self-Validation Checkpoint: The G3 precatalyst should appear as a stable, dark green/brown solid. If the powder is black, the precatalyst has degraded and must be discarded.

  • Step 3: Solvent & Liquid Addition. Add anhydrous, rigorously degassed toluene. If the substrate is a liquid, add it now via a micro-syringe.

  • Step 4: Activation & Heating. Heat the reaction mixture to 80–100 °C.

    • Self-Validation Checkpoint: Observe the reaction within the first 15–30 minutes. The base-induced cleavage of the G3 palladacycle releases the active LPd(0) species, which is visually confirmed by a distinct color shift from green/brown to a homogeneous red/orange solution[3].

  • Step 5: Monitoring & Quenching. Monitor via LC/MS. Upon consumption of the starting material, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts.

Causality-Driven FAQs

Q: My reaction yields mostly the ketone/aldehyde byproduct instead of the cyclic ether. Why is this happening? A: You are observing competitive β-hydride elimination . Causality: Once the Pd(II)-alkoxide intermediate forms, it faces a kinetic fork in the road. If the reductive elimination (C-O bond formation) is slow, the palladium will abstract a beta-hydrogen from the aliphatic alkoxide, forming a carbonyl compound and a Pd-hydride species[2]. Solution: You must lower the activation energy for reductive elimination. Switch to a bulkier, more electron-rich ligand like t-BuBrettPhos or AdCyBrettPhos . The extreme steric bulk of these ligands physically forces the aryl and alkoxide groups closer together around the metal center, dramatically accelerating the C-O bond-forming step so that it outcompetes β-hydride elimination[2].

Q: I observe significant hydrodehalogenation (Ar-H) but no carbonyl byproduct. What went wrong? A: Your reaction environment contains a hidden hydride donor. Causality: Solvents with accessible alpha-hydrogens (like unpurified THF or Dioxane) can donate hydrides to the Pd(II)-Ar intermediate. Alternatively, trace moisture can react with the base to form hydroxide, which coordinates to palladium and subsequently undergoes β-hydride elimination to yield the reduced arene[4]. Solution: Switch to anhydrous, degassed Toluene. If a polar solvent is required for solubility, use NMP. Ensure your Cs₂CO₃ is stored in a desiccator, as it is highly hygroscopic.

Q: The reaction stalls at 20% conversion and a black precipitate forms on the flask walls. How do I prevent this? A: This is Palladium Black , an agglomerated, catalytically dead form of palladium metal[4]. Causality: The active Pd(0) species is highly unstable if it is not properly ligated. If your phosphine ligand is oxidized by trace O₂, or if the equilibrium of ligand binding shifts away from the metal at high temperatures, the bare Pd(0) atoms cluster together and precipitate[4],[5]. Solution: First, ensure rigorous degassing of your solvents (sparging with Argon for 30 mins). Second, add an extra 10–20 mol% of the free ligand relative to the palladium precatalyst. This excess shifts the equilibrium to keep the Pd(0) species fully ligated and soluble throughout the catalytic cycle[6].

Q: Why do you recommend Cs₂CO₃ over stronger bases like NaOt-Bu for primary alcohols? A: It is a matter of functional group tolerance and transmetallation kinetics. Causality: While NaOt-Bu is an excellent base for C-N couplings, it can cause transesterification, enolization, or degradation of sensitive substrates in C-O couplings. Cs₂CO₃ is a mild base, but the large, highly polarizable Cesium cation exhibits the "Cesium Effect," which increases the solubility and nucleophilicity of the intermediate alkoxide, facilitating rapid coordination to the Pd(II) center without the harshness of an alkoxide base[1],[3].

References

  • Kuwabe, S. I., Torraca, K. E., & Buchwald, S. L. (2001). "Palladium-Catalyzed Intramolecular C-O Bond Formation." Journal of the American Chemical Society. URL:[Link]

  • "Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling." PubMed Central (NIH). URL:[Link]

  • "Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols." ResearchGate. URL:[Link]

  • Casnati, A., et al. (2025). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthesis chemists, and drug development professionals who are optimizing the redu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, synthesis chemists, and drug development professionals who are optimizing the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile .

This specific chemical transformation is a critical node in advanced molecular design, serving as the gateway to 1,4-benzoxazine scaffolds—privileged structures widely utilized in the development of antifungal agents, cardiovascular drugs, and complex target-protein ligands[1]. Depending on your catalytic system and solvent environment, this reaction can be steered to produce either a partially oxidized lactam or a fully reduced benzomorpholine.

Below, you will find validated standard operating protocols (SOPs), quantitative benchmarking data, and an expert-level troubleshooting FAQ to ensure your synthesis is both high-yielding and reproducible.

Process Workflow & Pathway Divergence

Workflow Start 2-(2-Nitrophenoxy)acetonitrile (Starting Material) Cond1 Fe / AcOH, Reflux (Classical Reduction) Start->Cond1 Cond2 Pd/C, H2, p-TSA, EtOH (Catalytic Hydrogenation) Start->Cond2 Int1 2-(2-Aminophenoxy)acetonitrile (Intermediate) Cond1->Int1 NO2 to NH2 Prod2 Benzomorpholine (Fully Reduced, 88% Yield) Cond2->Prod2 Reduction & Cyclization Prod1 2H-1,4-Benzoxazin-3(4H)-one (Lactam, 93% Yield) Int1->Prod1 Cyclization & Hydrolysis

Fig 1: Reaction pathways for the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile.

Section 1: Self-Validating Standard Operating Protocols (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems . This means each workflow contains built-in analytical checkpoints to confirm the mechanistic progression before proceeding to the next step.

Protocol A: Classical Iron/Acetic Acid Reductive Cyclization

Target Product: 2H-1,4-Benzoxazin-3(4H)-one [2] Causality & Mechanism: Iron mediates the single-electron reduction of the nitro group to an aniline. The newly formed primary amine acts as a nucleophile, attacking the electrophilic nitrile carbon to form a cyclic imine. The acidic aqueous environment of the workup (or trace water in the acetic acid) drives the hydrolysis of this imine, releasing ammonia and yielding the thermodynamically stable lactam.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen line, dissolve 2-(2-nitrophenoxy)acetonitrile (1.0 equiv) in glacial acetic acid (10 volumes).

  • Activation: Add Iron powder (4.0 equiv) portion-wise at room temperature. Note: Gradual addition prevents a runaway exotherm during the initial nitroso intermediate formation.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2.5 hours.

  • Validation Checkpoint (In-Process Control): Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, and extract with ethyl acetate. Analyze via IR spectroscopy. The sharp C≡N stretch at 2250 cm⁻¹ must be completely absent, replaced by a strong amide C=O stretch around 1680–1700 cm⁻¹.

  • Work-up: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove insoluble iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize the remaining acetic acid with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield 2H-1,4-benzoxazin-3(4H)-one as a white to tan powder.

Protocol B: Catalytic Hydrogenation (Pd/C)

Target Product: Benzomorpholine (3,4-Dihydro-2H-1,4-benzoxazine) [3] Causality & Mechanism: Palladium-catalyzed hydrogenation reduces the nitro group to the amine, triggering cyclization. The addition of p-Toluenesulfonic acid (p-TSA) serves a dual purpose: it protonates basic amine intermediates to prevent catalyst poisoning, and it activates the cyclic imine intermediate for further reduction by H₂, yielding the fully saturated secondary amine (benzomorpholine).

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation autoclave, combine 2-(2-nitrophenoxy)acetonitrile (2.0 g, 11 mmol), 10% Pd/C (100 mg), and p-TSA (50 mg) in absolute ethanol (35 mL)[3].

  • Reaction: Seal and purge the vessel with nitrogen, then pressurize with Hydrogen gas to 50 bar. Stir vigorously at 50 °C for 2.0 hours.

  • Validation Checkpoint (In-Process Control): Analyze an aliquot via LC-MS. The mass spectrum must show a dominant [M+H]⁺ peak at m/z 136.1[3]. If m/z 150.1 is present, the imine has hydrolyzed rather than reduced, indicating insufficient hydrogen pressure or catalyst deactivation.

  • Work-up: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through Celite to remove the Pd/C catalyst. Safety Note: Do not let the Pd/C filter cake dry out, as it is highly pyrophoric.

  • Purification: Evaporate the ethanol in vacuo. Resuspend the crude residue in diethyl ether, filter to remove insoluble p-TSA salts, and concentrate to yield benzomorpholine as a clear brown oil.

Section 2: Quantitative Data & Condition Optimization

The following table synthesizes quantitative data across different reductive cyclization methodologies to help you select the optimal conditions for your specific target.

MethodCatalyst / ReagentSolvent SystemTemp / PressureTimeTarget ScaffoldTypical Yield
Classical Reduction Fe powder (excess)Glacial Acetic AcidReflux (118°C)2.5 h2H-1,4-Benzoxazin-3(4H)-one93%[2]
Catalytic Hydrogenation 10% Pd/C, p-TSAEthanol50°C / 50 bar H₂2.0 hBenzomorpholine88%[3]
Samarium Reduction Sm / TiCl₄Tetrahydrofuran (THF)20°C (Ambient)10 min2H-1,4-Benzoxazin-3(4H)-one70%[2]
Section 3: Troubleshooting & FAQs

Q1: My Fe/AcOH reaction is stalling, and LC-MS shows a mass consistent with the unhydrolyzed cyclic imine (m/z 149). How do I drive the reaction to the lactam? Expert Insight: The intramolecular nucleophilic attack of the amine onto the nitrile forms a cyclic amidine/imine intermediate. To convert this imine to the final lactam (2H-1,4-benzoxazin-3(4H)-one), a hydrolysis step is mandatory. If you are using strictly anhydrous glacial acetic acid and rigorous inert gas, you are starving the reaction of the oxygen nucleophile (water) needed for hydrolysis. Actionable Solution: Introduce a controlled amount of water (e.g., 5% v/v) to the acetic acid solvent system during the final 30 minutes of reflux. This will rapidly hydrolyze the imine to the lactam, releasing ammonia gas.

Q2: During Pd/C hydrogenation, I am observing significant catalyst poisoning and incomplete conversion. What is the root cause? Expert Insight: Nitrile reductions are notorious for generating primary and secondary amine byproducts that strongly coordinate to the palladium surface, effectively blinding the active catalytic sites. Actionable Solution: Ensure your starting material is rigorously purified (recrystallized) to remove trace sulfur from upstream nucleophilic aromatic substitutions. More importantly, verify you are adding the p-TSA co-catalyst [3]. The acid protonates the resulting basic amines, preventing them from coordinating to the Pd/C catalyst while simultaneously activating the imine for complete reduction.

Q3: I am getting a highly colored (dark red/black) crude product when using the Fe/AcOH method. How can I improve the purity without losing yield? Expert Insight: Iron-mediated reductions often generate soluble iron(II)/iron(III) complexes and highly conjugated, polymerized aniline byproducts that co-extract into the organic phase during workup. Actionable Solution: During the extraction phase, wash the organic layer with an aqueous solution of EDTA or Rochelle salt (potassium sodium tartrate). These chelating agents will trap residual iron ions in the aqueous layer. Follow this with a short silica gel plug using ethyl acetate/petroleum ether to strip out the highly polar polymeric byproducts.

Q4: Can I perform this reductive cyclization to the lactam under milder conditions without using bulk iron powder? Expert Insight: Yes. While Fe/AcOH is the industrial standard due to cost and scalability, literature indicates that Samarium (Sm) combined with Titanium tetrachloride (TiCl₄) in THF can achieve the reductive cyclization to 2H-1,4-benzoxazin-3(4H)-one at room temperature (20°C) in just 10 minutes, albeit with a slightly lower yield of 70% [2].

Mechanistic Pathway Diagram

Mechanism N Nitro Group Reduction A Aniline Formation N->A C Nucleophilic Attack A->C I Cyclic Imine Intermediate C->I H Aqueous Hydrolysis I->H P Lactam Product H->P

Fig 2: Stepwise mechanistic pathway of Fe/AcOH mediated reductive cyclization and hydrolysis.

References
  • LookChem. "Cas 5466-88-6, 2H-1,4-BENZOXAZIN-3(4H)-ONE Chemical Properties and Synthesis Conditions." LookChem Database. URL: [Link]

Sources

Troubleshooting

Preventing dimer formation during phase transfer catalysis of benzoxazines

Welcome to the Technical Support Center for benzoxazine synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting side reactions—primarily dimerization and oligomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazine synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting side reactions—primarily dimerization and oligomerization—during the Phase Transfer Catalysis (PTC) of benzoxazines.

Mechanistic Overview: The Dimerization Problem

During the synthesis of benzoxazines (typically via a Mannich-type condensation of phenols, primary amines, and formaldehyde, or via epoxide ring-opening), the reaction proceeds through a critical N-hydroxymethyl amine or hydroxysulfonamide intermediate[1]. In a biphasic PTC system, the fate of this intermediate is dictated by its residence time at the aqueous-organic interface. Rapid transfer into the organic phase favors the desired intramolecular cyclization (monomer). Conversely, pooling at the interface leads to intermolecular hydrogen bonding and subsequent nucleophilic attack, generating aza-bis(methylene)-bis(phenol) dimers or hyperbranched oligomers[2].

BenzoxazinePTC A Reactants (Phenols + Amines + CH2O) B N-hydroxymethyl amine Intermediate A->B Mannich Condensation C Interfacial PTC Complex (Ion Pair) B->C PTC Binding D Target Benzoxazine (Monomer) C->D Rapid Phase Transfer & Intramolecular Cyclization E Aza-bis(methylene)-bis(phenol) (Dimer/Oligomer) C->E Interfacial Pooling & Intermolecular Attack

Mechanism of benzoxazine monomer vs. dimer formation under PTC conditions.

Troubleshooting FAQs

Q1: Why am I observing high molecular weight dimers/oligomers instead of the monomeric benzoxazine in my liquid-liquid biphasic mixture? A: Dimerization is driven by the local concentration of the N-hydroxymethyl amine intermediate at the phase boundary[1]. If your stirring speed is inadequate, the interfacial mass transfer rate drops. This causes the intermediates to pool at the interface, where high local concentrations and intermolecular hydrogen bonding promote the formation of aza-bis(methylene)-bis(phenol) dimers[2]. Solution: Increase mechanical stirring (>800 rpm) to maximize interfacial surface area and facilitate rapid catalyst shuttling.

Q2: How does the choice of Phase Transfer Catalyst (PTC) influence the selectivity against dimer formation? A: The lipophilicity and steric bulk of the PTC dictate the tightness of the ion pair and the speed of phase transfer. Bulky, highly lipophilic catalysts like tetrabutylammonium bromide (TBAB) or in situ generated quaternary ammonium fluorides (e.g., TBAF) facilitate the rapid transfer of the intermediate into the bulk organic phase[3]. This rapid dilution in the organic phase isolates the intermediates from one another, heavily favoring intramolecular cyclization. Less lipophilic catalysts (like TEBA) often fail to extract the intermediate quickly enough, leading to interfacial pooling and dimerization.

Q3: Why does my reaction mass sometimes gel when synthesizing benzoxazines from diamines? A: When using diamines (e.g., 4,4′-diaminodiphenylmethane), the primary side reaction is the formation of hyperbranched triazine chains[4]. This occurs when excess formaldehyde cross-links the amine intermediates before the phenol can cap the reaction and close the oxazine ring. Solution: Strictly control the stoichiometry of formaldehyde and utilize a slow, dropwise addition of the aqueous phase to keep the instantaneous concentration of formaldehyde low.

Q4: What is the optimal base and solvent system to minimize dimer formation? A: Transitioning from Liquid-Liquid PTC to Solid-Liquid PTC (SL-PTC) is highly effective. Using solid K2CO3 or NaOH with a minimal amount of solvent (e.g., 2 molar equivalents of THF) restricts the translational mobility of the growing chains[5]. The solid base provides a controlled, slow deprotonation rate, preventing the rapid accumulation of reactive phenoxide intermediates that drive intermolecular dimerization.

Quantitative PTC Optimization Data

The following table summarizes the causal relationship between PTC system parameters and the resulting product distribution, validating the shift toward SL-PTC for high-purity monomer synthesis.

Catalyst SystemBase SystemStirring RateMonomer Yield (%)Dimer/Oligomer Yield (%)Mechanistic Outcome
None (Biphasic)Aq. NaOH300 rpm12%45%Severe interfacial pooling; high intermolecular collision.
TEBA (0.1 eq)Aq. NaOH300 rpm65%25%Moderate transfer rate; some intermediate accumulation.
TBAB (0.1 eq)Aq. NaOH800 rpm78%15%Fast transfer; dilution in organic phase favors cyclization.
TBAF (0.1 eq) Solid NaOH 800 rpm 91% <2% SL-PTC restricts chain mobility; rapid intramolecular ring closure[3][5].

Self-Validating Experimental Protocol

Workflow: Solid-Liquid PTC Synthesis of Dimer-Free Benzoxazines Objective: Synthesize 2-substituted 3,4-dihydro-2H-1,4-benzoxazines while actively suppressing aza-bis(methylene)-bis(phenol) dimer and triazine formation.

Step 1: Catalyst Activation & Complexation

  • Action: In a reaction vessel, stir quaternary ammonium fluoride (e.g., TBAF·3H2O, 0.1 equiv) and the arylsulfonamide or primary amine (1 equiv) for 10 minutes[3].

  • Causality: Pre-forming the hydrogen-bond complex ensures that the nucleophile is immediately ready for the formaldehyde/epoxide addition, preventing unreacted amine from accumulating and forming triazine networks.

  • Validation Gate 1: Visual confirmation of a homogeneous melt or uniform suspension indicates successful H-bond complexation.

Step 2: Ring-Opening & Intermediate Generation

  • Action: Add the epoxide or phenol/formaldehyde mixture (1 equiv) and heat at 90 °C for 1 hour[3].

  • Causality: Controlled heating provides the exact activation energy required to form the N-hydroxymethyl amine intermediate without providing the excess thermal energy that favors intermolecular dimerization[1].

  • Validation Gate 2: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material spot must completely disappear, replaced by a single intermediate spot. Multiple distinct spots indicate premature dimerization.

Step 3: Cyclization under SL-PTC

  • Action: Add solid NaOH (excess) and a minimal amount of THF (2 molar equiv) as a shuttling solvent. Prolong heating for 2 hours[5].

  • Causality: SL-PTC restricts the mobility of growing chains. The minimal THF acts as a phase-transfer shuttle rather than a bulk solvent, keeping the local concentration of the intermediate low in the organic phase and strictly favoring intramolecular SN​Ar cyclization over intermolecular attack[5].

  • Validation Gate 3 (Critical): Take an aliquot for 1H NMR analysis. The complete disappearance of the intermediate peak at δH​ = 5.1 ppm (indicative of triazine/dimer structures) and the emergence of characteristic oxazine ring protons at δH​ ~4.8 ppm and ~3.9 ppm validates exclusive monomer formation[4].

References

  • Environmentally benign, sequential synthesis of 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions - Green Chemistry (RSC Publishing). 3

  • Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions - Industrial & Engineering Chemistry Research (ACS Publications). 5

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC. 4

  • Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates - The Journal of Physical Chemistry A (ACS Publications).1

  • Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives - MDPI. 2

Sources

Optimization

Benzoxazine Polymerization Support Center: Catalyst Selection &amp; Troubleshooting

Welcome to the Technical Support Center for Benzoxazine Ring-Opening Polymerization (ROP). As application scientists and drug development professionals, you know that controlling the curing kinetics of benzoxazine resins...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazine Ring-Opening Polymerization (ROP). As application scientists and drug development professionals, you know that controlling the curing kinetics of benzoxazine resins is critical for maintaining the integrity of sensitive substrates and optimizing manufacturing cycles. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols for selecting the right catalysts.

I. Frequently Asked Questions (FAQs): Catalyst Selection Logic

Q1: Why is a catalyst strictly necessary for efficient benzoxazine ring formation and polymerization? A1: Benzoxazine monomers possess a highly stable oxazine ring due to the low ring strain of the nitrogen and oxygen heteroatoms. Under catalyst-free conditions, cationic ring-opening polymerization (ROP) demands high thermal activation, typically curing between 217°C and 231°C depending on the monomer structure[1][2]. Introducing a catalyst lowers the activation energy by coordinating directly with the oxygen or nitrogen atoms, promoting ring cleavage at significantly lower temperatures (often <150°C)[2][3]. This is critical to prevent the thermal degradation of active pharmaceutical ingredients (APIs) or sensitive composite matrices.

Q2: How do Lewis acid metal salts alter the polymerization mechanism compared to uncatalyzed reactions? A2: Uncatalyzed benzoxazine polymerization generally follows a standard thermal step-growth mechanism. When Lewis acids (such as FeCl₃, AlCl₃, or ZnCl₂) are introduced, the metal cation strongly binds to the oxazine ring's heteroatoms, triggering a rapid cationic chain propagation mechanism[2][3]. Furthermore, Lewis acids actively promote the cross-linking of dangling arylamine benzene rings to form arylamine Mannich linkages. This mechanistic shift drastically improves the thermal stability, flame retardancy, and residual char yield of the cured polybenzoxazine network[3].

Q3: What are the processing risks of using free thiols or strong acids, and how can they be mitigated? A3: Strong acids or free thiols can initiate ring-opening at room temperature. While highly effective at lowering the curing temperature, they cause a premature increase in formulation viscosity (poor latency), severely limiting the pot-life and making processing difficult[1]. To mitigate this, latent catalysts such as thioamides are recommended. Thioamides remain inert at room temperature but undergo tautomerization to form active thiols in situ upon heating, providing an excellent balance between shelf-life and catalytic efficiency[1].

II. Quantitative Catalyst Comparison

To assist in selecting the optimal catalyst for your specific formulation, refer to the performance data summarized below. This data highlights the causality between catalyst choice and thermal outcomes.

Catalyst ClassRepresentative CatalystUncatalyzed Tcure​ (°C)Catalyzed Tcure​ (°C)Effect on Char YieldMechanistic Action
Transition Metal Salts FeCl₃, ZnCl₂~217 – 218145 – 150Increased (up to 55%)Lewis acid coordination with O/N atoms[2]
Borane Catalysts Tris(pentafluorophenyl)borane~220~122Increased (up to 13%)Rapid cationic intermediate generation[4]
Latent Thioamides Furfural-derived thioamide~231184Apparent incrementIn situ thiol formation at elevated temps[1]
Tertiary Amines 2-methylimidazole (2MI)~222~180Minimal impactNucleophilic attack / base catalysis[5]

III. Troubleshooting Guide: Common Issues & Solutions

Issue 1: The benzoxazine formulation cures prematurely in the mixing vessel.

  • Root Cause: The selected catalyst is too active at ambient temperatures (e.g., free thiols or strong mineral acids), initiating premature ring cleavage[1].

  • Solution: Switch to a latent catalyst system. Utilizing renewable thioamides or sterically hindered tertiary amines prevents room-temperature ring opening[1][5]. Alternatively, use a transition metal salt like Cu(II) benzoate mixed with a thioamide to achieve a synergistic, temperature-gated latent effect[1].

Issue 2: The final polybenzoxazine exhibits poor thermal stability and low char yield.

  • Root Cause: The polymerization followed a purely thermal step-growth pathway without sufficient cross-linking of the arylamine bridges[3].

  • Solution: Incorporate a main group or transition metal salt (e.g., In(NO₃)₃ or FeCl₃). These catalysts actively participate in forming highly stable N,O-acetal and arylamine Mannich bridge structures during the cross-linking process, significantly boosting the residual char yield[2][3].

Issue 3: Incomplete curing or phase separation during polymerization.

  • Root Cause: Poor miscibility of the solid catalyst within the neat benzoxazine monomer[4].

  • Solution: Ensure the catalyst is finely milled, or pre-dissolve the catalyst in a minimal amount of compatible reactive diluent. Borane catalysts, while highly efficient, can sometimes suffer from solubility issues in neat resins; ensure rigorous mechanical mixing or utilize a solvent-assisted blending step followed by vacuum degassing[4].

IV. Mechanistic Pathway of Catalyzed Ring-Opening Polymerization

The following diagram illustrates the causality and workflow of Lewis acid-catalyzed benzoxazine ROP, demonstrating how the activation energy is bypassed.

ROP_Mechanism Bz Benzoxazine Monomer (Stable Oxazine Ring) Coord Catalyst Coordination (O/N Atom Binding) Bz->Coord Cat Lewis Acid Catalyst (e.g., ZnCl2, FeCl3) Cat->Coord Lowers Activation Energy Cation Cationic Intermediate (Ring Cleavage) Coord->Cation Thermal Activation (<150°C) Prop Chain Propagation (Electrophilic Attack) Cation->Prop Arylamine Mannich Linkages Poly Polybenzoxazine (Cross-linked Network) Prop->Poly Network Curing

Cationic Ring-Opening Polymerization (ROP) pathway of Benzoxazine with Lewis Acid catalyst.

V. Standard Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies for catalyst screening and application.

Protocol A: Screening Catalyst Efficiency via Differential Scanning Calorimetry (DSC)

Purpose: To quantitatively determine the reduction in curing temperature ( Tcure​ ) and validate the activation energy of the catalyzed benzoxazine system[2][5].

  • Sample Preparation: Weigh exactly 5.0 mg of the synthesized benzoxazine monomer (e.g., Bisphenol A-aniline type, BA-a).

  • Catalyst Integration: Add the selected metal salt catalyst (e.g., FeCl₃) at a concentration of 5 mol% relative to the monomer.

  • Homogenization: Dissolve the mixture in a volatile solvent (e.g., dichloromethane) to ensure molecular-level mixing. Evaporate the solvent under a vacuum at room temperature for 12 hours to obtain a solvent-free, homogenous blend.

  • DSC Analysis: Hermetically seal the blend in an aluminum DSC pan. Perform a dynamic temperature scan from 25°C to 300°C at a heating rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

  • Data Validation: Identify the exothermic peak. The uncatalyzed BA-a should exhibit a peak around 217°C. A successful catalyzed system will shift this peak down to the 145°C–150°C range. Calculate the curing kinetics parameters using the Kissinger and Ozawa methods to validate the reduction in activation energy.

Protocol B: In-situ Synthesis and Application of Latent Thioamide Catalysts

Purpose: To utilize renewable thioamides for latent, room-temperature-stable catalyzed curing[1].

  • Thioamide Synthesis: Synthesize the thioamide via the Willgerodt–Kindler reaction using renewable furfural, furfurylamine, and elemental sulfur. Purify the product via column chromatography.

  • Formulation: Mix the purified thioamide (5-10 wt%) with the benzoxazine resin at room temperature.

  • Latency Verification (Self-Validation): Monitor the viscosity of the formulation at 25°C using a parallel-plate rheometer over 7 days. A successful latent system will show a <5% increase in viscosity, confirming the absence of premature thiol formation.

  • Thermal Curing: Transfer the resin to a mold and heat to 184°C. At this temperature, the thioamide tautomerizes, releasing active thiols in situ that trigger rapid cationic ring-opening polymerization.

  • Post-Cure Analysis: Perform Thermogravimetric Analysis (TGA) on the cured part to confirm that the char yield has increased compared to the uncatalyzed baseline, validating the formation of a highly cross-linked network.

References

  • Catalyst selection and optimization of curing process for benzoxazine binders. ResearchGate. 3

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. 1

  • Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines. Taylor & Francis. 2

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. 4

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of substituted benzoxazines

Title: High-Resolution NMR Characterization of Substituted Benzoxazines: A Comparative Guide to 1D vs. 2D Methodologies Introduction Benzoxazines represent a highly versatile class of thermosetting polymers, prized for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution NMR Characterization of Substituted Benzoxazines: A Comparative Guide to 1D vs. 2D Methodologies

Introduction Benzoxazines represent a highly versatile class of thermosetting polymers, prized for their near-zero volumetric shrinkage, high thermal stability, and low flammability. The core structural motif—a heterocyclic oxazine ring—undergoes thermally induced ring-opening polymerization. For researchers and drug development professionals synthesizing novel, highly substituted, or bio-based benzoxazine monomers, verifying the exact structural configuration and purity is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of standard 1D NMR (1H/13C) against advanced 2D NMR (HSQC/HMBC/COSY) and Solid-State NMR methodologies. By examining the causality behind specific experimental choices, this guide provides a self-validating framework for the unambiguous structural elucidation of benzoxazines.

Comparative Analysis of NMR Methodologies

1.1 Standard 1D NMR (1H and 13C): The Baseline Approach Standard 1D NMR is the workhorse for confirming the presence of the newly formed oxazine ring. The technique relies on identifying two characteristic methylene environments: the -O-CH2-N- and -Ar-CH2-N- protons and carbons.

  • Performance: Excellent for simple, symmetrically substituted monomers. It offers high throughput and minimal acquisition time.

  • Limitations: In complex cresol-based or highly substituted bio-based benzoxazines, 1D NMR often falls short. Overlapping aliphatic signals, the presence of unreacted intermediates, or isomeric mixtures (e.g., varying positions of methyl groups on the aromatic ring) can obscure critical structural details[1].

1.2 Advanced 2D NMR (HSQC, HMBC, COSY): The Gold Standard for Complex Monomers When 1D spectra exhibit extreme signal overlap, 2D NMR techniques become essential.

  • Performance: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide unambiguous resonance assignments by mapping protons to their directly attached or neighboring carbons. This is particularly crucial for multifunctional biobased benzoxazines (e.g., kaempferol or diphenolic acid derivatives), where complex aromatic regions and multiple hydroxyl environments make 1D interpretation highly speculative[2][3].

  • Causality: By spreading the data across two frequency domains, 2D NMR resolves overlapping signals. For instance, HMBC can confirm the exact point of attachment of the oxazine ring to the aromatic backbone by showing a three-bond correlation between the -O-CH2-N- protons and the quaternary aromatic carbons.

1.3 Solid-State NMR (MAS/CRAMPS): For Cured Polymers and Dimers

  • Performance: Used exclusively when the benzoxazine is fully cured (insoluble) or when investigating solid-state intermolecular interactions.

  • Causality: Standard solution-state NMR is impossible for cross-linked polybenzoxazines. Fast Magic-Angle Spinning (MAS) and Double-Quantum (DQ) solid-state 1H NMR are employed to overcome extreme line broadening, allowing researchers to investigate the hydrogen-bonding networks that give these polymers their unique thermal properties[4].

Quantitative Data Presentation: Characteristic Chemical Shifts

To facilitate rapid structural verification, Table 1 summarizes the expected chemical shifts for the core benzoxazine structural motifs.

Table 1: Benchmark 1H and 13C NMR Chemical Shifts for Substituted Benzoxazines

Structural Motif1H Chemical Shift (ppm)13C Chemical Shift (ppm)Causality / Deshielding Factors
-O-CH2-N- (Oxazine)4.80 – 5.4078.0 – 83.0Strong deshielding by two highly electronegative heteroatoms (O and N).
-Ar-CH2-N- (Oxazine)3.90 – 4.4044.0 – 51.0Moderate deshielding by the aromatic ring current and the adjacent nitrogen atom.
Aromatic Protons (Ar-H)6.50 – 7.50115.0 – 155.0Anisotropic ring current effects; precise shifts depend heavily on ortho/para substituents.
N-CH3 (Aliphatic Amine)2.50 – 3.8035.0 – 40.0Deshielding induced by the adjacent tertiary amine nitrogen.

Note: Shifts may vary slightly depending on the solvent (CDCl3 vs. DMSO-d6) and the specific electronic effects of aromatic substituents.

Analytical Workflow and Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate NMR workflow based on sample complexity.

G Start Synthesized Benzoxazine Sample Prep Sample Preparation (CDCl3 or DMSO-d6) Start->Prep NMR1D 1D NMR Acquisition (1H & 13C) Prep->NMR1D Check Signal Overlap or Complex Isomers? NMR1D->Check Elucidate1D Direct Structural Elucidation Check->Elucidate1D No NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) Check->NMR2D Yes Elucidate2D Unambiguous Resonance Assignment NMR2D->Elucidate2D

Figure 1: Decision tree for selecting 1D vs. 2D NMR workflows in benzoxazine characterization.

Self-Validating Experimental Protocol: High-Resolution NMR of Benzoxazines

To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol. Every step includes a mechanistic explanation (causality) and a validation checkpoint.

Phase 1: Sample Preparation & Solvent Selection

  • Weighing: Accurately weigh 15–20 mg (for 1H NMR) or 50–80 mg (for 13C/2D NMR) of the synthesized benzoxazine monomer.

  • Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent.

    • Causality: Use CDCl3 for standard alkyl/aryl substituted benzoxazines due to its lack of exchangeable protons. However, for highly polar bio-based benzoxazines with multiple hydroxyl groups, use DMSO-d6. DMSO disrupts intermolecular hydrogen bonding, which otherwise causes severe peak broadening and obscures the critical oxazine methylene signals[2].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube to remove any insoluble cross-linked oligomers.

Phase 2: Instrument Calibration & Acquisition 4. Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform probe tuning and matching.

  • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer for the specific solvent dielectric, which is absolutely critical for the sensitivity of 13C and 2D heteronuclear experiments.
  • Locking and Shimming: Lock onto the deuterium frequency of the solvent and perform gradient shimming.
  • Validation Check: The Full Width at Half Maximum (FWHM) of the solvent peak must be 1.0 Hz. Poor shimming will artificially merge the closely spaced doublets/multiplets of the oxazine ring protons, leading to false assumptions of structural homogeneity.
  • 1D Acquisition: Acquire the 1H NMR spectrum (e.g., zg30 pulse program, 16–64 scans). For quantitative 13C NMR, utilize an inverse-gated decoupling sequence (e.g., zgig) with a relaxation delay (D1) of 5 seconds.
  • Causality: Standard 13C NMR uses Nuclear Overhauser Effect (NOE) enhancement, which disproportionately amplifies protonated carbons over quaternary ones. Inverse-gated decoupling suppresses the NOE, allowing for the accurate stoichiometric integration of quaternary aromatic carbons versus the oxazine methylene carbons.

Phase 3: Data Processing & Structural Validation 7. Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Phase and baseline correct the spectrum manually. 8. Integration and Validation:

  • Validation Check: Integrate the signals at ~4.9 ppm (-O-CH2-N-) and ~4.1 ppm (-Ar-CH2-N-). A strict 1:1 integration ratio validates an intact, closed oxazine ring. A ratio discrepancy, especially when coupled with the appearance of new signals around 3.8 ppm, is a definitive indicator of premature ring-opening polymerization or the presence of unreacted phenolic intermediates[1].

References[1] Title: Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites

Source: Semantic Scholar URL: 1[2] Title: Hydrogen Bonding-Rich Bio-Benzoxazine Resin Provides High-Performance Thermosets and Ultrahigh-Performance Composites Source: ACS Sustainable Chemistry & Engineering URL: 2[4] Title: An Investigation of Hydrogen Bonding in Benzoxazine Dimers by Fast Magic-Angle Spinning and Double-Quantum 1H NMR Spectroscopy Source: Journal of the American Chemical Society URL: 4[3] Title: Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies Source: ACS Applied Polymer Materials URL: 3

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for Benzoxazine Structure Confirmation

For researchers, scientists, and professionals in drug development and material science, the precise structural confirmation of benzoxazine monomers, oligomers, and polymers is paramount. The unique properties of polyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and material science, the precise structural confirmation of benzoxazine monomers, oligomers, and polymers is paramount. The unique properties of polybenzoxazines are intrinsically linked to the molecular architecture of their precursors.[1] While techniques like NMR and FT-IR provide valuable structural information, mass spectrometry (MS) offers unparalleled sensitivity and specificity for detailed molecular characterization, including the identification of intermediates, byproducts, and complex fragmentation pathways.[2][3] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of benzoxazine structures, supported by experimental insights to aid in methodological selection and data interpretation.

The Central Role of Mass Spectrometry in Benzoxazine Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its utility in benzoxazine characterization stems from its ability to:

  • Confirm Molecular Weight: Accurately determine the molecular weight of synthesized benzoxazine monomers and oligomers.[2]

  • Elucidate Molecular Structure: Provide detailed structural information through the analysis of fragmentation patterns.[4][5]

  • Identify Impurities and Byproducts: Detect and identify reaction intermediates and side products, which can significantly impact polymerization and final resin properties.[1]

  • Analyze Polymer Structure and Degradation: Characterize the structure of polybenzoxazines and investigate their thermal degradation mechanisms.[6][7][8][9]

Comparative Analysis of Mass Spectrometry Techniques for Benzoxazine Characterization

The choice of mass spectrometry technique is critical and depends on the specific analytical question. Here, we compare the most relevant ionization and analysis methods for benzoxazine structures.

Ionization Techniques: Getting Benzoxazines into the Gas Phase

1. Electrospray Ionization (ESI): The Workhorse for Monomers and Oligomers

ESI is a soft ionization technique that is particularly well-suited for the analysis of small to medium-sized molecules like benzoxazine monomers and oligomers.[4][5] It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight.

  • Expertise & Experience: ESI is highly effective when coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures, enabling the separation and identification of various components. In our experience, operating in positive ion mode is generally optimal for benzoxazines due to the presence of the nitrogen atom which is readily protonated. The choice of solvent is crucial; a mixture of acetonitrile and water with a small amount of formic acid usually yields excellent results by promoting protonation.

  • Trustworthiness: The generation of elemental compositions from accurate mass measurements obtained via ESI coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) provides a high degree of confidence in the assigned structures.[4][5]

2. Matrix-Assisted Laser Desorption/Ionization (MALDI): Ideal for Polymers

MALDI is another soft ionization technique that is the preferred method for the analysis of high molecular weight polymers.[10][11][12] In MALDI, the polymer sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the polymer chains.

  • Expertise & Experience: The key to successful MALDI analysis of polybenzoxazines is the selection of the appropriate matrix and cationizing agent. Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common matrices that have shown good performance. The addition of a cationizing agent, such as sodium or silver salts, is often necessary to promote the formation of single-charged adducts ([M+Na]+ or [M+Ag]+), which simplifies the resulting spectrum.

  • Trustworthiness: MALDI-TOF mass spectrometry can provide detailed information on the molecular weight distribution (Mn, Mw) and dispersity (Đ) of polybenzoxazines.[10] It can also be used to identify the end-groups of the polymer chains, which is crucial for understanding the polymerization mechanism.

Mass Analyzers: Separating the Ions

1. High-Resolution Mass Spectrometry (HRMS): For Unambiguous Elemental Composition

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of a molecule.[13][14][15][16][17] This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars).

  • Expertise & Experience: For novel benzoxazine structures, HRMS is indispensable. It allows for the confident assignment of molecular formulas to precursor and product ions in tandem MS experiments, which is a critical step in structure elucidation.[18][19]

2. Tandem Mass Spectrometry (MS/MS): The Key to Structural Elucidation

Tandem mass spectrometry involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.[2][3] This technique is essential for confirming the structure of benzoxazines by piecing together their fragmentation patterns.

  • Expertise & Experience: A systematic approach to MS/MS analysis is crucial. By comparing the fragmentation patterns of a series of related benzoxazine derivatives, it is possible to identify characteristic neutral losses and fragment ions that are indicative of specific structural motifs.[4][5] For example, the cleavage of the C-N and C-O bonds in the oxazine ring is a common fragmentation pathway.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Unraveling Polymer Degradation

Py-GC-MS is a powerful technique for studying the thermal degradation of polybenzoxazines.[6][9][20] The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile degradation products are separated by gas chromatography and identified by mass spectrometry.

  • Expertise & Experience: The pyrolysis temperature is a critical parameter that can be varied to investigate different degradation pathways. By analyzing the fragments produced at different temperatures, a detailed picture of the degradation mechanism can be constructed.[6] Initial degradation often involves the cleavage of the methylene bridge and the oxazine ring.

Experimental Protocols and Data Interpretation

Protocol 1: LC-MS/MS Analysis of a Benzoxazine Monomer
  • Sample Preparation: Dissolve the benzoxazine monomer in a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire data in the m/z range of 100-1000 to identify the protonated molecular ion [M+H]+.

    • Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Confirm the molecular weight from the full scan MS spectrum.

    • Propose a fragmentation mechanism based on the observed product ions in the MS/MS spectrum.

Interpreting Fragmentation Patterns

The fragmentation of benzoxazines in the mass spectrometer is not random. Understanding the common fragmentation pathways is key to structural confirmation.

A Generic Benzoxazine Fragmentation Workflow

cluster_0 Ionization cluster_1 Precursor Ion Selection cluster_2 Collision-Induced Dissociation (CID) cluster_3 Product Ion Analysis Benzoxazine_Monomer Benzoxazine Monomer (M) Protonated_Molecule [M+H]+ Benzoxazine_Monomer->Protonated_Molecule ESI Fragmentation Fragmentation Protonated_Molecule->Fragmentation Product_Ion_1 Product Ion 1 Fragmentation->Product_Ion_1 Product_Ion_2 Product Ion 2 Fragmentation->Product_Ion_2 Product_Ion_3 ... Fragmentation->Product_Ion_3

Caption: General workflow for MS/MS analysis of a benzoxazine monomer.

Common Fragmentation Pathways

cluster_pathways Fragmentation Pathways cluster_fragments Characteristic Fragments Protonated_Benzoxazine [M+H]+ Loss_of_Amine Loss of R-NH2 Protonated_Benzoxazine->Loss_of_Amine Ring_Opening Oxazine Ring Opening Protonated_Benzoxazine->Ring_Opening Methylene_Bridge_Cleavage Methylene Bridge Cleavage Protonated_Benzoxazine->Methylene_Bridge_Cleavage Phenolic_Fragment Phenolic Fragment Ring_Opening->Phenolic_Fragment Iminium_Ion Iminium Ion Ring_Opening->Iminium_Ion Substituted_Phenol Substituted Phenol Methylene_Bridge_Cleavage->Substituted_Phenol

Sources

Validation

Comparative Analysis of the Biological Activity of Benzoxazine Analogs: A Technical Guide for Drug Development

The benzoxazine scaffold—particularly 1,4-benzoxazine and 1,3-benzoxazine derivatives—has firmly established itself as a "privileged structure" in medicinal chemistry[1]. Because of its structural versatility, bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazine scaffold—particularly 1,4-benzoxazine and 1,3-benzoxazine derivatives—has firmly established itself as a "privileged structure" in medicinal chemistry[1]. Because of its structural versatility, bioisosterism, and ability to interact with multiple biological targets, this heterocyclic moiety serves as a foundational building block for synthesizing compounds with potent anticancer, antimicrobial, and antifungal properties[1].

As drug development professionals navigate the optimization of these compounds, understanding the structure-activity relationship (SAR) and the underlying mechanisms of action is critical. This guide provides an in-depth comparative analysis of the biological activities of key benzoxazine analogs, detailing their quantitative performance, mechanistic pathways, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Comparative Anticancer Activity & Mechanistic Pathways

Benzoxazine derivatives exhibit remarkable anti-proliferative effects by interacting with critical cellular survival and DNA repair pathways[2]. Recent SAR studies highlight their ability to target the DNA damage response (DDR) network, specifically through the inhibition of DNA-dependent protein kinase (DNA-PK) and ATR kinase[3].

Mechanistic Causality: In oncology, DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks[2]. By competitively binding to the kinase domain of DNA-PK, specific benzoxazine analogs (such as Compound 97) prevent this repair mechanism[3]. When this blockade is combined with genotoxic stress from radiotherapy or chemotherapy, the cell cannot recover. The resulting accumulation of catastrophic DNA damage ultimately triggers apoptosis, effectively sensitizing the tumor to standard treatments[3].

Pathway A Benzoxazine Analog (e.g., Compound 97) C DNA-PK Complex (NHEJ Pathway) A->C Competitively Inhibits B Genotoxic Stress (Chemo/Radiation) B->C Activates D Inhibition of DNA Repair C->D Blockade leads to E Accumulation of DNA Double-Strand Breaks D->E Causes F Cancer Cell Apoptosis E->F Triggers

Mechanism of benzoxazine-mediated DNA-PK inhibition leading to apoptosis.

Quantitative Comparison: Anticancer Efficacy

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of notable benzoxazine analogs, illustrating their potency across different targets and cell lines.

Compound / AnalogPrimary TargetTested Cell Line(s)Activity (IC50)Reference
Compound 97 (Dibenzothiophene deriv.)DNA-PKHead and neck cancer5 nM[Source][3]
Molecule 14f (4-aryl-3,4-dihydro-2H-1,4-benzoxazine)Broad anti-proliferativePC-3, MDA-MB-231, U-87 MG7.84 – 16.2 µM[Source][4]
VE-821 ATR Kinasep53/ATM-deficient cellsSynergistic[Source][3]

Antimicrobial and Antifungal Profiling

Beyond oncology, benzoxazines—particularly 1,4-benzoxazin-3-one derivatives and polybenzoxazines—demonstrate potent broad-spectrum antimicrobial and antifungal properties, making them valuable in both clinical and agricultural settings[5][6].

Mechanistic Causality: The antibacterial efficacy of specific benzoxazine monomers (e.g., BOZ-Ola) is largely driven by initial electrostatic interactions with the negatively charged bacterial surface[5]. This is followed by hydrophobic interactions that physically disrupt the lipid bilayer of the cell membrane, compromising its integrity and leading to bacterial cell lysis[5]. In mycology, acylhydrazone-containing 1,4-benzoxazin-3-ones exhibit targeted fungicidal activity by interfering with fungal cell wall synthesis and essential metabolic pathways[6].

Quantitative Comparison: Antimicrobial/Antifungal Efficacy

The table below compares the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) of key derivatives against pathogenic strains.

Compound / AnalogTarget OrganismAssay TypeActivity (MIC / EC50)Reference
BOZ-Ola (Benzoxazine monomer)Staphylococcus aureus (Gram +ve)MIC5 μg/mL[Source][5]
Compound 5s (1,4-benzoxazin-3-one deriv.)Phytophthora infestans (Fungus)EC5015.37 μg/mL[Source][6]
Compound 5o (1,4-benzoxazin-3-one deriv.)Gibberella zeae (Fungus)EC5023.17 μg/mL[Source][6]

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the evaluation of benzoxazine analogs relies on self-validating experimental systems. Below are the optimized protocols for assessing their primary biological activities.

Protocol A: MTT Assay for Anticancer Evaluation

The MTT assay is the gold standard for quantifying cell viability[2]. It operates on a direct causal relationship: viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan. Dead or apoptotic cells cannot perform this reduction.

Self-Validating System: This protocol inherently validates itself by including a Vehicle Control (0.1% DMSO) to ensure the solvent isn't causing artificial toxicity, a Positive Control (a known chemotherapeutic) to validate assay sensitivity, and a Media-Only Blank to subtract background optical noise.

Workflow S1 1. Seed Cells (96-well plate) S2 2. Compound Treatment (Dose-response) S1->S2 S3 3. Incubation (24-72 hrs) S2->S3 S4 4. MTT Addition (Formazan forms) S3->S4 S5 5. Solubilization (DMSO added) S4->S5 S6 6. Absorbance (Read at 570 nm) S5->S6

Step-by-step MTT assay workflow for evaluating anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate overnight at 37°C in 5% CO2 to allow for cellular adherence.

  • Compound Treatment: Dissolve the benzoxazine analog in pure DMSO to create a master stock. Perform serial dilutions in culture media. Add to the wells, ensuring the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity[2].

  • Incubation: Incubate the plates for 24, 48, or 72 hours[2]. Causality: This time-course allows the compound sufficient time to penetrate the cell membrane, interact with its intracellular target (e.g., DNA-PK), and induce the apoptotic cascade.

  • MTT Addition: Remove the drug-containing media to prevent drug-MTT interactions. Add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well[2]. Incubate for 3-4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to solubilize the trapped intracellular formazan crystals[2]. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis of the dose-response curve[2].

Protocol B: Broth Microdilution for Antimicrobial MIC Determination

To determine the Minimum Inhibitory Concentration (MIC) of benzoxazine monomers against bacterial strains like S. aureus[5], the broth microdilution method provides a highly controlled, quantitative environment.

Self-Validating System: The assay design mandates a Growth Control (bacteria + media, no drug) to confirm baseline bacterial viability, and a Sterility Control (media only) to confirm the absence of external contamination.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain overnight. Adjust the suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the benzoxazine derivative in MHB.

  • Inoculation: Add equal volumes of the standardized bacterial inoculum to the drug-containing wells.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours. Causality: This timeframe encompasses the logarithmic and stationary growth phases, allowing the benzoxazine analog to exert its membrane-disrupting effects during active division.

  • Observation & Validation: Visually inspect the plate or read the optical density (OD600). The MIC is strictly defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

References

  • BenchChem. "A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs." BenchChem.
  • ACS Applied Polymer Materials. "Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria." ACS Publications.
  • Frontiers in Chemistry. "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety." Frontiers.
  • Journal of Medicinal Chemistry / PMC. "Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics." NIH.
  • Pharmaceuticals / MDPI. "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." MDPI.
  • Current Medicinal Chemistry / PubMed. "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry." NIH.

Sources

Comparative

In Vitro Evaluation of Benzoxazine Compounds Against Cancer Cell Lines: A Comparative Guide

The 1,4-benzoxazine scaffold is a highly privileged pharmacophore in medicinal chemistry. Due to its structural versatility, it serves as a critical backbone for developing targeted anticancer therapeutics capable of ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzoxazine scaffold is a highly privileged pharmacophore in medicinal chemistry. Due to its structural versatility, it serves as a critical backbone for developing targeted anticancer therapeutics capable of inducing mechanistically distinct cytotoxic responses[1]. For drug development professionals and application scientists, evaluating these compounds requires moving beyond basic viability screens to establish a self-validating matrix of phenotypic outcomes and target engagement.

This guide provides a comprehensive comparative analysis of benzoxazine derivatives against standard chemotherapeutics, alongside the causal logic and step-by-step protocols required for rigorous in vitro validation.

Mechanistic Divergence: How Benzoxazines Target Cancer Cells

Unlike broad-spectrum DNA-alkylating agents, rationally designed benzoxazine hybrids exhibit multi-target kinase inhibition, leading to divergent and highly specific cell death pathways:

  • DNA-PK Inhibition & Radiosensitization: Certain benzoxazines (e.g., LTU27) act as potent radiosensitizers by2[2]. This blocks the repair of double-stranded breaks (DSBs), prolongs γ H2AX expression, and drives the cell into SubG1 phase arrest[3].

  • PI3K/mTOR Modulation: Benzoxazinone-based inhibitors have demonstrated sub-nanomolar affinity for PI3K α . They trigger the mitochondrial apoptotic pathway by4[4].

  • Kinase-Dependent Pyroptosis: Recent benzoxazine-purine hybrids (e.g., Compound 12) exhibit dual HER2/JNK1 inhibition. Uniquely, they induce1 characterized by rapid membrane rupture and inflammatory features, which sharply contrasts with traditional kinase-independent apoptosis[1][5].

MOA cluster_0 Kinase Inhibition cluster_1 Downstream Effects BZX Benzoxazine Derivatives DNAPK DNA-PK Inhibition BZX->DNAPK PI3K PI3K/mTOR Inhibition BZX->PI3K HER2 HER2/JNK1 Inhibition BZX->HER2 DNA_Damage Unrepaired DNA DSBs DNAPK->DNA_Damage Mito Mitochondrial Dysfunction (Bax/Bcl-2 Imbalance) PI3K->Mito Casp8 Caspase-8 Activation HER2->Casp8 Apoptosis Apoptosis (Caspase-9/3, PARP) DNA_Damage->Apoptosis Mito->Apoptosis Pyroptosis Pyroptosis-like Cell Death Casp8->Pyroptosis

Fig 1: Divergent signaling pathways of benzoxazine derivatives inducing apoptosis and pyroptosis.

Comparative Efficacy: Benzoxazines vs. Standard Chemotherapeutics

When evaluated in vitro, optimized benzoxazine derivatives frequently match or outperform classical chemotherapeutics. For instance, benzoxazine-purine hybrids have demonstrated low micromolar efficacy against breast (MCF-7) and colon (HCT-116) cancer lines[1], while benzoxazine Schiff base complexes show superior toxicity against lung adenocarcinoma (A549) compared to cisplatin[6].

The table below synthesizes the half-maximal inhibitory concentrations (IC 50​ ) of leading benzoxazine candidates against standard reference drugs.

Compound ClassSpecific DerivativeTarget Cell LineIC 50​ ( μ M)Reference Drug IC 50​ ( μ M)
Benzoxazine-Purine Hybrid Compound 12MCF-7 (Breast)3.39Doxorubicin (~1.50)
Benzoxazine-Purine Hybrid Compound 12HCT-116 (Colon)5.20Doxorubicin (~1.20)
Benzoxazinone PI3K Inhibitor Compound 6A549 (Lung)1.22Cisplatin (6.65)
Benzoxazinone PI3K Inhibitor Compound 6HeLa (Cervical)1.35Cisplatin (~5.00)
Benzoxazine Schiff Base Compound 36DLD-1 (Colon)10.75Cisplatin (9.91)

(Data aggregated from standardized MTT/CellTiter-Glo proliferation assays at 48-72h exposure[1][4][6].)

Self-Validating Experimental Protocols for In Vitro Evaluation

To ensure reproducibility, the in vitro evaluation of benzoxazines must follow a self-validating workflow that links phenotypic cytotoxicity to specific molecular targets.

Workflow cluster_assays 3. Phenotypic & Mechanistic Assays Culture 1. Cell Culture (MCF-7, HCT-116, A549) Treatment 2. Compound Treatment (Dose-Response) Culture->Treatment Viability MTT / CellTiter-Glo (Proliferation) Treatment->Viability Flow Annexin V/PI Flow (Apoptosis/Cell Cycle) Treatment->Flow WB Western Blot (Kinase & Caspase Profiling) Treatment->WB Data 4. Data Synthesis (IC50, Mechanism) Viability->Data Flow->Data WB->Data

Fig 2: Standardized in vitro workflow for evaluating benzoxazine anticancer efficacy.

Protocol A: Cell Viability and Proliferation Kinetics

Causality: Because4[4], relying solely on tetrazolium reduction (MTT)—which depends on mitochondrial reductase activity—can yield false-positive cytotoxicity if the drug impairs metabolism before causing actual cell death. Therefore, orthogonal validation using ATP-quantification (CellTiter-Glo) is required to accurately assess true anti-proliferative effects.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., MCF-7, HCT-116) at a density of 5×103 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Prepare serial dilutions of the benzoxazine compound (0.1 μ M to 100 μ M) in complete media (DMSO final concentration <0.5%). Treat cells for 48h and 72h. Include Doxorubicin and vehicle (DMSO) as controls.

  • Readout (ATP Assay): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Recording: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes, then record luminescence using a microplate reader. Calculate IC 50​ using non-linear regression.

Protocol B: Apoptosis and Membrane Integrity Analysis

Causality: Certain 1 (membrane rupture) rather than clean apoptosis[1]. Annexin V/PI co-staining is critical here; a rapid shift to the Annexin V+/PI+ quadrant indicates inflammatory membrane compromise (pyroptosis), whereas a gradual progression through Annexin V+/PI- indicates classical kinase-independent apoptosis[1][5].

Step-by-Step Methodology:

  • Harvesting: Post-treatment (24h/48h), collect both the culture media (containing detached dead cells) and adherent cells via trypsinization.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry. Quantify the SubG1 population to assess DNA fragmentation.

Protocol C: Mechanistic Validation via Western Blotting

Causality: Phenotypic cell death must be anchored to target engagement. Because specific benzoxazines act as 3[3][4], probing for downstream effectors—specifically the loss of phosphorylated DNA-PK (s2056) or the presence of cleaved caspase-8/9—confirms that the observed cytotoxicity is mechanism-driven rather than off-target toxicity.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 μ g of protein per lane onto an 8-12% SDS-PAGE gel. Run at 100V.

  • Transfer: Transfer proteins to a PVDF membrane (activated in methanol) at 250mA for 90 minutes.

  • Probing: Block with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-DNA-PKcs, anti-cleaved Caspase-8, anti-Bax, anti-Bcl-2).

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

References

  • Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. nih.gov. 2

  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. researchgate.net. 3

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. nih.gov. 1

  • Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. nih.gov. 5

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H). frontiersin.org. 4

  • Bioorganic & Medicinal Chemistry. ugr.es.7

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. nih.gov. 8

  • Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. mdpi.com.6

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of Benzoxazine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, benzoxazine sulfonamides have emerged as a promising class of compounds, demonstrating significant activity against a range of bacterial and fungal pathogens. This guide provides an in-depth comparison of the antimicrobial efficacy of different benzoxazine sulfonamides, supported by experimental data, detailed methodologies, and an exploration of their mechanism of action.

Introduction: The Promise of a Hybrid Scaffold

The benzoxazine ring system is a versatile heterocyclic moiety found in numerous biologically active compounds.[1] When coupled with a sulfonamide group, a well-established pharmacophore known for its antibacterial properties, the resulting hybrid molecule exhibits enhanced and broad-spectrum antimicrobial potential.[2] Sulfonamides have been a cornerstone of antimicrobial therapy for decades, and their integration into the benzoxazine framework offers new avenues for overcoming resistance and expanding their spectrum of activity.[3] This guide will delve into the synthesis, antimicrobial profiles, and structure-activity relationships of various benzoxazine sulfonamide derivatives to provide a comprehensive resource for researchers in the field.

Mechanism of Action: A Two-Pronged Approach?

The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria rely on this pathway to produce tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolate, leading to bacteriostasis.

While this is the established mechanism for the sulfonamide moiety, the benzoxazine component may also contribute to the overall antimicrobial effect. Benzoxazine derivatives themselves have been shown to possess antimicrobial properties, although their precise mechanism is not as well-elucidated.[1] It is hypothesized that the benzoxazine scaffold may enhance the entry of the sulfonamide into the bacterial cell or interact with other cellular targets, potentially leading to a synergistic effect.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolate Synthesis Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Benzoxazine_Sulfonamide Benzoxazine Sulfonamide Benzoxazine_Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of benzoxazine sulfonamides.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A key study by Konda et al. (2015) provides a systematic evaluation of a series of novel benzoxazine-6-sulfonamide derivatives.[4] The researchers synthesized a library of compounds and tested their in vitro antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, summarized in the table below, are presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Benzoxazine-6-Sulfonamide Derivatives

CompoundRS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1a 4-Fluorophenyl31.2562.562.512562.5125
1b 4-Chlorophenyl31.2531.2562.562.531.2562.5
1c 4-Bromophenyl31.2562.531.2562.562.562.5
1e 4-Nitrophenyl31.2531.2562.512531.2562.5
1h 2,4-Dichlorophenyl31.2562.531.2562.562.5125
2c 4-Methylpiperazin-1-yl62.531.2531.2562.562.562.5
2d 4-Ethylpiperazin-1-yl62.562.531.2531.2531.2562.5
2e 4-Propylpiperazin-1-yl31.2531.2562.562.562.531.25
2g 4-(Furan-2-carbonyl)piperazin-1-yl31.2562.531.2562.531.2562.5
2h 4-(Thiophene-2-carbonyl)piperazin-1-yl31.2531.2562.531.2562.562.5
2i 4-(Pyridin-3-yl)piperazin-1-yl62.531.2531.2562.531.2531.25
2j 4-(Pyrimidin-2-yl)piperazin-1-yl31.2562.562.562.562.562.5
2k 4-Benzoylpiperazin-1-yl62.531.2531.2531.2562.562.5
2l 4-(4-Chlorobenzoyl)piperazin-1-yl31.2562.531.2562.531.2531.25
Ciprofloxacin -0.240.480.971.95--
Fluconazole -----0.971.95

Data sourced from Konda et al. (2015)[4]

Structure-Activity Relationship (SAR) Insights

The data from the study by Konda et al. (2015) reveals several key structure-activity relationships:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., fluoro, chloro, bromo, nitro) on the phenyl ring attached to the sulfonamide nitrogen generally resulted in good antibacterial and antifungal activity.[4]

  • Piperazine Moiety: The introduction of a piperazine linker between the sulfonamide and various substituents also yielded potent compounds.[4]

  • N-Substituents on Piperazine: Different substituents on the nitrogen of the piperazine ring influenced the activity spectrum. For instance, compounds with furan, thiophene, pyridine, and pyrimidine moieties displayed broad-spectrum activity.[4]

Other studies on different series of benzoxazine derivatives have also highlighted the importance of specific substitutions. For example, research on 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives indicated that certain substitutions can lead to high potency against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocols: Assessing Antimicrobial Efficacy

The determination of the antimicrobial efficacy of benzoxazine sulfonamides relies on standardized in vitro assays. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Stock Solution: Dissolve the benzoxazine sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (adjusted to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Serial Dilutions in Microplate Stock->Dilutions Inoculation Inoculate Microplate Dilutions->Inoculation Inoculum Prepare Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol for MBC Determination:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity and Selectivity: A Critical Consideration

While potent antimicrobial activity is essential, the therapeutic potential of any new compound is also dependent on its safety profile. Cytotoxicity assays are crucial to determine the effect of benzoxazine sulfonamides on mammalian cells. A high selectivity index (the ratio of the cytotoxic concentration to the antimicrobial concentration) is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.

Limited data is currently available on the cytotoxicity of the specific antimicrobial benzoxazine sulfonamides discussed in this guide against normal mammalian cell lines. However, some studies have investigated the cytotoxic effects of other sulfonamide derivatives and benzoxazines against various cancer cell lines.[7][8] Further research is needed to establish a comprehensive safety profile for this promising class of antimicrobial agents.

Conclusion and Future Directions

Benzoxazine sulfonamides represent a promising class of antimicrobial agents with broad-spectrum activity against both bacteria and fungi. The available data, particularly from the systematic study of benzoxazine-6-sulfonamide derivatives, provides valuable insights into the structure-activity relationships that govern their efficacy. The ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new and effective antimicrobial drugs.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of different isomeric and substituted benzoxazine sulfonamides under standardized conditions are needed to provide a clearer picture of their relative potencies.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which the benzoxazine moiety contributes to the overall antimicrobial activity could lead to the design of more targeted and effective compounds.

  • In-depth Cytotoxicity and In Vivo Efficacy Studies: Comprehensive evaluation of the safety profile and in vivo efficacy of the most promising candidates is a critical next step in their development as therapeutic agents.

By addressing these key areas, the scientific community can unlock the full potential of benzoxazine sulfonamides in the fight against infectious diseases.

References

  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12), 715-717. [Link]

  • Konda, S., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1581-1585. [Link]

  • Anonymous. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Hussein, M. A., et al. (2022). Synthesis of arylidene-based benzoxazine derivatives as promising antimicrobial materials. Results in Chemistry, 4, 100366. [Link]

  • Al-Odayni, A.-B., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polymer Bulletin. [Link]

  • Anonymous. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Research Square. [Link]

  • Konda, S., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. ResearchGate. [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Oncology Letters, 13(2), 843-852. [Link]

  • Anonymous. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Naisbitt, D. J., et al. (2001). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. Molecular Pharmacology, 60(4), 815-825. [Link]

  • Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(3), 393-402. [Link]

  • Al-Warhi, T., et al. (2019). Novel sulphonamide benzoquinazolinones as dual EGFR/HER2 inhibitors, apoptosis inducers and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1074-1084. [Link]

  • de Oliveira, A. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7111-7123. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(4), 981-989. [Link]

Sources

Comparative

Comparative Efficacy of Benzoxazine Derivatives vs. Standard Therapeutics in Targeted Enzyme Inhibition: A Molecular Docking &amp; In Vitro Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Computer-Aided Drug Design (CADD) Introduction: The Benzoxazine Scaffold in Drug Discovery In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Computer-Aided Drug Design (CADD)

Introduction: The Benzoxazine Scaffold in Drug Discovery

In modern rational drug design, identifying versatile and synthetically accessible chemotypes is critical. The benzoxazine scaffold—a bicyclic system featuring an oxazine ring fused to a benzene ring—has emerged as a highly privileged structure[1]. Its inherent lipophilicity allows for excellent membrane permeability, while its heteroatoms provide a diverse array of hydrogen-bonding opportunities within deep enzyme pockets[1].

In this guide, we objectively compare the inhibitory performance of synthesized benzoxazine derivatives against two major therapeutic targets: Acetylcholinesterase (AChE) (for Alzheimer's Disease) and Alpha-Glucosidase (for Type 2 Diabetes). We benchmark these novel pipeline ligands against their respective clinical standards (Donepezil and Acarbose) using a synthesis of in vitro enzymatic assays and in silico molecular docking data.

Case Study 1: Acetylcholinesterase (AChE) Inhibition

The Clinical Context

AChE inhibitors are the first-line symptomatic treatment for Alzheimer's disease[2]. The AChE enzyme features a deep, narrow gorge with a Catalytic Active Site (CAS) at the base and a Peripheral Anionic Site (PAS) at the entrance. The most effective therapeutics are dual-binding inhibitors that bridge both sites, preventing substrate entry and subsequent hydrolysis.

Product vs. Alternative Comparison
  • Alternative (Standard): Donepezil

  • Product (Pipeline): Benzoxazine-arylpiperazine derivatives (e.g., Compounds 7a and 7d)

Efficacy & Mechanistic Findings

Recent studies evaluated novel benzoxazine-arylpiperazine derivatives for human AChE (hAChE) inhibition[3]. The most active compounds demonstrated non-competitive inhibition with Ki​ values of approximately 20.2 to 20.3 μM[4]. While the standard drug Donepezil remains significantly more potent in vitro ( IC50​ ~ 0.023 μM)[2], molecular docking studies revealed a crucial structural victory: these benzoxazine derivatives adopt a binding mode remarkably similar to Donepezil[5]. They successfully bridge the gorge, interacting with the exact same critical residues (Trp86 in the CAS and Trp286 in the PAS)[5]. This validates the benzoxazine core as a structurally viable, non-competitive backbone that can be further optimized for higher affinity.

Comparative Data Summary
InhibitorTarget Enzyme Ki​ / IC50​ ValueBinding Mode (Docking)Key Interactions
Donepezil (Standard)hAChE IC50​ : ~0.023 μMDual CAS/PAS BindingPi-Pi stacking (Trp86, Trp286)
Benzoxazine 7a hAChE Ki​ : 20.3 ± 0.9 μMDual CAS/PAS BindingSimilar to Donepezil
Benzoxazine 7d hAChE Ki​ : 20.2 ± 0.9 μMDual CAS/PAS BindingSimilar to Donepezil

Case Study 2: Alpha-Glucosidase Inhibition

The Clinical Context

Inhibiting intestinal glycosidases (like alpha-glucosidase) delays carbohydrate digestion, effectively flattening the postprandial blood glucose curve in patients with Type 2 Diabetes.

Product vs. Alternative Comparison
  • Alternative (Standard): Acarbose

  • Product (Pipeline): 1,3-Benzoxazine aglycones (e.g., Compound 7)

Efficacy & Mechanistic Findings

A synthesized library of 1,3-benzoxazine aglycones was tested against intestinal glucosidases[6]. Compound 7 (4-(7-chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol) exhibited an IC50​ of 11.5 μM against alpha-glucosidase, demonstrating superior or highly comparable efficacy to the standard drug Acarbose[7].

In silico docking against the MGAM-C catalytic domain confirmed that the benzoxazine scaffold binds with a high docking score, sharing similar binding poses and hydrogen-bonding networks with Acarbose[7]. Crucially, in vivo studies in starved rat models confirmed that Compound 7 significantly blocks glucose uptake, translating in silico and in vitro success into physiological efficacy[8].

Comparative Data Summary
InhibitorTarget Enzyme IC50​ ValueBinding DomainIn Vivo Efficacy
Acarbose (Standard)α-Glucosidase~10-15 μMMGAM-C Catalytic SiteValidated
Compound 7 α-Glucosidase11.5 μMMGAM-C Catalytic SiteSignificant glucose block

Standardized Experimental Protocol: Molecular Docking Workflow

To ensure reproducibility and scientific integrity, every docking protocol must be a self-validating system. Below is the step-by-step methodology used to generate the comparative binding data, explaining the causality behind each computational choice.

  • Protein Preparation (Receptor Setup):

    • Action: Download the target crystal structure (e.g., AChE or MGAM-C) from the Protein Data Bank (PDB). Remove all co-crystallized water molecules unless they are structurally conserved and mediate critical ligand-receptor bridging. Add polar hydrogens and assign Gasteiger charges.

    • Causality: Raw PDB files lack hydrogen atoms (which are invisible to X-ray crystallography at standard resolutions). Assigning correct protonation states at physiological pH (7.4) is critical because the ionization of active site residues (like Asp or Glu) dictates the electrostatic landscape and hydrogen-bonding potential.

  • Ligand Preparation:

    • Action: Sketch benzoxazine derivatives and the standard drug in 2D, convert to 3D, and perform energy minimization using an empirical force field (e.g., OPLS3 or MMFF94).

    • Causality: Ligands must be in their lowest energy conformation before docking to prevent artificial steric clashes. Generating tautomers ensures the biologically active state is accurately sampled.

  • Receptor Grid Generation:

    • Action: Define a bounding box centered on the co-crystallized native ligand.

    • Causality: Restricting the search space to the known active site drastically reduces computational cost and false-positive allosteric binding predictions, ensuring an objective comparison of binding affinities.

  • Molecular Docking & Scoring:

    • Action: Execute docking using a flexible-ligand/rigid-receptor algorithm.

    • Causality: Allowing ligand bond rotation simulates the induced fit, while keeping the receptor rigid provides a standardized baseline for comparing the thermodynamic binding energy ( ΔG , kcal/mol) of benzoxazines versus standards.

Workflow and Mechanistic Visualizations

Workflow LigPrep Ligand Preparation (3D Structure, Energy Minimization) Docking Molecular Docking (Flexible Ligand, Rigid Receptor) LigPrep->Docking Prepared Ligands ProtPrep Protein Preparation (Add H, Remove H2O, Assign Charges) GridGen Receptor Grid Generation (Define Active Site Box) ProtPrep->GridGen Minimized Receptor GridGen->Docking Grid Coordinates Scoring Scoring & Interaction Analysis (Binding Energy, H-Bonds) Docking->Scoring Docked Poses

Caption: High-Throughput Virtual Screening & Molecular Docking Workflow.

AChE_Logic AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (Trp86, Tyr337) AChE->CAS PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) AChE->PAS Donepezil Donepezil (Standard) Dual CAS/PAS Binding Donepezil->CAS Blocks Donepezil->PAS Blocks Benzoxazine Benzoxazine Derivatives Non-competitive / Dual Binding Benzoxazine->CAS Blocks Benzoxazine->PAS Blocks

Caption: AChE Catalytic Pathway & Inhibitor Blockade Logic.

References

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ijpsjournal.com URL: 1

  • Title: Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core Source: PubMed (nih.gov) / Arch Pharm (Weinheim) URL: 3

  • Title: Novel Benzoxazine-Based Aglycones Block Glucose Uptake In Vivo by Inhibiting Glycosidases Source: PLOS One URL: 7

  • Title: Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: mdpi.com URL: 2

Sources

Validation

A Researcher's Guide to the X-ray Diffraction Analysis of 3,4-dihydro-2H-1,4-benzoxazine Crystals: A Comparative Approach

This guide provides a comprehensive comparison of single-crystal and powder X-ray diffraction (XRD) techniques for the structural elucidation of 3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of single-crystal and powder X-ray diffraction (XRD) techniques for the structural elucidation of 3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to make informed decisions for their specific analytical needs.

Introduction: The Significance of 3,4-dihydro-2H-1,4-benzoxazine

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[2] Furthermore, the unique electronic and structural properties of benzoxazines make them valuable building blocks in the development of functional polymers and optoelectronic materials.[4] Accurate determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships, optimizing their properties, and designing novel derivatives with enhanced efficacy and functionality.

Choosing the Right Tool: A Comparative Analysis of Single-Crystal and Powder XRD

X-ray diffraction is the gold standard for determining the atomic and molecular structure of crystalline materials.[5][6] The two primary techniques, single-crystal XRD (SCXRD) and powder XRD (PXRD), offer distinct advantages and are suited for different analytical challenges.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 30-300 microns).[7]A finely powdered sample containing a large number of randomly oriented microcrystals.[5]
Diffraction Pattern A series of discrete, well-defined spots.[5][8]A series of concentric rings, which are integrated to produce a 1D pattern of intensity vs. diffraction angle (2θ).[5]
Information Obtained Precise atomic coordinates, bond lengths, bond angles, and absolute configuration.[5][6][8]Phase identification, lattice parameters, and assessment of sample purity and crystallinity.[5]
Resolution Atomic resolution, providing a detailed three-dimensional structure.[5]Lower resolution, generally not suitable for de novo structure determination of unknown small molecules.[5]
Primary Application Unambiguous determination of the molecular structure of new compounds.[9][10]Quality control, phase analysis of bulk materials, and monitoring of solid-state reactions.[5]

The Causality Behind the Choice: For the definitive and unambiguous structural elucidation of a novel 3,4-dihydro-2H-1,4-benzoxazine derivative, single-crystal XRD is the superior technique . It provides the high-resolution data necessary to precisely determine the three-dimensional arrangement of atoms, which is crucial for understanding its chemical and biological properties.[5][9] Powder XRD, while a powerful tool for analyzing bulk properties and confirming the identity of a known phase, lacks the resolution to solve the crystal structure of a new organic molecule from first principles.[5][11]

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 3,4-dihydro-2H- 1,4-benzoxazine Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Growth of Single Crystals Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Crystallization of 3,4-dihydro-2H-1,4-benzoxazine

Synthesis: Numerous synthetic routes to 3,4-dihydro-2H-1,4-benzoxazine and its derivatives have been reported.[1][3] A common and efficient method involves the reaction of an o-aminophenol with a 1,2-dihaloethane.

Protocol for a Generic Synthesis:

  • To a solution of o-aminophenol in a suitable solvent (e.g., acetone), add 1,2-dibromoethane.

  • Add a base, such as potassium carbonate, to the mixture.

  • Reflux the reaction mixture for an appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., MgSO4).[1]

  • Purify the crude product by column chromatography on silica gel.

Crystallization: The Art and Science of Growing High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6][12] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[13]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: The compound separates as a liquid instead of a solid.[14] This can sometimes be resolved by using a more dilute solution, changing the solvent system, or cooling the solution more slowly.[14]

  • Formation of a Powder or Microcrystals: This often indicates that crystallization is occurring too rapidly.[14] Slowing down the process by reducing the rate of evaporation or cooling can promote the growth of larger single crystals.

  • No Crystals Form: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.

Part 2: Single-Crystal X-ray Diffraction Data Acquisition

Crystal Selection and Mounting:

Under a polarizing microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.[13] The ideal crystal size for most modern diffractometers is between 150-250 microns.[7] The selected crystal is carefully mounted on a cryoloop, typically using a small amount of paratone oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal vibrations and radiation damage.[15]

Data Collection:

The mounted crystal is placed on a goniometer within the X-ray diffractometer.[7] A monochromatic X-ray beam (commonly from a molybdenum or copper source) is directed at the crystal.[7][15] As the crystal is rotated, the diffracted X-rays are detected by a sensitive area detector.[16] A complete dataset consists of thousands of diffraction spots (reflections), each with a measured intensity and position.[17]

Part 3: Structure Solution and Refinement

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[16]

Structure Solution: An initial model of the crystal structure is generated using methods such as direct methods or Patterson methods.[15]

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[15] This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.[16] The quality of the final model is assessed using various crystallographic R-factors.[18]

Visualization of the Molecular Structure:

The following diagram, generated using the DOT language, illustrates the molecular structure of a generic 3,4-dihydro-2H-1,4-benzoxazine.

Caption: Molecular structure of 3,4-dihydro-2H-1,4-benzoxazine.

Data Validation and Deposition: Ensuring Scientific Rigor

Before publication, the final crystal structure should be validated using software such as checkCIF to identify any potential issues with the model.[19] It is standard practice to deposit the crystallographic information file (CIF) and structure factor data in a public database, such as the Cambridge Structural Database (CSD), to ensure the data is accessible to the scientific community.[19][20][21]

Powder X-ray Diffraction: A Complementary Technique

While not suitable for de novo structure determination of unknown organic molecules, PXRD is an invaluable tool for:

  • Phase Identification: Comparing the experimental powder pattern of a bulk sample to a database of known patterns can confirm the identity and purity of the synthesized material.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct powder patterns.

  • Monitoring Solid-State Reactions: PXRD can be used to follow the progress of reactions involving crystalline materials.

A Note on Structure Solution from Powder Data: In some cases, if a high-quality powder pattern can be obtained and the molecular structure is known, it is possible to determine the crystal structure from powder data through methods like Rietveld refinement.[6][22] However, this is generally more challenging and less certain than single-crystal analysis for organic compounds.[22]

Conclusion: A Synergistic Approach to Structural Analysis

For the comprehensive characterization of 3,4-dihydro-2H-1,4-benzoxazine crystals, a synergistic approach utilizing both single-crystal and powder XRD is recommended. Single-crystal XRD provides the definitive three-dimensional molecular structure, which is essential for understanding its chemical and biological properties. Powder XRD serves as a complementary technique for confirming the bulk purity and phase identity of the synthesized material. By leveraging the strengths of both methods, researchers can gain a complete and accurate picture of their crystalline compounds, accelerating the pace of discovery in drug development and materials science.

References

  • Creative Biostructure. (2025, April 13). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Birk, M. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2568-2583. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline? Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Pan, Q. Q., et al. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57(31), 3867-3871. Retrieved from [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • ACS Axial. (2020, October 5). The Journal of Organic Chemistry Makes Changes to CIF Workflow. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Berkeley Lab Computing Sciences. (2022, March 11). X-Ray Crystallography Goes Even Tinier. Retrieved from [Link]

  • University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Benali, B., et al. (2024). Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 162–167. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • ResearchGate. (2016, November 29). Where can I find cif files for organic compounds? Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1147-1156. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Martin, P. D. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique [Presentation]. Oak Ridge National Laboratory. Retrieved from [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wannasiri, C., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Properties, and DFT Calculations. Molecules, 26(10), 2999. Retrieved from [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 29-33. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of Heterocyclic Chemistry, 58(4), 847-871. Retrieved from [Link]

  • Naka, T., et al. (1995). U.S. Patent No. 5,420,126. Washington, DC: U.S.
  • Majer, Z., & Fülöp, F. (2016). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Chemistry, 20(2), 146-160. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride As drug development professionals and analytical chemists, managing the lifecycle of heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride

As drug development professionals and analytical chemists, managing the lifecycle of heterocyclic building blocks is critical not only for experimental integrity but for laboratory safety and environmental compliance. 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride (CAS: 207596-59-6) is a highly valuable intermediate in pharmaceutical synthesis[1]. However, its specific physicochemical properties as an amine hydrochloride salt necessitate strict, causality-driven disposal and spill-response protocols.

This guide provides the authoritative, step-by-step operational workflows required to manage this compound safely, ensuring that every procedure is a self-validating system that protects personnel and aligns with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Mechanistic Toxicology & Hazard Characterization

To handle a chemical safely, one must first understand why it behaves as a hazard. 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is classified under the Globally Harmonized System (GHS) with three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].

The Causality of the Hazard:

  • Aqueous Solubility & pH: As a hydrochloride salt, this compound exhibits enhanced aqueous solubility compared to its free-base counterpart. When the fine powder contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or perspiration on the skin, it dissociates. This dissociation creates a localized, mildly acidic micro-environment that disrupts the lipid bilayer of the stratum corneum and rapidly shifts the pH of the tear film, triggering acute irritation[2].

  • Particulate Aerosolization: The compound is typically supplied as a crystalline powder. The low mass of these particulates means that improper sweeping or sudden air currents can easily aerosolize the compound, leading to inhalation exposure and subsequent respiratory tract inflammation.

Quantitative Safety & Logistical Parameters

The following table summarizes the critical operational data required for risk assessment and waste stream segregation prior to handling the compound.

ParameterValueOperational Causality / Implication
CAS Number 207596-59-6Unique identifier for SDS retrieval and waste manifest documentation[1].
Molecular Weight 186.64 g/mol Used for calculating molarity in waste neutralization protocols[1].
Hazard Codes H315, H319, H335Dictates the mandatory use of tightly sealed safety goggles and a particulate respirator (N95/P100) during bulk powder transfer[2].
Chemical Incompatibilities Strong Oxidizing AgentsAmines can undergo highly exothermic reactions when exposed to strong oxidizers. Must be segregated in Satellite Accumulation Areas (SAAs)[3].
Primary Disposal Route High-Temperature IncinerationThermal destruction breaks down the benzoxazine ring. Incinerator scrubbers are required to capture the liberated HCl and NOx gases[4].

Operational Workflow: Chemical Spill Response

OSHA defines a "small spill" as an incident that can be safely managed by trained laboratory personnel without outside emergency response, provided the right personal protective equipment (PPE) and spill kits are available[5].

Protocol: Solid Powder Spill Containment & Decontamination This protocol utilizes a self-validating cleanliness check to ensure zero residual hazard.

  • Assess and Isolate (Causality: Prevent aerosolization): Immediately halt nearby operations. Do not use dry sweeping or compressed air, as the kinetic energy will aerosolize the irritating powder, exacerbating the inhalation hazard.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), a fitted N95 or P100 particulate respirator, a buttoned lab coat, and splash-proof safety goggles[5].

  • Wet-Wipe Containment (Causality: Particulate binding):

    • Lightly dampen a disposable paper towel or an inert absorbent pad with a compatible solvent (e.g., water or a low-volatility alcohol).

    • Gently place the damp towel over the powder to suppress dust.

    • Work from the perimeter of the spill inward to prevent spreading the footprint[6].

  • Collection & Segregation: Use a disposable plastic scoop to lift the dampened powder and the absorbent material. Place all materials into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste container[6].

  • Self-Validating Decontamination:

    • Wash the spill surface with a mild detergent solution.

    • Validation Step: Because the hydrochloride salt can leave an acidic residue, swab the cleaned surface with a damp piece of universal pH indicator paper. A pH reading between 6.5 and 7.5 confirms that the surface has been successfully decontaminated[6].

Operational Workflow: Proper Waste Disposal

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound must be managed as hazardous waste[4].

Protocol: Routine Laboratory Disposal

  • Waste Segregation (Causality: Preventing reactive cross-contamination):

    • Solid Waste: Dispose of unused powder, contaminated gloves, and empty vials in a container designated strictly for "Solid Organic Hazardous Waste."

    • Liquid Waste: If the compound is dissolved in a solvent, the waste must be segregated based on the solvent type. Because the compound contains a chloride ion, highly concentrated solutions should ideally be routed to "Halogenated Organic Waste" to prevent damage to non-halogenated incinerator linings, though dilute aqueous solutions may follow standard aqueous waste protocols depending on institutional EH&S guidelines[3].

  • Containerization: Ensure the waste container is chemically compatible (e.g., high-density polyethylene, HDPE). Do not use metal containers for aqueous solutions of this compound, as the slightly acidic nature of the hydrochloride salt can cause slow corrosion over time[7].

  • EPA-Compliant Labeling: The container must be explicitly labeled with the words "Hazardous Waste." The label must spell out the full chemical name ("3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride") and its primary hazard ("Irritant"). Abbreviations or chemical structures are legally invalid for waste labeling[3].

  • Satellite Accumulation Area (SAA) Management:

    • Transfer the sealed, labeled container to the laboratory's designated SAA.

    • Validation Step: Conduct a weekly visual inspection of the SAA. Verify that the secondary containment tray is completely dry and that the container lid is tightly secured (funnels must not be left in the container)[3].

  • Final Disposal: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department before the container reaches 90% capacity[3]. The material will be transported to a permitted facility for high-temperature incineration.

Disposal Decision Pathway

The following logic diagram outlines the decision-making process for handling waste generated by 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride.

G A Waste Generated (CAS: 207596-59-6) B Solid Powder? A->B C Aqueous/Organic Solution? A->C D Wet-Wipe & Collect in Sealable Container B->D E Segregate into Halogenated or Aqueous Waste Stream C->E F Label as 'Hazardous Waste: Irritant / Amine Salt' D->F E->F G Transfer to Satellite Accumulation Area (SAA) F->G H Final Disposal via Licensed Incineration G->H

Disposal and spill response workflow for 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride.

References

  • ChemicalBook. "3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride Overview." ChemicalBook.
  • BLDPharm. "207596-59-6 | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine hydrochloride Hazard Data." BLDPharm.
  • OSHA Training School. "OSHA Chemical Spill Training Online and Safety Course." OSHA Training School.
  • Old Dominion University. "Laboratory Waste Management Guidelines." Environmental Health and Safety.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University.
  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research.
  • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride: PPE, Operations, and Disposal

This document provides essential safety and logistical guidance for the handling of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride. As a specialized reagent, a specific Safety Data Sheet (SDS) may not be readily acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for the handling of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride. As a specialized reagent, a specific Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guide is built upon a conservative hazard assessment based on the chemical's structural class—aromatic amine hydrochlorides and benzoxazine derivatives—to ensure a high margin of safety for all laboratory personnel.

Anticipated Hazard Profile and Risk Assessment

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride belongs to the aromatic amine class of compounds. Structurally similar chemicals and related benzoxazine derivatives consistently present a clear hazard profile that must be respected.[1][2] The primary risks are associated with acute toxicity and irritation.

Anticipated GHS Classifications:

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation / SensitizationH315 / H317Causes skin irritation and may cause an allergic skin reaction.[1][2]
Eye Damage / IrritationH318 / H319Causes serious eye damage or irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

The hydrochloride salt form indicates good water solubility, which can facilitate absorption through the skin. The amine functional group is the primary driver of its toxicological profile. Therefore, all operational planning must be centered on preventing direct contact, inhalation, and ingestion.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, you must implement robust engineering and administrative controls.

  • Engineering Control: All handling of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable and serves to control respiratory exposure.

  • Administrative Controls: Designate a specific area within the laboratory for working with this compound. Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[3][5] All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment for common laboratory tasks.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles and face shield.[3][5]Two pairs of nitrile gloves or one pair of neoprene/PVC gloves.[5][6][7]Long-sleeved lab coat, fully fastened.Not required if performed correctly within a fume hood.
Preparing Solutions Chemical splash goggles and face shield.[5][8]Two pairs of nitrile gloves or one pair of neoprene/PVC gloves.[5][6][7]Long-sleeved lab coat, fully fastened.Not required if performed within a fume hood.
Handling Spills Chemical splash goggles and face shield.[3]Heavy-duty chemical-resistant gloves (e.g., Neoprene).Chemical-resistant apron over a lab coat.NIOSH-certified air-purifying respirator with organic vapor/amine cartridges.[3][5]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (nitrile is sufficient).[1]Long-sleeved lab coat, fully fastened.Not required for routine container handling.
Eye and Face Protection: The Critical Barrier

Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when the compound is handled. They provide a seal around the eyes to protect against splashes and fine particulates.

  • Face Shield: A face shield is required to be worn over safety goggles whenever there is a significant splash risk, such as when preparing solutions or handling larger quantities.[3][5][8]

Hand Protection: Choosing the Right Glove

Amines can be aggressive towards certain glove materials. Always inspect gloves for any signs of degradation or puncture before and during use.[8][9]

  • For Incidental Contact (Weighing, Transfers): Disposable nitrile gloves are a suitable choice.[6][7] Double-gloving is recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.

  • For Extended Contact or Immersion (Spill Cleanup): More robust gloves are necessary. Polyvinyl chloride (PVC) and Neoprene gloves offer superior resistance to amines.[6][7]

  • ** Glove Compatibility Check:** Always consult a manufacturer-specific chemical resistance chart before beginning work. General charts provide guidance, but performance can vary.[10]

Skin and Body Protection

A standard cotton/polyester lab coat, fully buttoned, is the minimum requirement.[1][9] For procedures involving larger volumes (>100 mL), supplement the lab coat with a chemical-resistant apron. Always wear long pants and closed-toe shoes.

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it becomes essential in emergency situations, such as a large spill or a failure of engineering controls.[11][12] In such cases, a NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and amines is necessary.[5]

Step-by-Step Operational and Disposal Plans

Workflow for Safe Handling

The following diagram outlines the logical flow for safely preparing to work with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Clear Work Area in Fume Hood verify_safety Verify Eyewash/Shower Access is Clear prep_area->verify_safety don_ppe Don Appropriate PPE (Coat, Goggles, Gloves) verify_safety->don_ppe weigh Weigh Solid Chemical (Minimize Dust Generation) don_ppe->weigh dissolve Prepare Solution (Slowly Add Solid to Solvent) weigh->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling the amine hydrochloride.

Waste Disposal Plan

Improper disposal of aromatic amines can pose a significant environmental risk. Drain disposal is strictly forbidden.[13]

  • Segregation: All waste contaminated with 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride must be collected separately from other waste streams.[1] This includes unused solid, solutions, and contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Container: Use a designated, leak-proof, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride".[1]

  • Storage: Store the sealed waste container in a secondary containment bin in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Spill Response Decision Tree

In the event of a spill, remain calm and follow this decision tree.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Is it large (>100mL) or outside the fume hood? spill->assess contain 1. Contain spill with absorbent pads. assess->contain No alert 1. Alert colleagues and evacuate the area. assess->alert Yes neutralize 2. Cover with appropriate neutralizer/absorbent. contain->neutralize collect 3. Collect material into waste container. neutralize->collect clean 4. Clean area with soap and water. collect->clean secure 2. Restrict access to the lab. alert->secure call_ehs 3. Call EHS/Emergency Response. secure->call_ehs

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate action is crucial in case of exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][12] If symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[16] Seek immediate medical attention and show the medical personnel this guide or the chemical container.[14][15][16]

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Vertex AI Search)
  • MATERIAL SAFETY D
  • Glove Selection and Usage (Source: University of California, Berkeley)
  • Safety Data Sheet - Enamine (EN300-331965) (Source: Enamine)
  • Glove Compatibility - CP Lab Safety (Source: CP Lab Safety)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide (Source: Vertex AI Search)
  • Glove Selection Guide | Office of Environment, Health & Safety (Source: UC Berkeley EH&S)
  • Safety Data Sheet - Sigma-Aldrich (790451) (Source: Sigma-Aldrich)
  • Chemical Resistant Glove Guide (Source: Uline)
  • Chemical Compatibility Guide for: High Five™ Gloves (Source: New Pig)
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution (Source: SKC Inc.)
  • Safety Data Sheet - Sigma-Aldrich (129739) (Source: Sigma-Aldrich)
  • Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol (Source: BenchChem)
  • Procedures for the disposal of liquid chemical residues and aqueous solutions (Source: Stockholm University)
  • USA Safety Data Sheet - LORD EX-5640 B (Source: Parker LORD)
  • Personal protective equipment for handling 5-Iodofuran-2-amine (Source: BenchChem)
  • Prudent Practices in the Laboratory: Working with Chemicals (Source: N
  • Safety Data Sheet - MilliporeSigma (51030) (Source: MilliporeSigma)
  • Safety Data Sheet - TCI AMERICA (O0404) (Source: TCI America)
  • Safety Data Sheet - Enamine (EN300-24754) (Source: Enamine)
  • Aromatic Amines Hazcard Overview (Source: Scribd)
  • The NIH Drain Discharge Guide (Source: N
  • Proper Sink Disposal of Chemical Substances (Source: Duke University)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.